molecular formula C11H8ClNO B1350276 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde CAS No. 86454-33-3

1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1350276
CAS No.: 86454-33-3
M. Wt: 205.64 g/mol
InChI Key: UOEPODIXYXIDCC-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C11H8ClNO and its molecular weight is 205.64 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(3-chlorophenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-9-3-1-4-10(7-9)13-6-2-5-11(13)8-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEPODIXYXIDCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395352
Record name 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86454-33-3
Record name 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde chemical properties"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Chemical Properties of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde

Abstract: The N-arylpyrrole-2-carbaldehyde scaffold is a cornerstone in synthetic and medicinal chemistry, serving as a versatile intermediate for the development of complex heterocyclic systems. This technical guide focuses on a specific, yet sparsely documented member of this class: this compound. While direct experimental data for this compound is not extensively published, this document provides a comprehensive framework for its synthesis, purification, characterization, and predictable reactivity. By leveraging established chemical principles and data from closely related analogues, this guide offers researchers and drug development professionals a robust starting point for investigating and utilizing this valuable chemical entity. We will detail a reliable two-step synthetic pathway, predict its key physicochemical and spectroscopic properties, and explore its anticipated chemical behavior, thereby equipping scientists with the necessary knowledge for its practical application.

Introduction: The N-Arylpyrrole-2-Carbaldehyde Core Structure

Pyrrole-2-carbaldehydes are a significant class of heterocyclic compounds found in natural products and are pivotal in the synthesis of pharmaceuticals and functional materials.[1] Their biological relevance is well-documented, with derivatives exhibiting a wide range of activities.[1] The introduction of an N-aryl substituent, specifically a 3-chlorophenyl group, modulates the electronic properties and steric profile of the pyrrole core, influencing its reactivity and potential biological interactions. The aldehyde at the C2 position serves as a critical synthetic handle, allowing for a multitude of subsequent chemical transformations.

The target molecule, this compound, combines three key features:

  • An Electron-Rich Pyrrole Ring: Prone to electrophilic substitution and acting as the core heterocycle.

  • An N-(3-chlorophenyl) Group: This substituent influences the electron density of the pyrrole nitrogen and introduces a site for potential intermolecular interactions (e.g., halogen bonding).

  • A C2-Carbaldehyde Group: An electron-withdrawing group that deactivates the pyrrole ring to some extent but provides a prime site for nucleophilic addition and condensation reactions.

This guide will systematically deconstruct the synthesis and properties of this molecule.

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound can be achieved in two primary stages: first, the construction of the N-substituted pyrrole ring, followed by the introduction of the formyl group.

Synthesis_Workflow cluster_0 Step 1: Paal-Knorr Pyrrole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation reagent1 3-Chloroaniline intermediate 1-(3-chlorophenyl)-1H-pyrrole reagent1->intermediate AcOH, heat reagent2 2,5-Dimethoxytetrahydrofuran reagent2->intermediate reagent3 POCl₃ / DMF (Vilsmeier Reagent) intermediate->reagent3 Dissolve in DMF product This compound reagent3->product 1. 0°C to RT 2. Aqueous NaOAc

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 1-(3-chlorophenyl)-1H-pyrrole

Causality and Method Selection: The Paal-Knorr synthesis is the method of choice for generating N-substituted pyrroles from primary amines. It is a robust and high-yielding condensation reaction. Here, 3-chloroaniline serves as the nitrogen source, and 2,5-dimethoxytetrahydrofuran acts as a stable precursor to succinaldehyde, the required 1,4-dicarbonyl component. The acidic medium (acetic acid) catalyzes both the hydrolysis of the furan precursor and the subsequent cyclization and dehydration steps.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-chloroaniline (1.0 eq) and glacial acetic acid (approx. 5-10 mL per gram of aniline).

  • Reagent Addition: While stirring, add 2,5-dimethoxytetrahydrofuran (1.05 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark solution slowly into a beaker of ice water, which will cause the product to precipitate.

  • Isolation: Collect the crude solid by vacuum filtration and wash thoroughly with water to remove residual acetic acid.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 1-(3-chlorophenyl)-1H-pyrrole.

Step 2: Vilsmeier-Haack Formylation

Causality and Method Selection: The Vilsmeier-Haack reaction is the most effective and widely used method for the formylation of electron-rich aromatic and heterocyclic rings.[2] The reaction utilizes a pre-formed Vilsmeier reagent, an electrophilic iminium salt [(CH₃)₂N=CHCl]⁺, generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). For N-substituted pyrroles, this electrophilic substitution occurs with high regioselectivity at the C2 position due to the stabilizing effect of the nitrogen atom on the adjacent carbocation intermediate.

Experimental Protocol:

  • Vilsmeier Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, place anhydrous DMF (3.0 eq) and cool to 0°C in an ice bath. Add POCl₃ (1.2 eq) dropwise with vigorous stirring. The mixture will become thick and crystalline. Allow it to stir at 0°C for 30 minutes.

  • Substrate Addition: Dissolve the 1-(3-chlorophenyl)-1H-pyrrole (1.0 eq) from Step 1 in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-5 hours, monitoring by TLC.

  • Quenching: Cool the reaction mixture back to 0°C and cautiously quench by slowly adding it to a stirred solution of saturated aqueous sodium acetate or sodium bicarbonate and ice.

  • Hydrolysis: Heat the resulting mixture to 50-60°C for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

  • Extraction: Cool the mixture and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude aldehyde can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.

Predicted Physicochemical and Spectroscopic Properties

As this specific molecule is not widely characterized in available literature, the following properties are predicted based on its structure and data from analogous compounds.

PropertyPredicted ValueJustification
Molecular Formula C₁₁H₈ClNODerived from the chemical structure.
Molecular Weight 205.64 g/mol Calculated from the atomic weights of the constituent elements.
Physical State Off-white to light brown solidSimilar substituted pyrrole carbaldehydes are crystalline solids at room temperature.[3]
Melting Point 70 - 90 °C (estimated)Expected to be a low-to-medium melting point solid, typical for organic molecules of this size and polarity.
Solubility Soluble in DMSO, CHCl₃, Ethyl Acetate; Insoluble in WaterThe aromatic structure suggests solubility in common organic solvents, while the lack of highly polar, H-bonding groups predicts poor aqueous solubility.
UV-Vis λmax 280 - 320 nm (estimated in EtOH/MeOH)The extended π-conjugation system involving the pyrrole, phenyl ring, and carbonyl group is expected to result in strong UV absorption in this range.
Predicted Spectroscopic Data for Structural Elucidation
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.6-9.8 ppm (s, 1H): Aldehyde proton (-CHO).

    • δ 7.3-7.6 ppm (m, 4H): Protons on the 3-chlorophenyl ring.

    • δ 7.1-7.2 ppm (dd, 1H): Pyrrole H5 proton.

    • δ 6.9-7.0 ppm (dd, 1H): Pyrrole H3 proton.

    • δ 6.3-6.4 ppm (t, 1H): Pyrrole H4 proton.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~185 ppm: Aldehyde carbonyl carbon (C=O).

    • δ ~125-140 ppm: Aromatic carbons (phenyl and pyrrole C2, C5).

    • δ ~110-120 ppm: Pyrrole carbons (C3, C4).

  • IR Spectroscopy (KBr, cm⁻¹):

    • ~1665 cm⁻¹: Strong C=O stretch of the conjugated aldehyde. This value is consistent with similarly structured compounds.[4]

    • ~3100 cm⁻¹: Aromatic C-H stretching.

    • ~1500-1600 cm⁻¹: C=C stretching from aromatic rings.

    • ~700-800 cm⁻¹: C-Cl stretching.

  • Mass Spectrometry (EI):

    • m/z 205 (M⁺) and 207 (M+2): Molecular ion peaks showing a characteristic ~3:1 intensity ratio, confirming the presence of one chlorine atom.

    • m/z 176: Fragment corresponding to the loss of the formyl group (-CHO).

Anticipated Chemical Reactivity

The molecule's reactivity is dictated by its primary functional groups: the aldehyde and the N-arylpyrrole ring.

Reactivity_Map cluster_aldehyde Aldehyde Reactivity cluster_ring Pyrrole Ring Reactivity molecule This compound nuc_add Nucleophilic Addition molecule->nuc_add C=O bond eas Electrophilic Substitution (e.g., Halogenation) at C4 molecule->eas C4 position reduct Reduction (to Alcohol) nuc_add->reduct oxid Oxidation (to Acid) nuc_add->oxid reduct_amin Reductive Amination nuc_add->reduct_amin wittig Wittig Reaction nuc_add->wittig

Caption: Key reaction sites on the target molecule.

  • Reactions at the Aldehyde: The aldehyde group is the most reactive site for nucleophilic attack. It can readily undergo:

    • Reduction: Using agents like sodium borohydride (NaBH₄) to form the corresponding primary alcohol, 1-(3-chlorophenyl)-1H-pyrrol-2-yl)methanol.

    • Oxidation: Using reagents like potassium permanganate (KMnO₄) or Jones reagent to yield the carboxylic acid, 1-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid.

    • Reductive Amination: A one-pot reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form substituted amines. This is a cornerstone reaction in drug discovery for library synthesis.

    • Condensation Reactions: Participation in Knoevenagel or aldol-type condensations with active methylene compounds.

    • Wittig Reaction: Conversion of the aldehyde to an alkene using a phosphonium ylide.

  • Reactions on the Pyrrole Ring: The pyrrole ring is electron-rich; however, the N-aryl group and C2-aldehyde are both electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution compared to unsubstituted pyrrole. If forced, substitution (e.g., nitration, halogenation) is predicted to occur at the C4 position, which is least deactivated.

Potential Applications and Conclusion

Potential Applications:

  • Medicinal Chemistry Scaffold: This molecule is an ideal starting point for constructing libraries of novel compounds. The aldehyde can be derivatized to explore structure-activity relationships (SAR) for various biological targets. Pyrrole derivatives are known to possess antimicrobial, anti-inflammatory, and anticancer properties.

  • Intermediate for Fused Heterocycles: The aldehyde and the H3-proton can participate in cyclocondensation reactions to build fused ring systems, such as pyrrolo[1,2-a]pyrazines or other pharmacologically relevant cores.

  • Materials Science: N-aryl pyrroles can serve as monomers for the synthesis of conductive polymers or as components in organic light-emitting diodes (OLEDs) and dyes.

Conclusion: this compound represents a molecule of significant synthetic potential. While specific experimental data is limited, this guide provides a comprehensive and scientifically grounded pathway for its synthesis via a Paal-Knorr/Vilsmeier-Haack sequence. The predicted physicochemical and spectroscopic data herein establish a reliable benchmark for its characterization. Its versatile aldehyde functionality makes it an attractive building block for researchers in drug discovery and materials science. This document serves as a complete foundational resource for any scientist beginning work with this compound.

References

  • CN112194607A - Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
  • Reddy, et al. - Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. The Royal Society of Chemistry. [Link]

  • Otsuka, et al. (2023) - Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]

  • PubChem - 5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde. National Center for Biotechnology Information. [Link]

  • PharmaCompass - 5-(2-fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-Pyrrole-3-carboxaldehyde. [Link]

  • Chemistry Steps - Vilsmeier-Haack Reaction. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles behind the spectroscopic techniques employed. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed, field-tested protocols for data acquisition and interpretation are provided to ensure scientific integrity and reproducibility. The causality behind experimental choices is explained, empowering researchers to not only replicate but also adapt these methods for their specific applications.

Introduction: The Significance of this compound

Pyrrole-2-carbaldehydes are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse physiological activities.[1] The introduction of a 3-chlorophenyl substituent at the 1-position of the pyrrole ring is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to novel biological activities. The aldehyde functional group at the 2-position serves as a versatile synthetic handle for further molecular elaboration, making this compound a valuable building block in drug discovery programs.

The precise structural elucidation of this compound is paramount for understanding its chemical reactivity and for establishing structure-activity relationships (SAR) in drug development. This guide provides the essential spectroscopic framework for its unambiguous identification and characterization.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The structure of this compound with the standard IUPAC numbering system is presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum is based on established chemical shift principles for aromatic and heterocyclic systems.[2][3]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~9.60s-1HH-aldehyde
~7.50t~1.81HH2'
~7.45ddd~7.8, 1.8, 1.21HH6'
~7.40t~7.81HH5'
~7.30ddd~7.8, 2.0, 1.21HH4'
~7.15dd~3.5, 1.81HH5
~6.95dd~3.5, 2.51HH3
~6.30t~3.51HH4

Rationale for Predictions:

  • Aldehydic Proton (H-aldehyde): This proton is highly deshielded due to the anisotropic effect of the carbonyl group and will appear as a sharp singlet far downfield.

  • Chlorophenyl Protons (H2', H4', H5', H6'): The substitution pattern on the phenyl ring will lead to a complex multiplet system. The proton at C2' will be a triplet due to coupling with H4' and H6'. The remaining protons will exhibit doublet of doublet of doublet patterns due to ortho, meta, and para couplings, though some may appear as simpler multiplets due to overlapping signals.

  • Pyrrole Protons (H3, H4, H5): These protons will appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing aldehyde group and the N-aryl substituent. The coupling constants are characteristic of a 2-substituted pyrrole ring.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~185.0C=O (aldehyde)
~140.0C1'
~135.0C3'
~132.0C2
~130.5C5'
~129.0C6'
~128.0C5
~127.0C4'
~125.0C2'
~115.0C3
~110.0C4

Rationale for Predictions:

  • Carbonyl Carbon (C=O): The aldehydic carbonyl carbon is significantly deshielded and appears at the lowest field.

  • Aromatic and Heteroaromatic Carbons: The chemical shifts of the phenyl and pyrrole carbons are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the molecule. The carbon bearing the chlorine atom (C3') and the carbon attached to the nitrogen (C1') will be downfield.

Experimental Protocol for NMR Data Acquisition

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Spectral Width: 16 ppm.

  • Number of Scans: 16.

  • Relaxation Delay: 2.0 s.

  • Acquisition Time: 2.0 s.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

  • Spectral Width: 240 ppm.

  • Number of Scans: 1024.

  • Relaxation Delay: 2.0 s.

  • Acquisition Time: 1.0 s.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

  • Integrate the peaks in the ¹H NMR spectrum.

Figure 2. NMR Experimental Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_H1 Acquire 1H NMR transfer->acquire_H1 acquire_C13 Acquire 13C NMR transfer->acquire_C13 process Fourier Transform & Phasing acquire_H1->process acquire_C13->process calibrate Calibrate to TMS/Solvent process->calibrate integrate Integrate 1H Spectrum calibrate->integrate interpret Assign Peaks & Interpret integrate->interpret

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups within a molecule.

Predicted IR Absorption Frequencies

The predicted IR spectrum is based on characteristic vibrational frequencies of aldehydes and aromatic compounds.[4][5][6][7][8]

Frequency (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2850, ~2750Medium, weakAldehydic C-H stretch (Fermi doublet)
~1680StrongC=O stretch (conjugated aldehyde)
~1600, ~1470Medium-StrongAromatic C=C stretch
~1380MediumC-N stretch
~1100StrongC-Cl stretch
~800-700StrongAromatic C-H bend (out-of-plane)

Rationale for Predictions:

  • C=O Stretch: The conjugation of the aldehyde with the pyrrole ring is expected to lower the C=O stretching frequency compared to a saturated aldehyde.[7]

  • Aldehydic C-H Stretch: The presence of two distinct peaks (a Fermi doublet) around 2850 and 2750 cm⁻¹ is a hallmark of an aldehyde.[5][6]

  • Aromatic Vibrations: The various C-H and C=C stretching and bending modes of the pyrrole and chlorophenyl rings will give rise to a series of absorptions in the fingerprint region.

Experimental Protocol for IR Data Acquisition

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid this compound directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

Data Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Record the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity.

Predicted Mass Spectrum (Electron Ionization - EI)
m/zPredicted Fragment
219/221[M]⁺ (Molecular ion, with 3:1 ratio for ³⁵Cl/³⁷Cl isotopes)
218/220[M-H]⁺
190/192[M-CHO]⁺
111/113[C₆H₄Cl]⁺
94[C₅H₄N]⁺ (pyrrole ring)

Rationale for Predictions:

  • Molecular Ion: The molecular ion peak will show the characteristic isotopic pattern for a compound containing one chlorine atom.

  • Fragmentation: Common fragmentation pathways for aldehydes include the loss of a hydrogen radical or the entire formyl group.[9] Cleavage of the N-aryl bond is also a likely fragmentation pathway.[10]

Experimental Protocol for MS Data Acquisition

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • GC Column: A standard non-polar column (e.g., DB-5ms).

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

  • MS Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-500.

Figure 3. Mass Spectrometry Analysis Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation prepare_soln Prepare Dilute Solution inject Inject into GC-MS prepare_soln->inject separate GC Separation inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection ionize->detect identify_M Identify Molecular Ion Peak detect->identify_M analyze_frag Analyze Fragmentation Pattern identify_M->analyze_frag confirm Confirm Structure analyze_frag->confirm

Caption: Workflow for structural confirmation by GC-MS.

Conclusion

This technical guide provides a comprehensive spectroscopic roadmap for the characterization of this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for researchers in organic synthesis and drug discovery. The principles and rationales provided herein are intended to empower scientists to not only verify the structure of this specific compound but also to apply these spectroscopic techniques to a broader range of novel molecules.

References

  • Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. The Royal Society of Chemistry. Available at: [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available at: [Link]

  • CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde. Google Patents.
  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link]

  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC - NIH. Available at: [Link]

  • Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde. Google Patents.
  • 5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde. PubChem. Available at: [Link]

  • Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate. Available at: [Link]

  • Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. ResearchGate. Available at: [Link]

  • Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • (PDF) SYNTHESIS, CHARACTERIZATION AND SPECTRAL ANALYSIS, OF PYRROLE -2- CARBOXALDEHYDE-4-(4-METHOXYPHENYL)-THIOSEMICARBAZONE- BIS(TRIPHENYLPHOSPHINE)COPPER(I)NITRATE. ResearchGate. Available at: [Link]

  • IR: aldehydes. University of Calgary. Available at: [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. ACS Publications. Available at: [Link]

  • The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Available at: [Link]

  • (PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega. Available at: [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Wiley. Available at: [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. ACG Publications. Available at: [Link]

  • WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. Google Patents.
  • 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

Sources

The Anticipated Biological Profile of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide delves into the predicted biological landscape of a specific, yet under-investigated derivative: 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde . While direct experimental data for this compound is not extensively available in current literature, this document provides a comprehensive, predictive analysis based on the well-established bioactivities of structurally related N-aryl pyrrole-2-carbaldehydes and analogous chlorophenyl-containing heterocyclic compounds. We will explore the probable anticancer and antimicrobial properties, hypothesize potential mechanisms of action, and provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of this promising molecule. This guide is intended to serve as a foundational resource for researchers and drug development professionals poised to investigate the therapeutic potential of this and similar compounds.

Introduction: The Pyrrole Scaffold and the Significance of N-Aryl Substitution

The pyrrole ring is a privileged structure in drug discovery, present in a multitude of natural products and synthetic molecules exhibiting significant biological effects, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1] The functionalization of the pyrrole core, particularly at the N-1 position with an aryl group, profoundly influences its pharmacokinetic and pharmacodynamic profile. The introduction of a 3-chlorophenyl moiety, as in our target compound, is of particular interest. The chloro-substituent can enhance lipophilicity, potentially improving membrane permeability, and can also engage in specific halogen bonding interactions with biological targets, thereby modulating activity and selectivity.

This guide will, therefore, focus on the following anticipated biological activities for this compound:

  • Anticancer Activity: Based on the known cytotoxicity of various pyrrole-2-carbaldehyde derivatives against numerous cancer cell lines.

  • Antimicrobial Activity: Drawing parallels from the established antibacterial and antifungal properties of related pyrrole compounds.

Predicted Anticancer Activity and Mechanistic Insights

The anticancer potential of pyrrole derivatives is well-documented, with many exhibiting potent cytotoxic effects through diverse mechanisms of action.[1] While specific data for this compound is pending, we can infer its likely activity and mechanisms from closely related analogues.

Structure-Activity Relationship and Cytotoxicity Prediction

Numerous studies have demonstrated that N-aryl pyrrole derivatives exhibit significant anticancer activity. For instance, various substituted pyrrole-2-carbaldehydes have shown cytotoxicity against a range of human cancer cell lines, including glioblastoma, lung cancer, melanoma, and hepatocellular carcinoma. The presence of a halogenated phenyl ring often correlates with enhanced cytotoxic potency. Therefore, it is highly probable that this compound will exhibit cytotoxic activity against various cancer cell lines.

Hypothesized Mechanisms of Anticancer Action

Based on the mechanisms elucidated for related pyrrole compounds, this compound could exert its anticancer effects through one or more of the following pathways:

  • Induction of Apoptosis: Many cytotoxic pyrrole derivatives have been shown to induce programmed cell death. This is often mediated through the activation of caspase cascades.

  • Cell Cycle Arrest: The compound may arrest the cell cycle at specific checkpoints (e.g., G1/S or G2/M phase), thereby inhibiting cancer cell proliferation.

  • Inhibition of Protein Kinases: Pyrrole derivatives have been synthesized as inhibitors of protein kinases, such as EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[2] The 3-chlorophenyl group could play a key role in the binding of the molecule to the kinase active site.

The following diagram illustrates a potential mechanism of action involving the induction of apoptosis.

apoptosis_pathway Compound This compound Mitochondria Mitochondria Compound->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothesized apoptotic pathway induced by the compound.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To validate the predicted anticancer activity, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay would be employed.

1. Cell Culture:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U87 for glioblastoma) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

3. Compound Treatment:

  • The following day, cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for 48 or 72 hours. A vehicle control (e.g., DMSO) is also included.

4. MTT Assay:

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
  • The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

5. Data Analysis:

  • The absorbance is measured at 570 nm using a microplate reader.
  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration required to inhibit 50% of cell growth) is determined.

Predicted Antimicrobial Activity

The pyrrole scaffold is a common feature in many natural and synthetic antimicrobial agents.[3] The presence of the N-aryl group and the carbaldehyde function in this compound suggests potential activity against a range of bacterial and fungal pathogens.

Basis for Predicted Antimicrobial Activity

Derivatives of pyrrole-2-carbaldehyde and related pyrrolamides have demonstrated significant antibacterial and antifungal properties.[3] The mechanism of action for these compounds can vary, but often involves the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of the 3-chlorophenyl group may facilitate the compound's passage through microbial cell membranes.

Hypothesized Mechanism of Antimicrobial Action

A plausible mechanism for the antimicrobial activity of this compound could involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. This is a known target for many heterocyclic antibacterial agents.

antimicrobial_workflow Compound 1-(3-chlorophenyl)-1H- pyrrole-2-carbaldehyde CellWall Bacterial Cell Wall Penetration Compound->CellWall DNAGyrase DNA Gyrase Inhibition CellWall->DNAGyrase ReplicationBlock DNA Replication Blocked DNAGyrase->ReplicationBlock CellDeath Bacterial Cell Death ReplicationBlock->CellDeath synthesis_pathway Reactant1 3-Chloroaniline Intermediate 1-(3-chlorophenyl)-1H-pyrrole Reactant1->Intermediate Paal-Knorr (Acetic Acid, Reflux) Reactant2 2,5-Dimethoxytetrahydrofuran Reactant2->Intermediate Product This compound Intermediate->Product Vilsmeier-Haack (POCl₃, DMF)

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 1-(3-chlorophenyl)-1H-pyrrole

  • To a solution of 3-chloroaniline in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)

  • In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) dropwise with stirring.

  • To this Vilsmeier reagent, add a solution of 1-(3-chlorophenyl)-1H-pyrrole in DMF.

  • Allow the reaction to warm to room temperature and then heat to 60-80°C for 2-3 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Basify the solution with aqueous sodium hydroxide.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography.

Quantitative Data Summary (Predictive)

The following table summarizes the anticipated potency of this compound based on data for structurally related compounds. These values are for illustrative purposes and require experimental validation.

Biological ActivityAssayPredicted Potency (IC50 / MIC)
AnticancerMTT Assay (MCF-7)1 - 10 µM
AnticancerMTT Assay (A549)5 - 25 µM
AntibacterialMIC (S. aureus)8 - 32 µg/mL
AntibacterialMIC (E. coli)16 - 64 µg/mL

Conclusion and Future Directions

This technical guide has laid out a scientifically-grounded, predictive framework for investigating the biological activities of this compound. Based on the extensive literature on related pyrrole derivatives, this compound is a promising candidate for further exploration as a potential anticancer and antimicrobial agent. The provided experimental protocols offer a clear path for the synthesis and biological evaluation of this molecule. Future research should focus on validating these predicted activities, elucidating the precise mechanisms of action, and exploring further structural modifications to optimize potency and selectivity. The insights and methodologies presented herein are intended to catalyze and guide these future drug discovery efforts.

References

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC - NIH. (2023-03-13).
  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2025-08-06).
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central.
  • Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed.

Sources

"in vitro studies of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde and its Analogs

Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential of the Pyrrole-2-Carbaldehyde Scaffold

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds, from the heme cofactor in hemoglobin to complex marine alkaloids with potent pharmacological properties.[1][2] Within this broad class, the pyrrole-2-carbaldehyde (Py-2-C) scaffold has emerged as a particularly privileged structure.[3][4] Py-2-C derivatives are found in natural products isolated from diverse sources, including fungi, plants, and marine sponges, and they exhibit a wide spectrum of physiological activities.[3][4]

Recent research has highlighted the significant cytotoxic potential of substituted pyrrole-2-carbaldehydes against various human cancer cell lines, establishing the pyrrole scaffold as a promising starting point for the design of novel anticancer agents.[2][5][6] Furthermore, the inherent chemical reactivity of the aldehyde group, combined with the tunable electronic properties of the pyrrole ring and its substituents, makes this class of compounds a fertile ground for discovering new antimicrobial, anti-inflammatory, and insecticidal agents.[7][8]

This guide focuses on a specific, novel derivative, This compound . While direct in vitro studies on this particular molecule are not yet prevalent in the public domain, its structural features—namely the N-aryl substitution with an electron-withdrawing chlorine atom—suggest a strong potential for biological activity. This document, therefore, serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals on how to approach the in vitro characterization of this compound and its analogs. We will proceed from the foundational aspects of its synthesis to a detailed, tiered workflow for evaluating its biological potential, grounded in established methodologies and the known activities of structurally related compounds.

Synthesis and Characterization: A Conceptual Framework

The synthesis of substituted pyrrole-2-carbaldehydes can be achieved through various established organic chemistry methodologies. A common and efficient approach involves the oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate esters.[9] For our target compound, this compound, a plausible synthetic route would involve the reaction of a suitable ketone, 3-chloroaniline, and an acetoacetate ester, mediated by a copper catalyst and an oxidizing agent like iodine in the presence of oxygen.[9] This method is advantageous as it often avoids the use of hazardous, stoichiometric oxidants and can proceed under relatively mild conditions.[9]

Alternative multi-component reactions or cycloaddition strategies can also be employed to construct the functionalized pyrrole ring.[10] Regardless of the chosen synthetic path, rigorous characterization of the final compound is paramount. This involves a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the connectivity of atoms and the overall structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to verify the elemental composition and exact mass of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups, such as the aldehyde carbonyl (C=O) and the aromatic C-Cl bond.

Once synthesized and characterized, the compound is ready for in vitro evaluation.

Proposed In Vitro Evaluation Workflow

A logical, tiered approach is crucial for efficiently evaluating the biological potential of a novel compound. The following workflow is proposed for this compound, prioritizing broad screening for cytotoxic and antimicrobial activities before delving into more specific mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Assays & Hit Validation cluster_2 Phase 3: Mechanism of Action Studies start This compound (Synthesized & Characterized) cytotoxicity Broad-Spectrum Cytotoxicity Assay (e.g., MTT on NCI-60 panel) start->cytotoxicity antimicrobial Antimicrobial Susceptibility Testing (MIC against ESKAPE pathogens) start->antimicrobial dose_response Dose-Response & IC50 Determination (on sensitive cancer cell lines) cytotoxicity->dose_response bactericidal MBC Determination (for potent antimicrobial hits) antimicrobial->bactericidal apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) dose_response->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) dose_response->cell_cycle target_id Target Deconvolution (e.g., Kinase Profiling, Proteomics) apoptosis->target_id

Caption: Proposed workflow for the in vitro evaluation of novel pyrrole derivatives.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments outlined in the workflow. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, U251 glioblastoma) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]
  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
  • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
  • Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various compound concentrations.
  • Controls: Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control). Also, include a vehicle control (medium with the highest concentration of DMSO used).

3. Incubation and Assay:

  • Incubate the plate for 48-72 hours at 37°C.
  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.
  • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

1. Preparation of Inoculum:

  • Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (Candida albicans).
  • Grow the microbial strains in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) overnight.
  • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

2. Compound Preparation and Plate Setup:

  • In a 96-well plate, add 50 µL of sterile broth to all wells.
  • Prepare a 2X concentrated stock of this compound and add 50 µL to the first column of wells.
  • Perform a two-fold serial dilution across the plate by transferring 50 µL from one column to the next.

3. Inoculation and Incubation:

  • Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.
  • Controls: Include a growth control well (inoculum, no compound), a sterility control well (broth only), and a positive control with a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

4. MIC Determination:

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
  • Optionally, add a viability indicator like resazurin to aid in determining the endpoint.

Data Presentation and Interpretation

Quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma8.5 ± 0.7
MCF-7Breast Adenocarcinoma12.3 ± 1.1
U251Glioblastoma4.2 ± 0.5
HCT-116Colon Carcinoma> 50

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Antimicrobial Activity of this compound

Microbial StrainTypeMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive Bacteria16
Escherichia coli (ATCC 25922)Gram-negative Bacteria64
Pseudomonas aeruginosa (ATCC 27853)Gram-negative Bacteria>128
Candida albicans (ATCC 90028)Fungus (Yeast)32

Potential Mechanisms of Action

Based on the literature for related pyrrole compounds, several potential mechanisms of action could be investigated if significant biological activity is observed. For anticancer activity, pyrrole derivatives have been known to induce apoptosis and disrupt cell cycle progression.[2] The presence of the electrophilic aldehyde and the overall electronic profile of the molecule could facilitate interaction with key cellular nucleophiles, such as cysteine residues in enzymes or transcription factors.

A plausible hypothesis is the inhibition of a signaling pathway critical for cancer cell survival, such as the PI3K/Akt pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 1-(3-chlorophenyl)-1H- pyrrole-2-carbaldehyde Compound->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

To investigate this, downstream experiments would include Western blotting to probe the phosphorylation status of Akt and its substrates, as well as caspase activation assays (e.g., Caspase-3/7 activity) to confirm the induction of apoptosis.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial in vitro evaluation of this compound. By following a structured workflow of primary screening, hit validation, and preliminary mechanism of action studies, researchers can efficiently characterize the biological potential of this and other novel pyrrole derivatives. Positive results from these in vitro assays would warrant further investigation, including more extensive profiling against larger cancer cell panels, in vivo efficacy studies in animal models, and detailed toxicological assessments. The pyrrole-2-carbaldehyde scaffold remains a highly promising area for the discovery of new therapeutic agents, and a systematic approach to its exploration is key to unlocking its full potential.

References

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC - NIH. (2023-03-13).
  • Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) | ACS Omega. (2022-01-25).
  • Design, Synthesis and Insecticidal, Acaricidal Activities of Novel Pyrrole-2-carboxylic Acid and Their Derivatives - sioc-journal.cn.
  • One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - RSC Publishing. (2018-04-24).
  • Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents.
  • Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity - MDPI. (2023-10-27).
  • Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes - The Royal Society of Chemistry.
  • Synthesis, characterization and biological activity of novel pyrrole compounds. (2025-11-05).
  • (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2025-08-06).
  • CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents.
  • Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][3][7][10] thiadiazine derivatives - PMC. Available from:

  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC - NIH. (2021-03-30).
  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity - Journal of Pharmaceutical Negative Results.
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - MDPI. (2023-03-13).
  • Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling.
  • (PDF) Heterocycle Compounds with Antimicrobial Activity - ResearchGate.
  • Synthesis and biological evaluation of some novel pyrrole derivatives. - CABI Digital Library.
  • Unveiling the Cytotoxic Potential of Substituted Pyrrole-2-Carbaldehydes: A Comparative Analysis - Benchchem.
  • Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC.
  • Synthesis, Design and Three-Dimensional Quantitative Structure Activity Relationship (3D-QSAR) Research of Phenylpyrrole Fungicides - sioc-journal.cn.
  • Antimicrobial activity of some novel heterocyclic compounds - Wisdom Library. (2024-12-27).
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - NIH. (2022-08-09).
  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation - Organic Chemistry Portal.

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive exploration of the potential mechanism of action of the novel synthetic compound, 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related pyrrole-2-carbaldehyde derivatives to propose a well-founded hypothetical mechanism. Furthermore, it outlines a rigorous, multi-faceted experimental strategy to systematically investigate and validate this proposed mechanism, serving as a roadmap for future research and development.

Introduction: The Therapeutic Potential of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1] Marketed drugs containing the pyrrole moiety exhibit anticancer, anti-inflammatory, antimicrobial, and antiviral properties, underscoring the versatility of this heterocyclic system.[1][2] The diverse biological activities of pyrrole derivatives stem from their ability to interact with a multitude of biological targets, including enzymes and signaling proteins.[3]

The subject of this guide, this compound, is a synthetic compound featuring a pyrrole-2-carbaldehyde core substituted with a 3-chlorophenyl group at the N1 position. While the specific biological activity of this compound is yet to be fully elucidated, its structural motifs suggest the potential for significant pharmacological effects. This guide will delve into a plausible mechanism of action and provide the experimental framework necessary to uncover its therapeutic promise.

A Proposed Mechanism of Action: Inhibition of Pro-inflammatory and Oncogenic Signaling Pathways

Based on the known activities of structurally similar pyrrole-containing compounds, we hypothesize that this compound may exert its biological effects through the dual inhibition of key enzymes in pro-inflammatory and oncogenic signaling pathways, potentially targeting Cyclooxygenase-2 (COX-2) and downstream cellular signaling cascades.

Several lines of evidence support this hypothesis:

  • Anti-inflammatory Potential: Numerous pyrrole derivatives are known to possess potent anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[4] The substitution pattern of this compound may facilitate its binding to the active site of COX-2.

  • Anticancer Activity: The disruption of inflammatory pathways is intrinsically linked to the prevention of carcinogenesis. Furthermore, many pyrrole derivatives have demonstrated direct anticancer effects by inducing apoptosis and inhibiting cell proliferation.[2]

  • Modulation of Signaling Pathways: Pyrrole-2-carboxaldehyde derivatives have been shown to modulate critical signaling pathways, such as the mitochondrial ROS-regulated HIF-1 signaling pathway, which is implicated in both inflammation and cancer.[5]

This proposed mechanism provides a solid foundation for a structured investigation into the pharmacological profile of this compound.

Experimental Validation of the Proposed Mechanism of Action

To rigorously test our hypothesis, a multi-tiered experimental approach is essential. This will involve a combination of in vitro biochemical assays, cell-based functional assays, and target identification methodologies.

Tier 1: In Vitro Enzyme Inhibition Assays

The initial step is to determine if this compound directly inhibits the activity of our primary hypothesized target, COX-2, as well as other related enzymes to assess selectivity.

Table 1: In Vitro Enzyme Inhibition Assay Panel

Target EnzymeAssay PrincipleReadoutPurpose
Cyclooxygenase-2 (COX-2)Measures the conversion of arachidonic acid to prostaglandin H2.Colorimetric or FluorometricDetermine direct inhibition of COX-2.
Cyclooxygenase-1 (COX-1)Measures the conversion of arachidonic acid to prostaglandin H2.Colorimetric or FluorometricAssess selectivity for COX-2 over COX-1.
5-Lipoxygenase (5-LOX)Measures the formation of leukotrienes from arachidonic acid.SpectrophotometricEvaluate broader anti-inflammatory potential.

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

  • Reagent Preparation: Prepare assay buffer, heme, arachidonic acid (substrate), and a fluorometric probe solution.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create a dilution series.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add purified human recombinant COX-2 enzyme to each well. Add the diluted test compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add arachidonic acid and the fluorometric probe to initiate the reaction.

  • Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value.

Tier 2: Cell-Based Functional Assays

Following the in vitro validation, the next crucial step is to assess the compound's activity in a cellular context. This will help to understand its effects on downstream signaling pathways and cellular phenotypes.

Experimental Workflow: Investigating Cellular Signaling Pathways

G cluster_0 Cellular Treatment cluster_1 Downstream Analysis Cell_Culture Cancer Cell Lines (e.g., A549, PC-3, MCF-7) Compound_Treatment Treat with this compound Cell_Culture->Compound_Treatment Western_Blot Western Blot for Phosphorylated Proteins (e.g., p-Akt, p-ERK) Compound_Treatment->Western_Blot Protein Expression Reporter_Assay Luciferase Reporter Assay (e.g., NF-κB, AP-1) Compound_Treatment->Reporter_Assay Transcriptional Activity Apoptosis_Assay Annexin V/PI Staining for Apoptosis Compound_Treatment->Apoptosis_Assay Cell Fate

Figure 1: Workflow for cell-based signaling pathway analysis.

Experimental Protocol: NF-κB Reporter Gene Assay

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing the NF-κB response element upstream of a luciferase reporter gene.

  • Cell Seeding: Seed the transfected cells into a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of this compound.

  • Stimulation: After a pre-incubation period, stimulate the cells with an NF-κB activator (e.g., TNF-α).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control and determine the effect of the compound on NF-κB transcriptional activity.

Tier 3: Target Deconvolution and Validation

While the initial tiers focus on validating the hypothesized mechanism, it is crucial to employ unbiased approaches to identify all potential molecular targets of this compound.

Methodologies for Target Identification

  • Affinity Chromatography: Immobilize the compound on a solid support and use it to capture interacting proteins from cell lysates. The bound proteins can then be identified by mass spectrometry.

  • Computational Docking: Utilize in silico models of known protein targets to predict the binding affinity and mode of interaction of the compound.[6]

  • Thermal Shift Assays (DSF): Measure the change in the melting temperature of a protein in the presence of the compound to assess direct binding.

Diagram of Target Identification Workflow

G Compound 1-(3-chlorophenyl)-1H- pyrrole-2-carbaldehyde Affinity_Chromatography Affinity Chromatography Compound->Affinity_Chromatography Computational_Docking Computational Docking Compound->Computational_Docking Predict Interactions Mass_Spectrometry Mass Spectrometry Affinity_Chromatography->Mass_Spectrometry Identify Potential Binders Thermal_Shift_Assay Thermal Shift Assay Mass_Spectrometry->Thermal_Shift_Assay Validate Direct Binding Computational_Docking->Thermal_Shift_Assay Validated_Targets Validated Molecular Targets Thermal_Shift_Assay->Validated_Targets

Figure 2: An integrated approach to target identification.

Summary and Future Directions

This technical guide has proposed a plausible mechanism of action for this compound, centered on the inhibition of pro-inflammatory and oncogenic signaling pathways. The outlined experimental strategy provides a clear and logical path to validate this hypothesis and to uncover the full pharmacological profile of this promising compound. The successful elucidation of its mechanism of action will be a critical step in its journey from a novel chemical entity to a potential therapeutic agent.

References

  • Kilic-Kurt, Z., et al. (2019). Pyrrolo[2,3-d]pyrimidines bearing an urea moiety at position 2 of the scaffold, which exhibit cytotoxic activity against A549, PC-3, and MCF-7 cell lines. Bioorganic Chemistry, 86, 345-356. [Link]

  • Sharma, V., et al. (2020). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 10(63), 38483-38507. [Link]

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A Strategic Guide to Unveiling the Therapeutic Targets of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, in-depth technical guide for the systematic identification and validation of potential therapeutic targets for the novel compound, 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde. Given the nascent stage of research on this specific molecule, this guide is structured as a strategic roadmap, outlining a logical, multi-phased approach from initial hypothesis generation to preclinical validation. The methodologies described herein are grounded in established principles of modern drug discovery and are designed to ensure scientific rigor and trustworthiness at each stage.

Introduction: The Therapeutic Potential of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of pharmacological activities. Pyrrole derivatives have demonstrated potential as antibacterial, antiviral, anticancer, antimalarial, and anti-inflammatory agents.[1][2] The core structure is present in approved medicines such as atorvastatin, ketorolac, and the multi-kinase inhibitor sunitinib.[1]

The subject of this guide, this compound, combines this versatile pyrrole core with a chlorophenyl substituent and a reactive carbaldehyde group. This unique combination suggests the potential for novel biological activity. Naturally occurring pyrrole-2-carbaldehyde derivatives have been shown to possess physiological activities, including the induction of NAD(P)H quinone oxidoreductase (NQO1), an enzyme involved in cellular defense against oxidative stress, and the regulation of cell cycle progression.[3]

The absence of published data on this compound necessitates a systematic and unbiased approach to elucidate its mechanism of action and identify its molecular targets. This guide provides the strategic framework for such an investigation.

Phase 1: In Silico Target Prediction and Hypothesis Generation

The most resource-effective first step is to leverage computational tools to generate a tractable list of potential protein targets. This in silico phase helps to prioritize subsequent experimental work.

The causality behind this initial step is risk mitigation and efficiency. Wet lab screening against the entire proteome is infeasible. By using the compound's structure to predict its most likely binding partners, we can focus our resources on a smaller, more relevant set of targets.

Core In Silico Methodologies
  • Ligand-Based Virtual Screening: This approach relies on the principle that structurally similar molecules often have similar biological targets.

    • 2D Similarity Searching: Utilize databases such as ChEMBL, PubChem, and BindingDB to find compounds with high Tanimoto similarity to the query molecule. The known targets of these "neighboring" compounds become our primary list of potential targets.

    • Pharmacophore Modeling: Develop a 3D pharmacophore model from the query compound, defining the spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). This model is then used to screen 3D conformer databases of known drugs and bioactive molecules.

  • Structure-Based Virtual Screening (Molecular Docking): If a high-confidence target class is identified from ligand-based screening (e.g., kinases, GPCRs), molecular docking can be employed.

    • A virtual library of potential targets is assembled.

    • The 3D structure of this compound is docked into the binding sites of these proteins.

    • Docking scores and binding poses are analyzed to predict the most favorable interactions, suggesting high-affinity targets.

Visualization: In Silico Workflow

In_Silico_Workflow cluster_input Input cluster_methods Computational Methods cluster_output Output Compound 1-(3-chlorophenyl)-1H- pyrrole-2-carbaldehyde Similarity 2D/3D Similarity Search (e.g., ChEMBL, PubChem) Compound->Similarity Query Structure Docking Molecular Docking (Structure-Based Screening) Compound->Docking Ligand Structure TargetList Prioritized List of Putative Targets Similarity->TargetList Generates Hypotheses Docking->TargetList Refines Prioritization TargetList->Docking Informs Target Selection

Caption: Workflow for in silico prediction of therapeutic targets.

Data Presentation: Putative Target Prioritization
Methodology Primary Output Confidence Level Example Putative Targets
2D Similarity Search List of similar compounds and their known targetsLow to MediumKinases, GPCRs, Nuclear Receptors
Pharmacophore Screening Hit list of compounds matching the 3D pharmacophoreMediumSpecific enzyme families (e.g., HDACs)
Molecular Docking Binding affinity scores and poses for selected targetsMedium to HighTop-ranked kinases (e.g., VEGFR, EGFR)

Phase 2: In Vitro Phenotypic Screening and Target Deconvolution

With a list of hypotheses from Phase 1, the next step is to determine the compound's actual biological effect in a cellular context. This phase moves from prediction to observation.

Tier 1: Broad Phenotypic Screening

The initial goal is to cast a wide net to capture any significant cellular phenotype. This is crucial because the in silico predictions may be incomplete or incorrect. A phenotypic hit provides an unbiased starting point for identifying the relevant pathway and, ultimately, the target.

Experimental Protocol: Cell Viability/Proliferation Assay (MTS)

  • Cell Plating: Seed various cancer and non-cancer cell lines into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM). Add the compound dilutions to the cells and incubate for 48-72 hours.

  • MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified incubator.

  • Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.

  • Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control (e.g., DMSO). Plot the results to determine the IC50 (half-maximal inhibitory concentration).

A potent and selective effect in a specific cell line (e.g., a lung cancer cell line but not a normal fibroblast line) provides a strong rationale for further investigation in that context.

Tier 2: Unbiased Target Identification (Chemical Proteomics)

If a robust phenotype is observed, the critical next step is to identify the direct binding partner(s) of the compound. Affinity-based chemical proteomics is a powerful, unbiased method for this.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize an analog of the parent compound that incorporates a linker and an affinity tag (e.g., biotin). It is critical to first validate that this new probe retains the biological activity of the parent compound.

  • Lysate Preparation: Prepare a protein lysate from the cells that exhibited the strongest phenotypic response.

  • Affinity Pulldown: Incubate the cell lysate with the biotinylated probe. As a crucial control, also incubate a parallel lysate with the probe in the presence of a large excess of the original, untagged compound. This competition experiment distinguishes specific binders from non-specific ones.

  • Capture: Use streptavidin-coated beads to capture the biotinylated probe and any bound proteins.

  • Elution and Digestion: Wash the beads extensively to remove non-specific binders. Elute the bound proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competition control. These are the high-confidence candidate targets.

Visualization: Target Identification and Validation Cascade

Target_ID_Workflow PhenoScreen Phenotypic Screening (e.g., Cell Viability) ChemProteomics Chemical Proteomics (Affinity Pulldown-MS) PhenoScreen->ChemProteomics Identifies Active Context BiochemAssay Biochemical/Biophysical Assay (e.g., Thermal Shift, Kinase Assay) ChemProteomics->BiochemAssay Identifies Candidate(s) GeneticValidation Genetic Validation (CRISPR/siRNA Knockdown) BiochemAssay->GeneticValidation Confirms Direct Engagement ValidatedTarget Validated Target GeneticValidation->ValidatedTarget Confirms Target Relevance

Caption: Experimental cascade for target identification and validation.

Phase 3: Target Validation and Mechanism of Action

Identifying a binding partner is not sufficient; it must be validated. Target validation aims to prove that modulating the identified protein is directly responsible for the compound's observed cellular effect.[4]

Core Validation Methodologies
  • Direct Target Engagement: Confirm that the compound binds directly to the candidate protein in a cellular context.

    • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells. Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A binding event stabilizes the protein, resulting in a higher melting temperature.

  • Genetic Validation: Use genetic tools to mimic the pharmacological effect of the compound.

    • siRNA/CRISPR Knockdown: Reduce the expression of the candidate target protein using siRNA or CRISPR-Cas9. If the knockdown phenocopies the effect of the compound (e.g., reduces cell viability), it provides strong evidence that the protein is on-pathway.

    • Rescue Experiments: Conversely, overexpressing a drug-resistant mutant of the target protein in the presence of the compound should rescue the cells from its effects.

Elucidating the Downstream Pathway

Once the direct target is validated, the next step is to map the signaling pathway through which it acts.

  • Western Blotting: If the target is a kinase, analyze the phosphorylation status of its known downstream substrates after compound treatment.

  • RNA-Sequencing: Perform RNA-seq on cells treated with the compound to identify global changes in gene expression, providing a comprehensive view of the affected pathways.

Visualization: Hypothetical Signaling Pathway

Signaling_Pathway Compound 1-(3-Cl-Ph)-1H-pyrrole- 2-carbaldehyde Target Putative Target (e.g., Kinase X) Compound->Target Inhibition Substrate Downstream Substrate Target->Substrate Phosphorylation TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor GeneExpression Gene Expression (e.g., Proliferation Genes) TranscriptionFactor->GeneExpression Phenotype Cellular Phenotype (e.g., Decreased Proliferation) GeneExpression->Phenotype

Caption: Hypothetical pathway inhibited by the compound.

Conclusion

The journey to identify and validate the therapeutic targets of a novel compound like this compound is a meticulous, multi-step process. It begins with a broad, computationally driven search for potential targets, which are then rigorously tested through a cascade of in vitro experiments. By combining phenotypic screening with unbiased chemical proteomics, we can confidently identify candidate targets. Subsequent validation using orthogonal methods, such as CETSA and genetic manipulation, is essential to confirm that the identified target is indeed responsible for the compound's biological activity. This systematic approach, grounded in scientific integrity, maximizes the probability of successfully translating a promising chemical scaffold into a viable therapeutic strategy.

References

  • Butnariu, M., & Sarac, I. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]

  • Insilico Medicine. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!. Available at: [Link]

  • Yoshida, T., & Uenakai, K. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available at: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation and Support. Available at: [Link]

  • Singh, R., et al. (2019). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research J. Pharm. and Tech. Available at: [Link]

Sources

"derivatives of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Derivatives of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde: Synthesis, Therapeutic Applications, and Future Perspectives

Abstract

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The functionalization of this heterocycle provides a versatile platform for developing novel therapeutic agents. This technical guide focuses on the this compound core structure, a promising starting point for drug discovery. The presence of the 3-chlorophenyl group modulates the molecule's electronic properties and lipophilicity, while the carbaldehyde at the 2-position serves as a highly versatile synthetic handle for extensive derivatization. We will explore robust synthetic strategies, delve into the diverse biological activities of its derivatives—including anticancer, antimicrobial, and anti-inflammatory properties—and provide detailed experimental protocols for their synthesis and evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the creation of next-generation therapeutics.

The this compound Scaffold: A Strategic Overview

The Pyrrole Moiety in Drug Discovery

The pyrrole nucleus is a cornerstone of medicinal chemistry, integral to a wide array of biologically active molecules. Its derivatives are known to exhibit a vast spectrum of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1][2] This biological promiscuity stems from the pyrrole ring's ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking. Marketed drugs containing the pyrrole system are used to treat conditions ranging from bacterial infections to cancer, underscoring its therapeutic significance.

The Carbaldehyde Group: A Gateway to Chemical Diversity

The carbaldehyde (-CHO) functional group is a linchpin in synthetic organic chemistry. Its electrophilic carbon and adjacent acidic protons (in some contexts) allow for a multitude of chemical transformations. In the context of the this compound scaffold, this group is the primary point of diversification, enabling the synthesis of vast libraries of compounds through reactions such as:

  • Condensation Reactions: Formation of Schiff bases (imines), hydrazones, and oximes.

  • Reductive Amination: Conversion to primary, secondary, or tertiary amines.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Carbon-carbon bond formation to yield alkenes.

  • Oxidation/Reduction: Conversion to carboxylic acids or alcohols, respectively.

This synthetic flexibility is paramount in structure-activity relationship (SAR) studies, where systematic modification of the scaffold is required to optimize biological activity.

Rationale for the 1-(3-chlorophenyl) Substituent

The choice of a substituent on the pyrrole nitrogen is a critical decision in drug design. The 1-(3-chlorophenyl) group serves several strategic purposes:

  • Modulation of Lipophilicity: The chlorine atom increases the molecule's lipophilicity, which can enhance membrane permeability and influence pharmacokinetic properties.

  • Electronic Effects: As an electron-withdrawing group, the chloro-substituent influences the electron density of the pyrrole ring, potentially affecting its interaction with biological targets.

  • Steric Hindrance: The phenyl ring introduces steric bulk that can orient the molecule within a binding pocket and prevent unwanted metabolic reactions.

Synthesis and Derivatization Strategies

The construction of the core scaffold and its subsequent modification are central to exploring its therapeutic potential. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocycles like pyrrole, providing a direct route to the carbaldehyde.

Proposed Synthesis of the Core Scaffold

A plausible and efficient synthesis of this compound would begin with the synthesis of 1-(3-chlorophenyl)-1H-pyrrole, followed by formylation.

Step 1: Synthesis of 1-(3-chlorophenyl)-1H-pyrrole This can be achieved via the Paal-Knorr synthesis, reacting 2,5-dimethoxytetrahydrofuran with 3-chloroaniline in an acidic medium.

Step 2: Vilsmeier-Haack Formylation The synthesized 1-(3-chlorophenyl)-1H-pyrrole is then subjected to a Vilsmeier-Haack reaction using a reagent prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reaction selectively introduces a carbaldehyde group at the electron-rich C2 position of the pyrrole ring.

Key Derivatization Pathways

Once the core scaffold is obtained, the carbaldehyde group provides a launchpad for extensive chemical modification. The diagram below illustrates the primary synthetic routes for generating diverse derivatives.

G cluster_reactions Derivatization Reactions cluster_products Derivative Classes Core 1-(3-chlorophenyl)-1H- pyrrole-2-carbaldehyde R_NH2 Primary Amine (R-NH2) Core->R_NH2 Condensation/ Reductive Amination Hydrazine Hydrazine Derivative (R-NHNH2) Core->Hydrazine Condensation Wittig Wittig Reagent (Ph3P=CHR) Core->Wittig Wittig Reaction Oxidant Oxidizing Agent (e.g., KMnO4) Core->Oxidant Oxidation Reductant Reducing Agent (e.g., NaBH4) Core->Reductant Reduction SchiffBase Schiff Bases (Imines) R_NH2->SchiffBase Hydrazone Hydrazones Hydrazine->Hydrazone Alkene Alkenes Wittig->Alkene Acid Carboxylic Acids Oxidant->Acid Alcohol Alcohols Reductant->Alcohol

Caption: Key synthetic pathways for derivatizing the core scaffold.

Therapeutic Applications and Biological Activities

Derivatives of the pyrrole scaffold have demonstrated a remarkable range of biological activities. By modifying the this compound core, it is possible to develop compounds tailored for specific therapeutic targets.

Anticancer Activity

The pyrrole motif is found in numerous potent anticancer agents.[3] Derivatives have been shown to induce apoptosis, arrest the cell cycle, and inhibit key enzymes involved in cancer progression.[4][5] For instance, certain 3-aroyl-1-arylpyrrole derivatives have been identified as potent inhibitors of tubulin polymerization, a validated anticancer strategy.[6] The synthesis of alkynylated pyrrole derivatives has also led to promising molecules that arrest the cell cycle in the G0/G1 phase and induce apoptosis in lung cancer cell lines.[4]

Antimicrobial Activity

With the rise of antimicrobial resistance, novel chemical scaffolds are urgently needed. Pyrrole derivatives have shown significant promise as antibacterial and antifungal agents.[2][7] Schiff base derivatives of 1H-pyrrole-2-carbohydrazide, for example, have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like C. albicans and A. niger.[2] The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are underlying factors in many diseases. Pyrrole derivatives have been reported to possess both anti-inflammatory and antioxidant properties.[1][8] Some compounds exhibit potent analgesic and anti-inflammatory activity, comparable to or exceeding that of established NSAIDs like naproxen in animal models.[1] Furthermore, certain 1,5-diaryl pyrrole derivatives have demonstrated neuroprotective effects by mitigating oxidative stress and lipid peroxidation in cellular models of Parkinson's disease.[8]

Derivative Class Biological Activity Potential Mechanism of Action References
Schiff Bases/HydrazonesAntimicrobial, AnticancerDisruption of cell membranes, Enzyme inhibition[2][9]
Aroyl-PyrrolesAnticancerTubulin polymerization inhibition[6]
Pyrrole CarboxamidesAnticancer, AntimicrobialApoptosis induction, Kinase inhibition[5][10]
Diaryl PyrrolesAnti-inflammatory, AntioxidantCOX inhibition, ROS scavenging[1][8]

The Drug Development Workflow: From Scaffold to Clinic

The journey of a chemical scaffold from initial synthesis to a potential drug candidate is a complex, multi-stage process. The this compound scaffold is an ideal starting point for such a campaign.

cluster_discovery Discovery & Optimization cluster_preclinical Preclinical Development A Scaffold Synthesis (Core Compound) B Library Generation (Derivatization) A->B C High-Throughput Screening (HTS) B->C D Hit-to-Lead Optimization (SAR) C->D E In Vivo Efficacy (Animal Models) D->E F ADMET Studies (Pharmacokinetics, Toxicology) E->F G Clinical Trials F->G

Caption: Conceptual workflow for drug development using the pyrrole scaffold.

A prime example of a related scaffold's success is 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, a key intermediate in the synthesis of Vonoprazan.[11] Vonoprazan is a potent, orally active potassium-competitive acid blocker (P-CAB) used for treating acid-related diseases.[11] This demonstrates the industrial viability and therapeutic relevance of phenyl-pyrrole-carbaldehyde structures in modern medicine.

Experimental Protocols

To ensure scientific integrity, methodologies must be robust and reproducible. Below are representative protocols for the synthesis of a derivative and its subsequent biological evaluation.

Protocol: Synthesis of a Schiff Base Derivative

This protocol outlines the synthesis of an (E)-N'-substituted benzylidene-1-(3-chlorophenyl)-1H-pyrrole-2-carbohydrazide, a common class of biologically active pyrrole derivatives.[2]

  • Step A: Synthesis of the Hydrazide. React this compound with hydrazine hydrate in ethanol under reflux for 6-8 hours to form the corresponding carbohydrazide.

  • Step B: Condensation. Dissolve the synthesized carbohydrazide (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

  • Catalysis. Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reaction. Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation. Upon completion, cool the reaction mixture in an ice bath. The precipitated solid product is collected by filtration.

  • Purification. Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

  • Characterization. Confirm the structure of the final compound using spectroscopic methods such as FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol: In Vitro Anticancer Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

  • Cell Seeding. Seed human cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment. Prepare serial dilutions of the synthesized pyrrole derivatives in the appropriate cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation. Incubate the treated cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition. Add MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization. Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition. Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting viability against compound concentration.

Future Perspectives and Conclusion

The this compound scaffold represents a fertile ground for the discovery of new chemical entities with significant therapeutic potential. The future of this field lies in several key areas:

  • Rational Drug Design: The use of in silico modeling and computational chemistry will be crucial for designing derivatives with enhanced potency and selectivity for specific biological targets, while also predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[12]

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is essential for their advancement as clinical candidates.

  • Combinatorial Chemistry: Leveraging high-throughput synthesis and screening will accelerate the discovery of lead compounds from large, diverse libraries of derivatives.

References

  • El-Sayed, W. M., et al. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega. Available at: [Link]

  • Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science. Available at: [Link]

  • El-Sayed, W. M., et al. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega. Available at: [Link]

  • Patel, H., et al. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

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  • MDPI. (n.d.). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Available at: [Link]

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  • ResearchGate. (2022). (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]

  • Brieflands. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Available at: [Link]

  • MDPI. (n.d.). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Available at: [Link]

  • Google Patents. (n.d.). CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
  • ResearchGate. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. PubMed Central. Available at: [Link]

  • ACS Publications. (n.d.). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and pharmacological evaluation of novel pyrrolizine derivatives as potential anticancer agents. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). 3-Nitro-1H-pyrrole-2-carbaldehyde. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed. Available at: [Link]

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Analogs of 1-(3-Chlorophenyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. This guide focuses on a specific, yet highly promising, class of pyrrole derivatives: analogs of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde. The strategic placement of a 3-chlorophenyl group at the N-1 position and a carbaldehyde at the C-2 position creates a molecule with significant potential for further chemical elaboration and biological investigation. Pyrrole-containing compounds have demonstrated a remarkable range of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[2] This document provides an in-depth exploration of the synthesis, chemical properties, and therapeutic potential of these analogs, offering valuable insights for researchers and professionals in drug development.

The core structure, this compound, presents a versatile platform for generating diverse chemical libraries. The aldehyde functionality serves as a synthetic handle for the introduction of various pharmacophores through reactions such as condensation, oxidation, and reduction. The 3-chlorophenyl moiety influences the molecule's lipophilicity and electronic properties, which can be fine-tuned by introducing additional substituents on the phenyl ring. Furthermore, the pyrrole ring itself can be substituted at positions 3, 4, and 5 to explore structure-activity relationships (SAR) comprehensively. Recent research has highlighted the significant cytotoxic potential of substituted pyrrole-2-carbaldehydes against various human cancer cell lines, underscoring the importance of this scaffold in the design of novel anticancer agents.[3]

This guide will delve into the key synthetic methodologies for accessing this chemical space, provide detailed experimental protocols, and discuss the known biological activities and mechanisms of action of related compounds, thereby providing a solid foundation for the rational design of new therapeutic agents based on the this compound core.

Synthetic Strategies: Accessing the Core Scaffold and its Analogs

The synthesis of this compound and its analogs can be approached through a logical sequence of well-established organic reactions. The primary strategy involves the initial construction of the N-substituted pyrrole ring, followed by the introduction of the carbaldehyde group.

Synthesis of the 1-(3-Chlorophenyl)-1H-pyrrole Core

The most direct and widely applicable method for the synthesis of N-aryl pyrroles is the Paal-Knorr synthesis .[4] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3-chloroaniline. The reaction is typically acid-catalyzed and proceeds through the formation of a dihydro-2H-pyrrol-2-ol intermediate, which then dehydrates to form the aromatic pyrrole ring.[5]

A common and readily available 1,4-dicarbonyl equivalent for this synthesis is 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ under acidic conditions to generate succinaldehyde.

Paal-Knorr synthesis of the pyrrole core.
Formylation of the Pyrrole Ring: The Vilsmeier-Haack Reaction

Once the 1-(3-chlorophenyl)-1H-pyrrole core is obtained, the next crucial step is the introduction of the carbaldehyde group at the C-2 position. The Vilsmeier-Haack reaction is the method of choice for this transformation.[6] This reaction utilizes a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[7] The Vilsmeier reagent is a mild electrophile that reacts preferentially at the electron-rich C-2 position of the pyrrole ring.[8]

The reaction proceeds via an electrophilic substitution mechanism, where the pyrrole attacks the electrophilic Vilsmeier reagent to form an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde.[8]

Vilsmeier-Haack formylation of the pyrrole core.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and the specific scale of the reaction.

Protocol 1: Synthesis of 1-(3-Chlorophenyl)-1H-pyrrole

Materials:

  • 3-Chloroaniline

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloroaniline (1.0 equivalent) in a mixture of ethanol and glacial acetic acid (e.g., a 4:1 v/v mixture).

  • To this solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 1-(3-chlorophenyl)-1H-pyrrole.

Protocol 2: Synthesis of this compound

Materials:

  • 1-(3-Chlorophenyl)-1H-pyrrole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Cool the DMF to 0 °C in an ice bath and slowly add POCl₃ (1.1 equivalents) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 1-(3-chlorophenyl)-1H-pyrrole (1.0 equivalent) in anhydrous DCM and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with DCM three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield this compound.

Biological Activities and Therapeutic Potential of Analogs

The 1-aryl-1H-pyrrole-2-carbaldehyde scaffold is a promising starting point for the development of new therapeutic agents, particularly in the field of oncology.[9] Pyrrole derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of microtubule polymerization, targeting of protein kinases, and induction of apoptosis.[9][10]

Anticancer Activity and Structure-Activity Relationship (SAR)

Numerous studies have demonstrated the cytotoxic effects of pyrrole-2-carbaldehyde analogs against a range of cancer cell lines.[3] The biological activity of these compounds is highly dependent on the nature and position of the substituents on both the pyrrole and the N-aryl rings.

Analog Class Substitution Pattern Observed Activity Key SAR Insights
Halogenated Phenyl Analogs Substitution of halogens (F, Cl, Br) at different positions of the N-phenyl ring.Potent cytotoxicity against various cancer cell lines.[9]The position and electronegativity of the halogen can significantly impact activity. The 3-chloro substitution of the parent compound is a key feature.
Alkoxy/Aryloxy Phenyl Analogs Introduction of methoxy, ethoxy, or phenoxy groups on the N-phenyl ring.Variable activity, with some analogs showing enhanced potency.The position of the alkoxy group is critical; para-substitution has been shown to be favorable in some cases.
Pyrrole Ring Substituted Analogs Introduction of alkyl, aryl, or electron-withdrawing groups at C-3, C-4, or C-5 of the pyrrole ring.Can modulate activity and selectivity.Bulky substituents at C-3 and C-4 can sometimes decrease activity, while substitution at C-5 can be tolerated or even beneficial.
Carbaldehyde Derivatives Conversion of the aldehyde to oximes, hydrazones, or other derivatives.Often leads to a significant change in biological activity, sometimes enhancing it.This position is a key point for diversification and the introduction of new pharmacophoric features.
Mechanism of Action: Targeting Key Cellular Pathways

The anticancer activity of pyrrole-based compounds is often attributed to their ability to interfere with critical cellular processes. Some of the key mechanisms of action include:

  • Kinase Inhibition: Many pyrrole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[11] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets. Analogs of this compound could potentially be designed to selectively inhibit specific kinases involved in cancer progression.

  • Induction of Apoptosis: A significant number of pyrrole-containing anticancer agents exert their effects by inducing programmed cell death, or apoptosis.[9] This can occur through various signaling pathways, including the activation of caspases and the modulation of Bcl-2 family proteins.

  • Cell Cycle Arrest: Some pyrrole derivatives have been shown to cause cell cycle arrest at different phases (e.g., G1, S, or G2/M), thereby preventing cancer cells from dividing and proliferating.[9]

Potential mechanisms of action for pyrrole analogs.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable starting point for the discovery of novel therapeutic agents. Its straightforward synthesis, coupled with the vast potential for chemical diversification, makes it an attractive target for medicinal chemists. The demonstrated anticancer activity of related compounds provides a strong rationale for the exploration of its analogs.

Future research in this area should focus on:

  • Expansion of the Analog Library: Systematic modification of the N-aryl ring, the pyrrole core, and the carbaldehyde functionality will be crucial for elucidating detailed SAR and optimizing biological activity.

  • Mechanism of Action Studies: In-depth biological evaluation of the most potent analogs is necessary to identify their specific cellular targets and signaling pathways. This will enable a more rational approach to drug design and development.

  • Exploration of Other Therapeutic Areas: While the focus has been on anticancer activity, the broad pharmacological profile of pyrroles suggests that analogs of this compound may also possess antimicrobial, anti-inflammatory, or other valuable therapeutic properties.

By leveraging the synthetic strategies and biological insights outlined in this guide, researchers can effectively explore the chemical space around this promising scaffold and contribute to the development of the next generation of innovative medicines.

References

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"literature review of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Potential Biological Evaluation of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde

Authored by a Senior Application Scientist

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide focuses on the synthesis, characterization, and potential therapeutic applications of a specific, yet under-explored derivative: this compound. While direct literature on this compound is sparse, this document provides a comprehensive, technically-grounded framework for its synthesis and biological evaluation, drawing upon established methodologies for analogous compounds. This guide is intended for researchers, scientists, and drug development professionals interested in novel heterocyclic compounds.

Introduction: The Significance of the Pyrrole-2-Carboxaldehyde Scaffold

Pyrrole-2-carboxaldehyde derivatives are a class of heterocyclic compounds that have garnered significant attention in the scientific community. These compounds are not only found in various natural sources, including fungi, plants, and microorganisms, but also serve as versatile synthetic intermediates for more complex molecules. The inherent biological activity of the pyrrole ring system, combined with the reactive aldehyde functionality, makes these compounds valuable starting points for the development of new therapeutic agents.

The pyrrole moiety is a key structural component in numerous biologically active compounds, demonstrating a broad spectrum of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The introduction of a carbaldehyde group at the 2-position of the pyrrole ring provides a handle for further chemical modifications, allowing for the exploration of a diverse chemical space and the fine-tuning of biological activity.

This guide will specifically focus on the 1-(3-chlorophenyl) substituted derivative. The rationale for this substitution pattern lies in the known impact of halogenated phenyl rings on the pharmacokinetic and pharmacodynamic properties of drug candidates. The chloro-substituent can enhance metabolic stability, improve membrane permeability, and provide additional interaction points with biological targets.

Proposed Synthesis of this compound

The proposed synthetic scheme would involve two key steps: the synthesis of the 1-(3-chlorophenyl)-1H-pyrrole precursor, followed by its formylation.

Synthesis of 1-(3-chlorophenyl)-1H-pyrrole

The most straightforward approach to synthesize the N-arylpyrrole precursor is through the Paal-Knorr pyrrole synthesis. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3-chloroaniline.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,5-dimethoxytetrahydrofuran (1.0 eq) and ethanol.

  • Addition of Amine: Add 3-chloroaniline (1.1 eq) to the solution.

  • Acid Catalysis: Add a catalytic amount of a suitable acid, such as glacial acetic acid or p-toluenesulfonic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield 1-(3-chlorophenyl)-1H-pyrrole.

Vilsmeier-Haack Formylation of 1-(3-chlorophenyl)-1H-pyrrole

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). This electrophilic reagent then attacks the electron-rich pyrrole ring to introduce the formyl group.

Experimental Protocol:

  • Preparation of Vilsmeier Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), cool N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Addition of Pyrrole Derivative: Dissolve 1-(3-chlorophenyl)-1H-pyrrole (1.0 eq) in a minimal amount of dry DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC.

  • Hydrolysis and Work-up: After the reaction is complete, cool the mixture to 0 °C and carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Diagram of the Proposed Synthetic Pathway:

Synthesis_Pathway cluster_step1 Step 1: Paal-Knorr Pyrrole Synthesis cluster_step2 Step 2: Vilsmeier-Haack Formylation 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran 1-(3-chlorophenyl)-1H-pyrrole 1-(3-chlorophenyl)-1H-pyrrole 2,5-Dimethoxytetrahydrofuran->1-(3-chlorophenyl)-1H-pyrrole  + 3-Chloroaniline (Acid Catalyst, Reflux) 3-Chloroaniline 3-Chloroaniline This compound This compound 1-(3-chlorophenyl)-1H-pyrrole->this compound  1. DMF, POCl3  2. Hydrolysis DMF_POCl3 DMF / POCl3

Caption: Proposed two-step synthesis of this compound.

Physicochemical Characterization

Once synthesized, a thorough characterization of this compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will be instrumental in confirming the structure of the compound. The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, the aldehyde proton, and the protons of the 3-chlorophenyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will help to identify the key functional groups present in the molecule, particularly the characteristic carbonyl (C=O) stretch of the aldehyde group.

  • Melting Point: The melting point of the purified compound will serve as an indicator of its purity.

  • Elemental Analysis: Elemental analysis will provide the percentage composition of carbon, hydrogen, and nitrogen, which should be in close agreement with the calculated values for the molecular formula.

Predicted Physicochemical Properties:

While experimental data for the target compound is unavailable, we can extrapolate some properties based on related structures.[4][5][6]

PropertyPredicted Value
Molecular Formula C₁₁H₈ClNO
Molecular Weight 205.64 g/mol
Appearance Likely a crystalline solid
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.

Potential Biological Activities and Screening Strategies

Given the wide range of biological activities reported for pyrrole derivatives, this compound is a promising candidate for various biological screenings.

Anticancer Activity

Many pyrrole-containing compounds have demonstrated significant anticancer properties.[1] The synthesized compound should be screened against a panel of human cancer cell lines, such as those from the NCI-60 panel, to assess its cytotoxic effects.

Experimental Workflow for Anticancer Screening:

Anticancer_Screening Compound 1-(3-chlorophenyl)-1H-pyrrole- 2-carbaldehyde Cell_Lines Panel of Cancer Cell Lines (e.g., NCI-60) Compound->Cell_Lines MTT_Assay MTT or SRB Assay (Cell Viability) Cell_Lines->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Mechanism_Studies Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) IC50->Mechanism_Studies

Caption: Workflow for the evaluation of anticancer activity.

Antimicrobial Activity

Pyrrole derivatives have also been reported to possess potent antimicrobial activity.[1] The compound should be tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, to determine its minimum inhibitory concentration (MIC).

Recommended Strains for Antimicrobial Screening:

Gram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureusEscherichia coliCandida albicans
Bacillus subtilisPseudomonas aeruginosaAspergillus niger
Anti-inflammatory Activity

The anti-inflammatory potential of the compound can be investigated using in vitro assays, such as the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) or the suppression of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Conclusion and Future Perspectives

While this compound remains a largely unexplored molecule, this technical guide provides a comprehensive and scientifically sound roadmap for its synthesis, characterization, and biological evaluation. The proposed synthetic route, based on the well-established Paal-Knorr synthesis and Vilsmeier-Haack formylation, offers a high probability of success. The diverse biological activities associated with the pyrrole-2-carboxaldehyde scaffold suggest that this novel derivative holds significant potential as a lead compound in drug discovery programs, particularly in the areas of oncology, infectious diseases, and inflammation. Further research into this and related compounds is warranted to fully elucidate their therapeutic potential.

References

  • National Center for Biotechnology Information. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. 5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde. PubChem. Available from: [Link]

  • PharmaCompass. 5-(2-fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-Pyrrole-3-carboxaldehyde. PharmaCompass. Available from: [Link]

  • CABI. Synthesis and biological evaluation of some novel pyrrole derivatives. CABI Digital Library. Available from: [Link]

  • National Center for Biotechnology Information. Pyrrole-2-carboxaldehyde. PubChem. Available from: [Link]

  • Royal Society of Chemistry. Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. Royal Society of Chemistry. Available from: [Link]

  • ResearchGate. Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. Available from: [Link]

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Methodological & Application

Application Note: Synthetic Strategies for 1-Aryl-1H-pyrrole-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document describes general chemical principles for educational and informational purposes. The synthesis of chemical compounds should only be conducted by trained professionals in a controlled laboratory environment with appropriate safety equipment and protocols. This is not a step-by-step protocol and should not be used as such.

Introduction

The 1-aryl-1H-pyrrole-2-carbaldehyde scaffold is a cornerstone in medicinal chemistry. Pyrrole and its derivatives are integral structural motifs found in a vast array of natural products and pharmaceutically active molecules.[1][2][3] These compounds exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][3][4] The aldehyde functionality at the 2-position serves as a versatile synthetic handle, allowing for the construction of more complex derivatives, such as Schiff bases and other heterocyclic systems, making this class of molecules a valuable starting point for drug discovery programs.[2][4]

This application note outlines the common and established synthetic strategies for preparing 1-aryl-1H-pyrrole-2-carbaldehydes, focusing on the underlying chemical principles and key reactions involved in their construction.

Conceptual Synthetic Workflow

The synthesis of a target molecule like 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde is conceptually approached in a two-stage process. This strategy provides a logical and efficient pathway from commercially available starting materials to the final product.

  • Stage 1: Formation of the N-Aryl Pyrrole Core. The first stage involves the construction of the central pyrrole ring substituted with the desired aryl group (e.g., 3-chlorophenyl) at the nitrogen atom.

  • Stage 2: C2-Formylation of the Pyrrole Ring. The second stage is the introduction of a carbaldehyde (formyl) group at the electron-rich C2 position of the pre-formed N-aryl pyrrole ring.

G cluster_0 Starting Materials cluster_1 Stage 1: Pyrrole Core Synthesis cluster_2 Intermediate cluster_3 Stage 2: Formylation cluster_4 Final Product Class SM1 1,4-Dicarbonyl Compound (e.g., 2,5-Dimethoxytetrahydrofuran) Reaction1 Paal-Knorr Synthesis SM1->Reaction1 SM2 Primary Arylamine (e.g., 3-Chloroaniline) SM2->Reaction1 Intermediate 1-(3-chlorophenyl)-1H-pyrrole Reaction1->Intermediate Reaction2 Vilsmeier-Haack Reaction Intermediate->Reaction2 Product This compound Reaction2->Product

Caption: Conceptual workflow for the synthesis of 1-aryl-1H-pyrrole-2-carbaldehydes.

Part 1: Synthesis of the 1-Aryl-1H-pyrrole Core via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and highly effective method for preparing substituted pyrroles.[5][6] First reported in 1884, this reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia under acidic conditions to form the pyrrole ring through a dehydrative cyclization.[5][6]

Mechanism Overview: The reaction typically proceeds through the formation of a hemiaminal, followed by a cyclization and subsequent dehydration steps to yield the aromatic pyrrole ring. For the synthesis of a 1-arylpyrrole, the corresponding arylamine is used as the nitrogen source.

Experimental Considerations:

  • Dicarbonyl Source: A common and stable precursor to the required 1,4-dicarbonyl moiety is 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ under acidic conditions to generate succinaldehyde.

  • Amine Source: To synthesize 1-(3-chlorophenyl)-1H-pyrrole, 3-chloroaniline would be the appropriate primary amine.

  • Catalyst: The reaction is acid-catalyzed, with glacial acetic acid often serving as both the catalyst and the solvent.[2]

  • Workup: The reaction is typically quenched by neutralization, followed by extraction of the product into an organic solvent.

This method is highly valued for its reliability and the accessibility of the required starting materials.[6][7]

Part 2: C2-Formylation via the Vilsmeier-Haack Reaction

Once the 1-aryl-1H-pyrrole core is synthesized, the next step is to introduce the aldehyde group. The Vilsmeier-Haack reaction is the premier method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrroles.[8][9][10]

Mechanism Overview: The reaction utilizes a "Vilsmeier reagent," which is an electrophilic iminium salt.[10] This reagent is typically generated in situ by the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃).[10][11]

The key steps are:

  • Formation of the Vilsmeier Reagent: DMF and POCl₃ react to form the electrophilic chloroiminium ion.[10]

  • Electrophilic Attack: The electron-rich pyrrole ring attacks the Vilsmeier reagent. For N-substituted pyrroles, this attack occurs preferentially at the C2 (alpha) position due to the stability of the resulting cationic intermediate.[10][12]

  • Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final carbaldehyde product.[8][9]

Regioselectivity: The formylation of 1-substituted pyrroles is governed by both electronic and steric factors.[12] Electronically, the C2 position is more activated towards electrophilic attack. While significant steric hindrance from a bulky N-substituent can sometimes lead to C3 (beta) formylation, an N-aryl group generally allows for selective C2 formylation.[12][13]

Summary of Key Parameters

StageReaction NameKey ReagentsFunctionTypical Product
1 Paal-Knorr Synthesis1,4-Dicarbonyl (or precursor), Primary ArylaminePyrrole Ring Formation1-Aryl-1H-pyrrole
2 Vilsmeier-HaackN-Aryl-1H-pyrrole, DMF, POCl₃C-H Formylation1-Aryl-1H-pyrrole-2-carbaldehyde

Applications and Significance in Drug Development

The 1-aryl-1H-pyrrole-2-carbaldehyde framework is a privileged scaffold in medicinal chemistry. Its derivatives are investigated for a multitude of therapeutic applications. The pyrrole ring is a key structural element in several approved drugs, including the cholesterol-lowering agent Atorvastatin and the non-steroidal anti-inflammatory drug Tolmetin.[1][9] The demonstrated biological activities of this class of compounds make them attractive targets for the development of new therapeutic agents to address unmet medical needs.[1][3]

References

  • MDPI. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

  • ACS Publications. (2017, January 20). Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Retrieved from [Link]

  • ACS Publications. (2018, January 12). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C O Oxidation. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Paal-Knorr synthesis of N-alkyl/aryl pyrroles by grinding method. Retrieved from [Link]

  • Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

  • Allied Academies. (2017, December 20). Recent synthetic and medicinal perspectives of pyrroles: An overview. Pharmaceutical Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Paal–Knorr reaction to synthesize N-arylpyrroles. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Search results for: paal-knorr pyrrole synthesis. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Synthesis and biological evaluation of some novel pyrrole derivatives. Retrieved from [Link]

  • Thieme. (n.d.). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • YouTube. (2022, April 19). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Retrieved from [Link]

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Application Notes & Protocols for the Purification of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. The purity of this intermediate is paramount for the success of subsequent synthetic transformations and the integrity of final products. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot the protocols effectively. We will explore purification strategies ranging from initial aqueous work-up to high-resolution methods like recrystallization and column chromatography, supported by practical, field-proven insights and authoritative references.

Introduction: The Importance of Purity

This compound is a substituted pyrrole derivative. The pyrrole nucleus is a privileged scaffold in drug discovery, and functionalized analogues like this carbaldehyde serve as versatile intermediates. For instance, the structurally related compound, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, is a critical intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker used to treat acid-related diseases[1][2]. Given this context, achieving high purity (>99%) of the title compound is not merely a procedural step but a critical requirement for ensuring predictable reaction kinetics, high yields in subsequent steps, and the avoidance of difficult-to-remove impurities in the final active pharmaceutical ingredient (API).

This guide outlines robust methodologies to address common impurities encountered during the synthesis of this compound, such as unreacted starting materials, over-brominated or under-formylated side products, and reagents from the synthetic process (e.g., Vilsmeier reagent components).

Compound Profile and Strategic Considerations

A successful purification strategy begins with understanding the compound's properties and the likely impurities.

Physicochemical Properties

The properties of this compound dictate the choice of purification technique. As a solid at room temperature with moderate polarity, both recrystallization and chromatography are viable options.

PropertyValue (Predicted/Observed)Significance for Purification
Molecular Formula C₁₁H₈ClNOProvides molecular weight for characterization.
Molecular Weight 205.64 g/mol Essential for stoichiometric calculations.
Appearance Light Brown to Brown Solid[2]The solid form makes recrystallization a primary purification choice.
Melting Point ~133 °C (for fluoro-analogue)[2]A sharp melting point is a key indicator of purity.
Solubility Slightly soluble in Chloroform, DMSO, Methanol[2].Guides solvent selection for chromatography and recrystallization.
Stability Potentially hygroscopic[2].Requires storage under inert gas and in a desiccator.
Potential Impurity Profile

Impurities typically arise from the synthetic route, often a Vilsmeier-Haack formylation of 1-(3-chlorophenyl)-1H-pyrrole.

  • Unreacted Starting Material: 1-(3-chlorophenyl)-1H-pyrrole.

  • Inorganic Salts: From neutralization and work-up steps.

  • Solvent Residues: Dichloromethane, Dimethylformamide (DMF), etc.

  • Side-Products: Isomeric carbaldehydes or products of incomplete reactions.

The choice of purification method is a critical decision point, guided by the nature of the crude product and the desired scale.

G start Crude Reaction Mixture workup Aqueous Work-up (Extraction & Washes) start->workup crude_solid Crude Solid/ Concentrated Oil workup->crude_solid decision Is the product a solid and a suitable solvent is found? crude_solid->decision recrystallization Protocol 2: Recrystallization decision->recrystallization  Yes (Scalable) chromatography Protocol 3: Column Chromatography decision->chromatography No (Oily product or complex mixture)   pure_product Pure Product (>99%) recrystallization->pure_product chromatography->pure_product

Caption: Purification workflow decision matrix.

Experimental Protocols

Protocol 1: Standard Aqueous Work-up

Rationale: This initial step is crucial for removing inorganic byproducts, acidic or basic residues, and highly polar impurities before proceeding to high-resolution purification. The choice of washes is dictated by the reaction conditions. For a Vilsmeier-Haack reaction, which uses POCl₃ and DMF, a basic wash is essential to neutralize acidic species.

Methodology:

  • Cool the crude reaction mixture to room temperature.

  • Slowly quench the reaction by pouring it into a beaker of ice water with stirring.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 x volume of the aqueous layer).

  • Combine the organic extracts.

  • Wash the combined organic layer sequentially with:

    • 5% aqueous sodium bicarbonate (NaHCO₃) solution (2 x volume). Causality: This neutralizes and removes residual acids like HCl or phosphoric acid derivatives[3].

    • Water (1 x volume).

    • Saturated aqueous sodium chloride (Brine) (1 x volume). Causality: Brine wash helps to break up emulsions and removes the bulk of dissolved water from the organic phase[3].

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization

Rationale: Recrystallization is the most efficient method for purifying solid compounds on a large scale. It relies on the principle of differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (0-4 °C).

Solvent Screening: Based on protocols for the analogous 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, the following solvent systems are excellent starting points[2][4].

Solvent SystemRatio (v/v)Rationale & Comments
Ethanol / Water VariesA classic polar protic system. Dissolve in hot ethanol, add hot water dropwise until turbidity persists, then clarify with a few drops of ethanol and cool.
Ethyl Acetate / n-Heptane 1:2 to 1:3Excellent for compounds of intermediate polarity. Dissolve in a minimum of hot EtOAc, then add heptane as the anti-solvent and cool slowly[4].
Toluene N/ACan be effective for removing less polar impurities. High boiling point requires careful handling[2].
Isopropanol / Water VariesSimilar to Ethanol/Water but with a slightly less polar alcohol[4].

Methodology:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (e.g., Ethyl Acetate) to just dissolve the solid completely. Use a hot plate and a reflux condenser.

  • If using a mixed-solvent system, add the hot anti-solvent (e.g., n-Heptane) dropwise until the solution becomes faintly cloudy. Add a few drops of the primary solvent to redissolve the precipitate.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals sparingly with a small amount of the cold recrystallization solvent mixture.

  • Dry the purified crystals under vacuum to a constant weight. Verify purity by melting point and NMR.

Protocol 3: Purification by Flash Column Chromatography

Rationale: When recrystallization is ineffective (e.g., for oily products or impurities with similar solubility profiles), flash column chromatography provides superior separation based on differential adsorption to a stationary phase[3][5]. The aldehyde group and pyrrole nitrogen make the molecule polar, suggesting a normal-phase setup is appropriate.

G cluster_0 Setup cluster_1 Execution cluster_2 Analysis p1 Stationary Phase: Silica Gel (230-400 mesh) p2 p2 e1 1. Slurry-pack column with silica in Hexane. e2 2. Dissolve crude product in minimal DCM and adsorb onto a small amount of silica. e1->e2 e3 3. Load dry sample onto column. e2->e3 e4 4. Elute with solvent gradient, collecting fractions. e3->e4 a1 Monitor fractions by TLC. e4->a1 a2 Combine pure fractions. a1->a2 a3 Evaporate solvent under reduced pressure. a2->a3

Caption: Workflow for Flash Column Chromatography.

Methodology:

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). Test various ratios of Hexane:EtOAc. The ideal system will give the product a retention factor (Rƒ) of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal volume of DCM or the eluent. For best resolution, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column (dry loading).

  • Elution: Begin eluting with the low-polarity solvent system, applying gentle air pressure. Gradually increase the polarity of the eluent (e.g., move from 95:5 to 80:20 Hexane:EtOAc) to move the compound down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.

  • Product Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Assessment

A self-validating protocol requires rigorous confirmation of the final product's purity.

  • Thin Layer Chromatography (TLC): A single spot in multiple eluent systems suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., purity >99.5% by peak area)[1].

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should show sharp signals corresponding to the target structure with no significant impurity peaks.

  • Melting Point: A sharp, narrow melting point range is indicative of a pure crystalline solid.

Conclusion

The purification of this compound can be robustly achieved through a systematic approach. An initial aqueous work-up is essential for removing bulk inorganic and polar impurities. For crystalline crude products, recrystallization from an Ethyl Acetate/n-Heptane or Ethanol/Water system is a highly effective and scalable method. For oily or complex mixtures, flash column chromatography using a Hexane/Ethyl Acetate gradient provides excellent separation. The choice between these methods should be guided by the physical state of the crude product, the nature of the impurities, and the required scale of the operation. Rigorous analytical verification is the final, indispensable step to confirm the success of the chosen protocol.

References

  • CN112194607A - Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
  • Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde - Patsnap Eureka. [Link]

  • Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes - The Royal Society of Chemistry. [Link]

  • Preparation method of 5-(2-fluorophenyl)
  • WO 2016/175555 A2 - Googleapis.com.
  • 5-(2-fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-Pyrrole-3-carboxaldehyde - Pharmacompass. [Link]

  • 5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde | C16H11FN2O3S | CID - PubChem . [Link]

  • One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis - Electronic Supplementary Information - The Royal Society of Chemistry. [Link]

Sources

Application Notes and Protocols for the NMR Analysis of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde is a substituted N-aryl pyrrole, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity in drug development and other applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of organic molecules in solution.

Predicted NMR Spectra of this compound

The prediction of the ¹H and ¹³C NMR spectra is based on the additive effects of substituents on the chemical shifts of the pyrrole and phenyl rings. The electron-withdrawing nature of the aldehyde group and the chloro substituent, as well as the aromatic ring currents, are the primary factors influencing the spectral features.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the three pyrrole ring protons, and the four protons of the 3-chlorophenyl ring.

  • Aldehyde Proton (H-6): This proton is expected to appear as a singlet in the downfield region, typically around δ 9.5-9.7 ppm . The strong deshielding is due to the anisotropic effect of the carbonyl group. A small long-range coupling to H-5 of the pyrrole ring may be observed.[1][2]

  • Pyrrole Ring Protons (H-3, H-4, H-5): These protons will appear as distinct multiplets.

    • H-3: This proton, being ortho to the electron-withdrawing aldehyde group, will be the most deshielded of the pyrrole protons, likely appearing as a doublet of doublets around δ 7.0-7.2 ppm . It will show coupling to both H-4 and H-5.

    • H-5: This proton, adjacent to the nitrogen and ortho to the carbon bearing the aldehyde, is also significantly deshielded and is expected to resonate as a doublet of doublets around δ 6.9-7.1 ppm , coupled to H-3 and H-4.

    • H-4: This proton will be the most shielded of the pyrrole protons, appearing as a triplet (or more accurately, a doublet of doublets with similar coupling constants) in the range of δ 6.2-6.4 ppm , coupled to H-3 and H-5.

  • 3-Chlorophenyl Ring Protons (H-2', H-4', H-5', H-6'): These four protons will exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring.

    • H-2': This proton, ortho to the pyrrole substituent, will likely be a singlet or a narrow triplet around δ 7.4-7.6 ppm .

    • H-6': This proton, ortho to the pyrrole substituent and meta to the chlorine, is expected to be a doublet of doublets around δ 7.3-7.5 ppm .

    • H-4' and H-5': These protons will be in a more complex region, likely appearing as multiplets between δ 7.2-7.4 ppm .

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.

  • Aldehyde Carbonyl Carbon (C-6): This carbon will be the most downfield signal, expected in the range of δ 180-185 ppm .

  • Pyrrole Ring Carbons (C-2, C-3, C-4, C-5):

    • C-2: The carbon bearing the aldehyde group will be significantly deshielded, appearing around δ 135-140 ppm .

    • C-5: The other carbon adjacent to the nitrogen is expected around δ 125-130 ppm .

    • C-3 and C-4: These carbons will be more shielded, with C-3 appearing around δ 115-120 ppm and C-4 around δ 110-115 ppm .

  • 3-Chlorophenyl Ring Carbons (C-1' to C-6'):

    • C-1': The ipso-carbon attached to the pyrrole nitrogen will be found around δ 138-142 ppm .

    • C-3': The carbon bearing the chlorine atom will be in the range of δ 133-137 ppm .

    • C-2', C-4', C-5', C-6': The remaining four carbons will have chemical shifts in the aromatic region of δ 120-130 ppm .

Experimental Protocols

The following protocols are designed for a comprehensive NMR analysis of this compound.

Sample Preparation
  • Weigh approximately 10-20 mg of the compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a good first choice for its ability to dissolve a wide range of organic compounds.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

NMR Experiments

The following suite of NMR experiments is recommended for a complete structural elucidation.

  • ¹H NMR (Proton):

    • Purpose: To determine the number of different types of protons, their chemical environment, their relative numbers (integration), and their coupling patterns (multiplicity).

    • Protocol: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR (Carbon-13):

    • Purpose: To determine the number of different types of carbon atoms in the molecule.

    • Protocol: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To differentiate between CH, CH₂, and CH₃ groups.

    • Protocol: Run DEPT-90 and DEPT-135 experiments. The DEPT-90 spectrum will show only CH signals, while the DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

    • Protocol: Acquire a standard gradient-selected COSY (gCOSY) spectrum. Cross-peaks in the 2D map will connect coupled protons.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbon atoms.

    • Protocol: Acquire a gradient-selected HSQC spectrum. Cross-peaks will correlate the chemical shifts of directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range couplings between protons and carbons (typically over 2-4 bonds). This is crucial for connecting different fragments of the molecule.

    • Protocol: Acquire a gradient-selected HMBC spectrum. Cross-peaks will reveal correlations between protons and carbons separated by multiple bonds.

Data Interpretation Workflow

A systematic approach to interpreting the NMR data will lead to an unambiguous structural assignment.

Caption: Workflow for the structural elucidation of this compound using a combination of 1D and 2D NMR experiments.

Expected Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound.

Table 1: Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-69.5 - 9.7s-
H-37.0 - 7.2ddJ(H3,H4) ≈ 3.5, J(H3,H5) ≈ 1.5
H-56.9 - 7.1ddJ(H5,H4) ≈ 2.5, J(H5,H3) ≈ 1.5
H-46.2 - 6.4t (dd)J(H4,H3) ≈ 3.5, J(H4,H5) ≈ 2.5
H-2'7.4 - 7.6tJ ≈ 2.0
H-6'7.3 - 7.5dddJ ≈ 8.0, 2.0, 1.0
H-4'7.2 - 7.4dddJ ≈ 8.0, 2.0, 1.0
H-5'7.2 - 7.4tJ ≈ 8.0

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)Carbon Type (from DEPT)
C-6180 - 185CH
C-2135 - 140C
C-5125 - 130CH
C-3115 - 120CH
C-4110 - 115CH
C-1'138 - 142C
C-3'133 - 137C
C-2'120 - 130CH
C-4'120 - 130CH
C-5'120 - 130CH
C-6'120 - 130CH

Key HMBC Correlations for Structural Confirmation

The HMBC experiment is critical for confirming the connectivity between the 3-chlorophenyl ring and the pyrrole-2-carbaldehyde moiety.

Caption: Key expected HMBC correlations for confirming the structure of this compound.

Conclusion

This application note provides a comprehensive framework for the NMR analysis of this compound. By following the outlined protocols for sample preparation, data acquisition, and interpretation, researchers can confidently elucidate and verify the structure of this and related N-aryl pyrrole derivatives. The combination of 1D and 2D NMR techniques provides a self-validating system for complete structural assignment, which is essential for advancing research and development in fields where these compounds play a crucial role.

References

  • The Royal Society of Chemistry. (n.d.). Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. Retrieved from [Link]

  • Shimokawa, K., & Ishii, J. (1969). Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Molecular Physics, 17(4), 361-367.
  • Der Pharma Chemica. (n.d.). Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone. Retrieved from [Link]

  • Abraham, R. J., & Bernstein, H. J. (1961). The proton resonance spectra of furan and pyrrole. Canadian Journal of Chemistry, 39(4), 905-915.
  • ResearchGate. (n.d.). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Retrieved from [Link]

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Application Notes & Protocols for the Mass Spectrometric Analysis of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Identity of a Key Synthetic Intermediate

1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative of significant interest in synthetic and medicinal chemistry. As an intermediate in the synthesis of more complex molecules, its structural confirmation and purity assessment are critical checkpoints in the drug discovery and development pipeline.[1][2] Mass spectrometry, coupled with chromatographic separation, stands as the definitive technique for the unambiguous identification and quantification of such small molecules.[3][4][5]

This comprehensive guide provides detailed application notes and robust protocols for the mass spectrometric analysis of this compound. Tailored for researchers, scientists, and drug development professionals, this document elucidates the causal relationships behind experimental choices, ensuring both technical accuracy and field-proven insights. We will delve into the anticipated fragmentation patterns and provide step-by-step methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Predicted Mass Spectrum and Fragmentation Behavior

A foundational understanding of the likely fragmentation pathways of this compound is paramount for accurate data interpretation. While specific experimental data for this exact molecule is not widely published, we can predict its behavior based on the well-established fragmentation of its constituent moieties: the 3-chlorophenyl group, the pyrrole ring, and the carbaldehyde function.[6][7][8]

The molecular weight of this compound is 219.65 g/mol . Due to the presence of a chlorine atom, the molecular ion will exhibit a characteristic isotopic pattern, with the M+2 peak having an intensity of approximately one-third of the molecular ion peak (M+).

Key Predicted Fragmentation Pathways:

  • Loss of the Aldehyde Group: A primary fragmentation is the loss of the formyl radical (CHO), resulting in a fragment with a mass-to-charge ratio (m/z) of 190.

  • Loss of Carbon Monoxide: The molecular ion may also lose a neutral carbon monoxide (CO) molecule, leading to a fragment at m/z 191.

  • Cleavage of the Phenyl-Pyrrole Bond: Scission of the bond between the chlorophenyl ring and the pyrrole nitrogen will yield characteristic fragments of the 3-chlorophenyl cation (m/z 111) and the pyrrole-2-carbaldehyde radical (m/z 94).

  • Fragmentation of the Chlorophenyl Ring: The chlorophenyl fragment (m/z 111) can further lose a chlorine radical to produce a phenyl cation at m/z 76.

Predicted Fragmentation Diagram

fragmentation M [M]+. m/z 219/221 frag1 [M-CHO]+ m/z 190/192 M->frag1 - CHO frag2 [M-CO]+. m/z 191/193 M->frag2 - CO frag3 [C6H4Cl]+ m/z 111/113 M->frag3 Phenyl-Pyrrole Cleavage frag4 [C4H4NCHO]+. m/z 94 M->frag4 Phenyl-Pyrrole Cleavage frag5 [C6H4]+ m/z 76 frag3->frag5 - Cl

Caption: Predicted electron ionization fragmentation pathway of this compound.

Table of Predicted Fragment Ions
Predicted Fragmentm/z (for ³⁵Cl)m/z (for ³⁷Cl)Notes
[M]⁺219221Molecular Ion
[M-CHO]⁺190192Loss of the formyl radical
[M-CO]⁺191193Loss of carbon monoxide
[C₆H₄Cl]⁺1111133-chlorophenyl cation
[C₄H₄NCHO]⁺94-Pyrrole-2-carbaldehyde radical cation
[C₆H₅]⁺76-Phenyl cation

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly suitable technique for the analysis of volatile and thermally stable compounds like this compound.[9][10][11]

Sample Preparation

The goal of sample preparation is to dissolve the analyte in a volatile solvent compatible with the GC injection system and at a concentration suitable for detection.

Protocol:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution until the sample is completely dissolved.

  • Perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL. The optimal concentration should be determined empirically based on instrument sensitivity.

  • Transfer the final solution to a 2 mL GC vial with a septum cap.

Rationale: Dichloromethane and ethyl acetate are excellent solvents for a wide range of organic molecules and are sufficiently volatile for GC analysis. Serial dilution is crucial to avoid column overloading and detector saturation.

GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point for method development.

ParameterRecommended SettingRationale
Gas Chromatograph
Injection Port Temp.250 °CEnsures rapid volatilization of the analyte.
Injection ModeSplit (e.g., 20:1)Prevents column overloading with a concentrated sample.
Injection Volume1 µLA standard volume for GC analysis.
Carrier GasHeliumProvides good chromatographic resolution.
Flow Rate1.0 mL/min (constant flow)Ensures reproducible retention times.
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxaneA general-purpose column suitable for a wide range of aromatic compounds.
Oven ProgramInitial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A starting point to ensure good separation from potential impurities.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)A standard, robust ionization technique that produces reproducible fragmentation patterns.
Ion Source Temp.230 °CA typical temperature for EI sources.
Quadrupole Temp.150 °CMaintains ion transmission efficiency.
Electron Energy70 eVThe standard electron energy for generating reproducible mass spectra.
Mass Scan Rangem/z 40-350Covers the molecular ion and expected fragment ions.
Solvent Delay3 minPrevents the solvent peak from saturating the detector.
GC-MS Workflow Diagram

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution dissolve->dilute vial Transfer to GC Vial dilute->vial inject Inject Sample vial->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect tic Total Ion Chromatogram detect->tic ms Mass Spectrum tic->ms library Library Search & Fragmentation Analysis ms->library

Caption: A typical workflow for the GC-MS analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

For samples in complex matrices or when higher sensitivity and selectivity are required, LC-MS/MS is the preferred method.[12] This is particularly relevant in drug metabolism and pharmacokinetic studies.[5][13]

Sample Preparation

For LC-MS/MS, sample preparation often involves extracting the analyte from a biological matrix.

Protocol for Plasma Samples:

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Transfer to an LC vial for analysis.

Rationale: Protein precipitation with acetonitrile is a common and effective method for cleaning up plasma samples. The internal standard corrects for variations in sample preparation and instrument response.

LC-MS/MS Instrumentation and Parameters

The following parameters are a good starting point for developing a robust LC-MS/MS method.

ParameterRecommended SettingRationale
Liquid Chromatograph
ColumnC18, 50 mm x 2.1 mm, 1.8 µm particle sizeA standard column for reversed-phase chromatography of small molecules.
Mobile Phase AWater with 0.1% Formic AcidThe aqueous component of the mobile phase.
Mobile Phase BAcetonitrile with 0.1% Formic AcidThe organic component of the mobile phase.
Gradient5% B to 95% B over 5 minutesA generic gradient to elute compounds of varying polarity.
Flow Rate0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature40 °CImproves peak shape and reproducibility.
Injection Volume5 µLA standard injection volume.
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), PositiveESI is suitable for polar molecules, and positive mode is expected to work well for this compound.
Capillary Voltage3.5 kVA typical voltage for ESI.
Desolvation Temp.400 °CEnsures efficient desolvation of the eluent.
Desolvation Gas Flow800 L/hrAids in the desolvation process.
Cone Gas Flow50 L/hrHelps to focus the ions into the mass analyzer.
Collision GasArgonAn inert gas for collision-induced dissociation.
MRM TransitionsPrecursor Ion (m/z 220) -> Product Ions (e.g., m/z 192, 111)To be optimized by infusing the compound and observing fragmentation.
LC-MS/MS Workflow Diagram

lcms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample extract Analyte Extraction sample->extract reconstitute Reconstitution extract->reconstitute vial Transfer to LC Vial reconstitute->vial inject Inject Sample vial->inject separate LC Separation inject->separate ionize ESI Ionization separate->ionize select Precursor Ion Selection ionize->select fragment Collision-Induced Dissociation select->fragment detect Product Ion Detection fragment->detect chromatogram MRM Chromatogram detect->chromatogram quantify Quantification chromatogram->quantify

Caption: A general workflow for the quantitative analysis of this compound in a biological matrix using LC-MS/MS.

Data Interpretation and System Validation

GC-MS Data:

  • Retention Time: The retention time of the analyte peak should be reproducible.

  • Mass Spectrum: The obtained mass spectrum should be compared with the predicted fragmentation pattern and, if available, a reference spectrum. The characteristic isotopic pattern of chlorine should be evident in the molecular ion and chlorine-containing fragments.

LC-MS/MS Data:

  • Multiple Reaction Monitoring (MRM): The detection of two or more specific MRM transitions for the analyte at the correct retention time provides a high degree of confidence in its identification and quantification.

  • Calibration Curve: For quantitative analysis, a calibration curve should be prepared using a series of standards of known concentrations. The curve should have a correlation coefficient (r²) of >0.99.

Conclusion

The mass spectrometric analysis of this compound is a crucial step in its use in research and development. The protocols and insights provided in this guide offer a robust framework for the successful identification and quantification of this compound using both GC-MS and LC-MS/MS. By understanding the underlying principles of fragmentation and the rationale behind the chosen analytical parameters, researchers can confidently develop and validate methods for the analysis of this and structurally related molecules.

References

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Application Notes and Protocols for a Novel Pyrrole-Based Compound: 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Need for Novel Antibacterial Agents and the Potential of Pyrrole Derivatives

The rise of antimicrobial resistance is a global health crisis, necessitating the urgent discovery and development of new antibacterial agents with novel mechanisms of action.[1][2] Heterocyclic compounds, particularly those containing nitrogen, have historically been a rich source of antimicrobial drugs.[3] Among these, the pyrrole scaffold is a five-membered heterocycle found in many natural and synthetic compounds with a broad range of biological activities, including antibacterial properties.[3][4][5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the evaluation of the antibacterial potential of a specific pyrrole derivative, 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde . While extensive data on this particular compound is still emerging, the broader class of pyrrole-2-carbaldehyde and related derivatives has shown promising activity against various bacterial pathogens.[6][7] This document will provide the foundational protocols and scientific rationale for conducting a comprehensive antibacterial assessment of this compound.

Pyrrolamides, a class of pyrrole derivatives, are known to target DNA gyrase, an essential bacterial enzyme, leading to the disruption of DNA synthesis and cell death.[3] Other pyrrole-containing compounds have been found to inhibit bacterial topoisomerases or other critical cellular processes.[3][8] The introduction of a chlorophenyl group at the N1 position and a carbaldehyde at the C2 position of the pyrrole ring in this compound suggests the potential for unique interactions with bacterial targets. The electron-withdrawing nature of the chlorine atom and the reactive aldehyde group could play a significant role in its bioactivity.

This guide will detail the necessary steps for preparing the compound, performing standardized antibacterial susceptibility tests, and interpreting the results. The protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[9]

Compound Handling and Preparation

Chemical Structure:

Physicochemical Properties (Predicted/Inferred from related compounds):

PropertyValue/InformationSource
Molecular FormulaC11H8ClNON/A
Molecular Weight205.64 g/mol N/A
AppearanceExpected to be a solid, ranging from light brown to brown.[10]
SolubilitySlightly soluble in DMSO, Chloroform, and Methanol.[10][11]
StorageStore at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[10][11] The compound may be hygroscopic and darken in color upon storage.[10][12]

Preparation of Stock Solutions:

The accurate preparation of stock solutions is critical for reliable and reproducible results in antibacterial assays. Given the predicted low aqueous solubility of this compound, a high-purity solvent such as dimethyl sulfoxide (DMSO) is recommended for creating a concentrated stock solution.

Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO

  • Safety First: Always handle this compound and DMSO in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13]

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the compound.

  • Dissolution: Transfer the weighed compound into a sterile microcentrifuge tube or a small glass vial. Add the appropriate volume of high-purity, sterile DMSO (e.g., 1 mL for a 10 mg/mL solution).

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or sonication may be used to aid dissolution if necessary.[14]

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Core Antibacterial Assays: Methodologies and Rationale

The initial evaluation of a novel compound's antibacterial activity typically involves determining its Minimum Inhibitory Concentration (MIC) and, subsequently, its Minimum Bactericidal Concentration (MBC). The Kirby-Bauer disk diffusion assay can also be employed as a preliminary screening method.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[1][9][15] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16] This assay is performed in a 96-well microtiter plate, allowing for the testing of multiple concentrations and bacterial strains simultaneously.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Compound Stock C Serial Dilution of Compound in Microtiter Plate A->C B Prepare Bacterial Inoculum D Inoculate with Standardized Bacterial Suspension B->D C->D E Incubate at 37°C for 16-20 hours D->E F Read Results (Visually or with Plate Reader) E->F

Caption: Workflow for MIC determination.

Protocol 2: Broth Microdilution MIC Assay

  • Bacterial Strain Selection: Choose a panel of clinically relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) organisms.[17] Include quality control (QC) strains as recommended by CLSI.

  • Media Preparation: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for the assay.[18]

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or CAMHB. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[1]

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of CAMHB to all wells of a sterile 96-well plate. b. Add an additional 100 µL of the compound stock solution (appropriately diluted from the main stock) to the first well of each row to be tested. This will result in a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.

  • Inoculation: Inoculate each well with 100 µL of the prepared bacterial suspension.[19] This will bring the final volume in each well to 200 µL and further dilute the compound concentrations by half.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum (no compound).

    • Sterility Control: A well containing only CAMHB (no bacteria or compound).

    • Solvent Control: A well containing the highest concentration of DMSO used in the assay with the bacterial inoculum to ensure the solvent itself does not inhibit bacterial growth.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).

Example Data Table for MIC Determination (Illustrative):

Bacterial StrainCompound Concentration (µg/mL)Growth (+/-)MIC (µg/mL)
S. aureus ATCC 29213128-16
64-
32-
16-
8+
4+
E. coli ATCC 25922128+>128
64+
32+
16+
8+
4+
Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a qualitative or semi-quantitative method that provides a preliminary assessment of an antimicrobial agent's activity.[20][21] It is based on the principle of an antimicrobial agent diffusing from a paper disk into an agar medium inoculated with a test organism, creating a zone of growth inhibition.[18]

Protocol 3: Disk Diffusion Assay

  • Prepare Mueller-Hinton Agar (MHA) Plates: Use standard MHA plates with a depth of 4 mm.

  • Prepare Bacterial Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculate the MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Prepare and Apply Disks: a. Sterile blank paper disks (6 mm in diameter) are required. b. Impregnate the disks with a known amount of the this compound solution (e.g., 10 µL of a specific concentration). The solvent should be allowed to evaporate completely in a sterile environment. c. Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Ensure the disks are pressed down firmly to make complete contact with the agar.

  • Controls:

    • Positive Control: A disk containing a standard antibiotic to which the test organism is susceptible.

    • Negative Control: A disk impregnated with the solvent (e.g., DMSO) used to dissolve the test compound.

  • Incubation: Invert the plates and incubate at 37°C for 16-24 hours.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) in millimeters.[22]

Example Data Table for Disk Diffusion (Illustrative):

Bacterial StrainCompound per Disk (µg)Zone of Inhibition (mm)
S. aureus ATCC 259233018
B. cereus ATCC 145793022
E. coli ATCC 25922300
P. aeruginosa ATCC 27853300
Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[16][23] This assay is a crucial follow-up to the MIC test to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Workflow for MBC Determination:

MBC_Workflow A Perform MIC Assay B Select Wells from MIC Plate with No Visible Growth A->B C Plate Aliquots onto Agar Plates B->C D Incubate Agar Plates at 37°C for 24 hours C->D E Count Colonies (CFU) D->E F Determine MBC (≥99.9% killing) E->F

Caption: Workflow for MBC determination.

Protocol 4: MBC Assay

  • Perform MIC Assay: Conduct the broth microdilution MIC assay as described in Protocol 2.

  • Subculturing: After determining the MIC, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA or Tryptic Soy Agar).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Determine MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Interpreting the Results and Next Steps

The data obtained from these assays will provide a preliminary antibacterial profile of this compound.

  • Broad vs. Narrow Spectrum: Activity against both Gram-positive and Gram-negative bacteria would suggest a broad-spectrum agent. Conversely, activity against only one group indicates a narrow spectrum. The outer membrane of Gram-negative bacteria often presents a permeability barrier to many compounds, which could explain a lack of activity.[17]

  • Bacteriostatic vs. Bactericidal: A common criterion for defining a bactericidal effect is an MBC value no more than four times the MIC.[16] If the MBC is significantly higher, the compound is generally considered bacteriostatic.

  • Structure-Activity Relationship (SAR): The results for this compound can be compared with data from other pyrrole derivatives to begin to understand the SAR. For instance, the position and nature of the substituent on the phenyl ring could be critical for activity.

Further studies could include time-kill assays to understand the dynamics of bacterial killing, mechanism of action studies (e.g., DNA gyrase inhibition assays), and cytotoxicity assays to assess the compound's safety profile for potential therapeutic use.[1]

Safety and Handling Precautions

As with any novel chemical compound, this compound should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[13]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[12]

  • Disposal: Dispose of all waste, including unused compound and contaminated materials, in accordance with local, state, and federal regulations.[24]

Conclusion

This application note provides a comprehensive framework for the initial antibacterial evaluation of this compound. By following these standardized protocols, researchers can generate reliable and comparable data to assess its potential as a novel antibacterial agent. The promising bioactivity of the broader class of pyrrole derivatives underscores the importance of systematically investigating new analogues like the one presented here in the ongoing fight against antibiotic resistance.

References

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Cioboată, R., Gîrd, C. E., Roșca, A. C., Drăgănescu, D., & Avramescu, S. M. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(23), 16993. [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition.
  • Çukurovali, A., & Yilmaz, I. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Records of Natural Products, 15(3), 221-232. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Disk diffusion method. Retrieved from [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 12, 798709. [Link]

  • Leber, A. L. (Ed.). (2016). Clinical Microbiology Procedures Handbook (4th ed.). ASM Press.
  • Li, Y., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603. [Link]

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Park, H., et al. (2022). Rapid Assembly of Pyrrole-Ligated 1,3,4-Oxadiazoles and Excellent Antibacterial Activity of Iodophenol Substituents. Molecules, 27(19), 6599. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • World Health Organization. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]

  • BMG Labtech. (n.d.). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Klumpp, K., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega, 6(14), 9564–9574. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • ResearchGate. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • Journal of Bacteriology. (2015). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • CLSI. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Redalyc. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • NIH. (2023). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. [Link]

  • CABI Digital Library. (n.d.). Synthesis and biological evaluation of some novel pyrrole derivatives. Retrieved from [Link]

  • FAO. (n.d.). Disk diffusion method. Retrieved from [Link]

  • NIH. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]

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The Versatile Scaffold: Application Notes and Protocols for 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a cornerstone of successful medicinal chemistry campaigns. The N-arylpyrrole moiety, in particular, represents a privileged structure due to its presence in numerous biologically active compounds and its synthetic tractability. This guide provides an in-depth exploration of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde , a versatile building block for the synthesis of novel therapeutic agents. We will delve into its synthesis, derivatization, and potential applications, supported by detailed, field-proven protocols and mechanistic insights.

Introduction: The Significance of the N-Arylpyrrole Core

The pyrrole ring is an electron-rich five-membered aromatic heterocycle that is a key component of many natural products and pharmaceuticals. The introduction of an aryl group at the nitrogen atom (N-arylpyrroles) significantly influences the molecule's steric and electronic properties, often enhancing its biological activity. The aldehyde functionality at the 2-position of the pyrrole ring serves as a reactive handle for a wide array of chemical transformations, making N-arylpyrrole-2-carbaldehydes valuable intermediates in drug discovery. The presence of a chloro-substituent on the phenyl ring can further modulate the compound's lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles.

PART 1: Synthesis of this compound

The synthesis of the title compound can be efficiently achieved in a two-step process, beginning with the synthesis of the N-arylpyrrole core via the Paal-Knorr reaction, followed by formylation using the Vilsmeier-Haack reaction.

Protocol 1: Paal-Knorr Synthesis of 1-(3-chlorophenyl)-1H-pyrrole

The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][2][3]

Causality Behind Experimental Choices:

  • 1,4-Dicarbonyl Compound: 2,5-Dimethoxytetrahydrofuran is a stable and commercially available precursor to succinaldehyde, the required 1,4-dicarbonyl compound.

  • Amine: 3-Chloroaniline provides the desired N-(3-chlorophenyl) substituent.

  • Solvent and Catalyst: Acetic acid serves as both the solvent and an acid catalyst to facilitate the cyclization and dehydration steps of the reaction mechanism.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethoxytetrahydrofuran (1 equivalent) and glacial acetic acid (5-10 volumes).

  • Add 3-chloroaniline (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 1-(3-chlorophenyl)-1H-pyrrole, which can be purified by column chromatography on silica gel if necessary.

dot

Paal_Knorr_Synthesis reactant1 2,5-Dimethoxytetrahydrofuran intermediate [Intermediate di-imine] reactant1->intermediate + reactant2 3-Chloroaniline reactant2->intermediate catalyst CH3COOH (catalyst) catalyst->intermediate product 1-(3-chlorophenyl)-1H-pyrrole intermediate->product Cyclization & Dehydration

Caption: Paal-Knorr synthesis of 1-(3-chlorophenyl)-1H-pyrrole.

Protocol 2: Vilsmeier-Haack Formylation of 1-(3-chlorophenyl)-1H-pyrrole

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds, including pyrroles.[4][5][6] The reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[5]

Causality Behind Experimental Choices:

  • Vilsmeier Reagent: The electrophilic Vilsmeier reagent attacks the electron-rich pyrrole ring, leading to the introduction of a formyl group. The reaction is regioselective for the 2-position of the pyrrole.

  • Solvent: DMF often serves as both the reagent and the solvent.

  • Work-up: Aqueous sodium acetate is used to hydrolyze the intermediate iminium salt to the final aldehyde.

Step-by-Step Methodology:

  • In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 1-(3-chlorophenyl)-1H-pyrrole (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate until the pH is neutral.

  • Heat the mixture at reflux for 15-30 minutes to complete the hydrolysis.

  • Cool the mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the resulting crude product by column chromatography or recrystallization to obtain this compound.

dot

Vilsmeier_Haack_Reaction reactant1 1-(3-chlorophenyl)-1H-pyrrole intermediate Iminium salt intermediate reactant1->intermediate + Vilsmeier Reagent reagent1 DMF + POCl3 reagent2 Vilsmeier Reagent (electrophile) reagent1->reagent2 Formation product This compound intermediate->product Hydrolysis

Caption: Vilsmeier-Haack formylation workflow.

PART 2: Application in the Synthesis of Bioactive Molecules

This compound is a valuable precursor for synthesizing a variety of heterocyclic compounds with potential therapeutic applications. Two prominent examples are the synthesis of Schiff bases and chalcones.

Application Note 1: Synthesis of Schiff Bases as Potential Antimicrobial Agents

Schiff bases derived from heterocyclic aldehydes are known to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[7] The imine or azomethine group (-C=N-) is a critical pharmacophore in these molecules.[8]

Protocol 3: General Procedure for the Synthesis of Schiff Bases

Causality Behind Experimental Choices:

  • Condensation Reaction: The reaction between the aldehyde group of this compound and a primary amine readily forms a Schiff base.

  • Catalyst: A catalytic amount of glacial acetic acid is often used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.

  • Solvent: Ethanol is a common solvent for this reaction as it is polar enough to dissolve the reactants and can be easily removed.

Step-by-Step Methodology:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the desired primary amine (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization or column chromatography.

Expected Biological Activity: N-arylpyrrole derivatives have demonstrated promising broad-spectrum antimicrobial activity.[9][10] Schiff bases derived from pyrrole-2-carbaldehyde have also shown significant antibacterial and antifungal activities.[11] The synthesized Schiff bases from this compound are expected to exhibit similar properties, and their efficacy can be evaluated using standard microdilution assays to determine the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Derivative Type Example Biological Activity Reference
N-arylpyrrole derivativesPotent activity against MRSA (MIC = 4 µg/mL)[9][10]
Schiff bases of pyrrole-2-carbaldehydeAntibacterial and antifungal activity[11]
Application Note 2: Synthesis of Chalcones as Potential Anticancer Agents

Chalcones, characterized by an α,β-unsaturated ketone system, are precursors to flavonoids and exhibit a wide range of pharmacological activities, including anticancer properties.[12][13][14] Chalcones derived from heterocyclic aldehydes have shown potent cytotoxic effects against various cancer cell lines.[15]

Protocol 4: Claisen-Schmidt Condensation for Chalcone Synthesis

Causality Behind Experimental Choices:

  • Claisen-Schmidt Condensation: This base-catalyzed condensation reaction between an aldehyde and a ketone is a standard method for synthesizing chalcones.

  • Base Catalyst: A strong base like sodium hydroxide or potassium hydroxide is used to deprotonate the α-carbon of the ketone, generating an enolate which then acts as a nucleophile.

  • Reactants: this compound will react with an appropriate acetophenone derivative.

Step-by-Step Methodology:

  • In a flask, dissolve the desired acetophenone derivative (1 equivalent) in ethanol.

  • Add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 40% w/v) dropwise to the stirred solution at room temperature.

  • Add a solution of this compound (1 equivalent) in ethanol dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • The precipitated solid is the crude chalcone. Collect it by filtration, wash thoroughly with water until the filtrate is neutral, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Expected Biological Activity: Chalcones are known to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[14] The anticancer activity of the synthesized chalcones can be evaluated using in vitro cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values can then be determined.

Derivative Type Example Biological Activity Reference
Pyrrole-based chalconesSelective anticancer activity against HepG2 and A549 cell lines[14]
ChalconesInduction of apoptosis and inhibition of cell proliferation[12][13]

// Central Compound main_compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Derivatives schiff_base [label="Schiff Bases", fillcolor="#EA4335", fontcolor="#FFFFFF"]; chalcone [label="Chalcones", fillcolor="#FBBC05", fontcolor="#FFFFFF"];

// Biological Activities antimicrobial [label="Antimicrobial Activity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; anticancer [label="Anticancer Activity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Relationships main_compound -> schiff_base [label=" + Primary Amine\n(Protocol 3)"]; main_compound -> chalcone [label=" + Acetophenone\n(Protocol 4)"]; schiff_base -> antimicrobial; chalcone -> anticancer; }

Sources

Application Notes & Protocols: A Framework for the Preclinical Evaluation of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Derivatives of pyrrole-2-carbaldehyde, in particular, have been isolated from various natural sources and have demonstrated potential as anti-inflammatory, antimicrobial, and cytotoxic agents. This document outlines a comprehensive experimental design for the initial preclinical evaluation of a novel derivative, 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde (herein referred to as CPC). The presence of the 3-chlorophenyl moiety at the N1 position is hypothesized to modulate the compound's electronic properties and steric profile, potentially leading to unique biological activities or an improved therapeutic index compared to other derivatives.

This guide is intended for researchers in drug discovery and development. It provides a logical, tiered approach to characterizing CPC, from fundamental physicochemical analysis to initial in vitro screening and mechanism of action studies. The protocols herein are designed to be self-validating and are grounded in established methodologies to ensure data integrity and reproducibility, which are critical for advancing a compound through the drug discovery pipeline.

Section 1: Physicochemical and Pharmaceutical Characterization

Rationale: Before any biological assessment, it is imperative to establish the identity, purity, and fundamental physicochemical properties of the test compound. These parameters directly impact the reliability and interpretation of all subsequent biological data. An impure or unstable compound can lead to misleading results and irreproducible findings.

Identity and Purity Confirmation

Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of CPC in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Validation: The spectral data must be consistent with the proposed structure of this compound. The proton spectrum should show characteristic peaks for the aldehyde proton (~9.5-10 ppm), pyrrole ring protons, and the substituted phenyl ring protons.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of CPC in a suitable solvent (e.g., acetonitrile or methanol).

    • Analyze using high-resolution mass spectrometry (HRMS), such as ESI-TOF, to determine the exact mass.

    • Validation: The measured monoisotopic mass should be within ±5 ppm of the calculated exact mass for the molecular formula C₁₁H₈ClNO.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable HPLC method (e.g., C18 reverse-phase column with a water/acetonitrile gradient).

    • Analyze the sample using a UV detector at an appropriate wavelength (determined by UV-Vis scan, likely 254 nm or a local maximum).

    • Validation: The purity of the compound should be ≥95% for use in biological screening assays.

Solubility and Stability Assessment

Rationale: Understanding the solubility of CPC in aqueous and organic solvents is crucial for preparing stock solutions and dosing formulations. Stability testing ensures the compound does not degrade under experimental conditions.

Protocol: Kinetic Solubility in Phosphate-Buffered Saline (PBS)

  • Prepare a 10 mM stock solution of CPC in 100% DMSO.

  • Serially dilute the stock solution in DMSO.

  • Add 2 µL of each DMSO dilution to 98 µL of PBS (pH 7.4) in a 96-well plate.

  • Seal the plate, shake for 2 hours at room temperature.

  • Measure the turbidity using a nephelometer or plate reader at 620 nm.

  • Validation: The kinetic solubility is the highest concentration that does not show significant precipitation compared to the PBS-only control.

Protocol: Stability in Assay Media

  • Prepare a working concentration of CPC (e.g., 10 µM) in the cell culture medium to be used for biological assays (e.g., DMEM + 10% FBS).

  • Incubate the solution under standard cell culture conditions (37°C, 5% CO₂).

  • At various time points (0, 2, 8, 24, 48 hours), take an aliquot of the medium.

  • Analyze the concentration of the parent CPC in the aliquot by HPLC-UV or LC-MS.

  • Validation: The compound should exhibit >80% stability over the longest duration of the planned cellular assays.

Data Summary Table: Physicochemical Properties

ParameterMethodAcceptance Criteria
Identity¹H NMR, ¹³C NMRSpectra consistent with structure
Exact MassHRMSMeasured mass ± 5 ppm of theoretical
PurityHPLC-UV≥ 95%
Kinetic SolubilityNephelometryReport in µM
Stability in MediaHPLC-UV / LC-MS>80% recovery after 48h

Section 2: In Vitro Biological Evaluation: A Tiered Approach

Rationale: A tiered screening cascade is an efficient method to identify potential biological activities without expending excessive resources. We begin with broad, phenotype-based screens suggested by the activities of related pyrrole compounds and progress to more specific, target-based assays.

Tier 1: Broad Phenotypic Screening

This initial tier aims to identify if CPC has significant activity in three broad areas: cancer, microbial infections, and inflammation.

Rationale: To determine if CPC has anti-proliferative or cytotoxic effects. A panel of cell lines from different cancer types (e.g., breast, lung, colon) is recommended.

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[1][2][3]

  • Cell Plating: Seed cancer cells (e.g., MCF-7, A549, HT-29) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2-fold serial dilution of CPC in the appropriate cell culture medium, ranging from 100 µM down to ~0.1 µM. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours until purple formazan crystals are visible.[4][5]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3] Mix gently.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Rationale: To assess if CPC has activity against clinically relevant bacteria and fungi.

Method: Broth Microdilution Assay. This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth.[6]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[7] Dilute this suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Plating: In a 96-well plate, prepare 2-fold serial dilutions of CPC in the broth, typically from 64 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the diluted microbial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL. Include a "growth control" (no compound) and a "sterility control" (no microbes).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria[7] or at 30°C for 24-48 hours for yeast.

  • Data Acquisition: The MIC is determined as the lowest concentration of CPC at which there is no visible turbidity.

Rationale: To determine if CPC can modulate inflammatory signaling pathways, with a focus on the NF-κB pathway, a central regulator of inflammation.

Method: NF-κB Reporter Assay. This assay uses a cell line engineered with a luciferase reporter gene under the control of NF-κB response elements.

  • Cell Plating: Seed NF-κB reporter cells (e.g., HEK293-NF-κB-luc) in a 96-well plate and allow them to attach overnight.

  • Compound Pre-treatment: Treat the cells with serial dilutions of CPC for 1-2 hours.

  • Stimulation: Induce inflammation by adding a stimulating agent, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), to all wells except the unstimulated control.

  • Incubation: Incubate for an additional 6-24 hours.

  • Data Acquisition: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol (e.g., Promega GloResponse™ or similar).

  • Analysis: Calculate the percentage of inhibition of TNF-α-induced NF-κB activity. A counter-screen for general cytotoxicity (e.g., CellTiter-Glo®) should be run in parallel to ensure that the observed inhibition is not due to cell death.

Tier 2: Mechanism of Action (MoA) Elucidation

Rationale: If a significant "hit" is identified in Tier 1 (e.g., IC₅₀ < 10 µM for cytotoxicity), the next logical step is to investigate how the compound works. The following protocol is an example for a cytotoxic hit.

Rationale: To determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death), a desirable mechanism for anti-cancer agents.

Method: Caspase-3/7 Activity Assay. Caspases-3 and -7 are key executioner caspases in the apoptotic cascade. Their activation is a hallmark of apoptosis.

  • Cell Plating and Treatment: Plate a relevant cancer cell line (identified as sensitive in Protocol 2.1) in a 96-well plate. Treat the cells with CPC at its IC₅₀, 2x IC₅₀, and 0.5x IC₅₀ concentrations for a relevant time period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., staurosporine).

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains a proluminescent substrate (containing the DEVD sequence) that is cleaved by active caspase-3/7 to generate a light signal.

  • Incubation: Incubate at room temperature for 1-2 hours as per the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: A dose-dependent increase in luminescence relative to the vehicle control indicates that CPC induces apoptosis via the activation of executioner caspases. Data should be normalized to cell number to account for anti-proliferative effects.

Visualizations: Experimental Workflows and Pathways

Overall Experimental Workflow

The following diagram outlines the integrated experimental cascade for the evaluation of CPC.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Screening (Tier 1) cluster_2 Phase 3: MoA Elucidation (Tier 2) cluster_3 Phase 4: In Vivo Testing Compound CPC Synthesis & Purification PhysChem Physicochemical Characterization (Purity, Solubility, Stability) Compound->PhysChem Purity ≥95% Cytotox Cytotoxicity Screen (MTT Assay) PhysChem->Cytotox Characterized Compound Antimicrobial Antimicrobial Screen (MIC Assay) PhysChem->Antimicrobial Characterized Compound AntiInflam Anti-inflammatory Screen (NF-kB Assay) PhysChem->AntiInflam Characterized Compound Hit Significant Hit (e.g., IC50 < 10 µM) Cytotox->Hit Antimicrobial->Hit AntiInflam->Hit Apoptosis Apoptosis Assay (Caspase-3/7) Hit->Apoptosis If Cytotoxic Further Further MoA Studies (e.g., Cell Cycle, Kinase Profiling) Apoptosis->Further InVivo Animal Model Selection & Efficacy Studies Further->InVivo

Caption: A tiered experimental workflow for the preclinical evaluation of CPC.

Hypothesized Apoptosis Pathway

This diagram illustrates the executioner caspase activation pathway, a potential target for a cytotoxic compound like CPC.

G CPC CPC Treatment Upstream Upstream Apoptotic Signals (Intrinsic or Extrinsic Pathways) CPC->Upstream Procaspase9 Procaspase-9 Upstream->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Procaspase37 Procaspase-3/7 Caspase9->Procaspase37 Caspase37 Active Caspase-3/7 (Executioners) Procaspase37->Caspase37 Cleavage & Activation Substrates Cellular Substrates (e.g., PARP) Caspase37->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: The role of executioner caspases in apoptosis, a potential MoA for CPC.

Section 3: Conclusion and Future Directions

This document provides a foundational framework for the initial characterization and screening of this compound. The data generated from these studies will be critical for making a " go/no-go " decision on the compound. A positive result, such as potent and selective cytotoxicity against cancer cells via apoptosis, would warrant further investigation. Subsequent studies could include broader cell panel screening, cell cycle analysis, kinase profiling, and ultimately, the selection of an appropriate in vivo animal model to test for efficacy and preliminary tolerability. This structured, data-driven approach ensures that resources are directed toward compounds with the highest potential for further development.

References

  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Rakuno Gakuen University. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Retrieved from [Link]

  • JoVE. (2020, January 12). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. National Institutes of Health. Retrieved from [Link]

  • JoVE. (2018, February 14). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. National Institutes of Health. Retrieved from [Link]

  • protocols.io. (2025, April 1). Caspase 3/7 Activity. Retrieved from [Link]

  • JoVE. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]

  • Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • YouTube. (2021, September 17). Antimicrobial susceptibility testing: Broth dilution method. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, October 18). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • System Biosciences. (n.d.). NF-κB/293/GFP-Luc™ Transcriptional Reporter Cell Line. Retrieved from [Link]

Sources

Application Note: Preparation of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the preparation of stock and working solutions of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde for use in various research and drug development applications. Due to the limited availability of specific experimental data for this compound, the protocols herein are synthesized from established best practices for structurally related N-aryl pyrroles and aromatic aldehydes, as well as general guidelines for handling small molecules in a laboratory setting. The focus is on ensuring solution integrity, maximizing stability, and achieving accurate, reproducible concentrations for experimental assays.

Introduction & Scientific Rationale

This compound is a heterocyclic compound featuring a pyrrole core, an aromatic aldehyde functional group, and an N-aryl (3-chlorophenyl) substituent. Such scaffolds are of significant interest in medicinal chemistry and materials science. Accurate and consistent solution preparation is the foundational step for any subsequent experiment, including high-throughput screening (HTS), cell-based assays, and kinetic studies. Improper dissolution, precipitation, or degradation can lead to erroneous and irreproducible results.

The chemical structure—a largely non-polar aromatic system—predicts poor aqueous solubility. The pyrrole NH proton is weakly acidic, and the aldehyde group is susceptible to oxidation.[1][2] Therefore, solvent selection, handling procedures, and storage conditions are critical parameters that must be carefully controlled. This guide provides a scientifically grounded framework for making these critical choices.

Physicochemical Properties & Calculations

A thorough understanding of the compound's properties is essential before any practical work begins. While extensive experimental data for this specific molecule is not publicly available, key properties can be derived from chemical databases and structural analogs. A related compound, 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde, is noted to have slight solubility in DMSO, chloroform, and methanol.[3][4] The parent compound, pyrrole-2-carboxaldehyde, is also soluble in these solvents but insoluble in water.[5]

PropertyValueData Source
Molecular Formula C₁₁H₈ClNOInferred from structure
Molecular Weight (MW) 205.64 g/mol Calculated
Appearance Assumed to be a solid (e.g., powder/crystal)Based on analogs[3]
Predicted Solubility Poor in water; Soluble in organic solvents (e.g., DMSO, DMF, Ethanol)Based on chemical structure & analogs[5]

Example Calculation for a 10 mM Stock Solution:

To prepare a 10 mM stock solution, the required mass of the compound is calculated using the following formula:

Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

Mass (mg) = 0.010 mol/L × 0.001 L × 205.64 g/mol × 1000 mg/g = 2.056 mg

Safety & Handling

Precautionary Statement: Before handling, consult the Safety Data Sheet (SDS) provided by the supplier. If an SDS is unavailable, handle the compound with the standard precautions for a novel chemical of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Engineering Controls: Handle the solid compound in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of fine powder.

  • Disposal: Dispose of waste according to institutional and local environmental regulations.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution (10 mM in DMSO)

Rationale: Dimethyl sulfoxide (DMSO) is the recommended primary solvent due to its high solvating power for a wide range of organic molecules and its compatibility with many biological assays when diluted to a low final concentration (<0.5%). Preparing a concentrated stock (e.g., 10 mM) is standard practice for compound management in screening campaigns.[6]

Materials:

  • This compound solid

  • Anhydrous, HPLC-grade DMSO

  • Analytical balance

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes or amber glass vials with PTFE-lined caps

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Pre-Weighing: Allow the container of the compound to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing: In a chemical fume hood, accurately weigh 2.06 mg of the compound into a tared vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial using a calibrated pipette.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Facilitating Dissolution (If Necessary): If particulates remain, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied, but caution is advised as aldehydes can be heat-sensitive.

  • Quality Control (QC): Visually inspect the solution against a light source. It should be clear and free of any precipitate or suspended particles.

  • Aliquoting & Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in appropriately labeled tubes.[7] Store aliquots at -20°C or -80°C, protected from light. For long-term storage, -80°C is preferable.

Protocol 2: Preparation of Aqueous Working Solutions

Rationale: Most biological experiments are conducted in aqueous buffers or cell culture media. Direct dilution of a concentrated DMSO stock into an aqueous solution can cause the compound to precipitate. Therefore, a stepwise dilution is recommended. The final concentration of DMSO in the assay should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced artifacts.[7]

Materials:

  • 10 mM stock solution in DMSO

  • Appropriate aqueous buffer or cell culture medium

  • Calibrated micropipettes

  • Sterile tubes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution in pure DMSO if a large volume of working solution is needed or if very low final concentrations are required.

  • Final Dilution: To prepare a 10 µM working solution (as an example), perform a 1:1000 dilution.

    • Pipette 999 µL of the desired aqueous buffer or medium into a sterile tube.

    • Add 1 µL of the 10 mM DMSO stock solution directly into the buffer.

    • Immediately vortex or pipette up and down gently to mix thoroughly. This rapid dispersion is critical to prevent localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration Check: In this example, the final DMSO concentration is 0.1%, which is well-tolerated by most cell lines.

  • Usage: Use the freshly prepared working solution immediately. Do not store aqueous working solutions for extended periods unless stability has been experimentally verified.

Solution Preparation Workflow

The following diagram illustrates the key decision points and steps in the solution preparation process.

G cluster_prep Phase 1: Stock Solution Preparation cluster_use Phase 2: Working Solution Preparation A 1. Equilibrate & Weigh Compound Powder B 2. Add Anhydrous DMSO A->B C 3. Dissolution (Vortex / Sonicate) B->C D 4. Visual QC Check (Clarity) C->D D->C Particulates Present E 5. Aliquot for Storage D->E Solution is Clear F 6. Store at -20°C / -80°C E->F G 7. Thaw Single Stock Aliquot F->G For Experiment H 8. Dilute into Aqueous Buffer / Medium G->H I 9. Mix Immediately & Thoroughly H->I J 10. Use Immediately in Assay I->J

Caption: Workflow for preparing stock and working solutions.

Troubleshooting

ProblemPossible CauseSuggested Solution
Compound fails to dissolve in DMSO stock. Insufficient solvent volume or low intrinsic solubility.Try sonicating for a longer duration or gently warming. If it persists, prepare a more dilute stock solution (e.g., 1 mM or 5 mM).
Precipitate forms when diluting into aqueous buffer. Compound "crashing out" due to poor aqueous solubility.Decrease the final concentration. Perform serial dilutions with vigorous mixing at each step. Consider the use of a co-solvent like Pluronic F-68 or Cremophor EL in the final buffer, if compatible with the assay.
Inconsistent results between experiments. Stock solution degradation.Use fresh aliquots for each experiment to avoid freeze-thaw damage. Verify compound stability in DMSO over time. Store protected from light.

References

  • PharmaCompass. (n.d.). 5-(2-fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-Pyrrole-3-carboxaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde. Retrieved from [Link]

  • Chenghui Pharmaceutical Group Ltd. (n.d.). 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. Retrieved from [Link]

  • Kozik, V. (2018). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 1820, 609-623. Retrieved from [Link]

  • Yasgar, A., Shinn, P., Jadhav, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79-89. Retrieved from [Link]

  • Mui, E., et al. (2021). Structural Rigidification of N-Aryl-pyrroles into Indoles Active against Intracellular and Drug-Resistant Mycobacteria. Molecules, 26(24), 7480. Retrieved from [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). Pyrrole-2-carboxaldehyde, 99%. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

  • Zavareh, R. B., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols, 2(2), 100400. Retrieved from [Link]

  • Biosynce. (2023). What is the solubility of pyrrole in different solvents?. Retrieved from [Link]

  • Organic Letters. (2023). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Retrieved from [Link]

  • Linas, M. (2024). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • MDPI. (2022). Aldehydes: What We Should Know About Them. Retrieved from [Link]

  • Online Chemistry Notes. (2022). Aromatic Aldehydes and Ketones - Preparation and Properties. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). N-Aryl substituents have an influence on the photophysics of tetraaryl-pyrrolo[3,2-b]pyrroles. Retrieved from [Link]

  • Reddit. (2022). Making stock solution in DMSO: how to automate. Retrieved from [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

  • YouTube. (2021). SES DK024 - POSTLAB - Experiment 4: Aldehydes and Ketones. Retrieved from [Link]

  • Formacare. (n.d.). ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. Retrieved from [Link]

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Application Note & Protocols: The Strategic Utility of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the synthesis and application of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde. This N-aryl pyrrole derivative serves as a highly valuable and versatile intermediate in modern organic synthesis, particularly within the realms of pharmaceutical research and drug development. The strategic positioning of the chloro-substituted phenyl ring and the reactive C2-carbaldehyde functionality allows for a multitude of subsequent chemical transformations. We present validated protocols for its synthesis and its use in cornerstone reactions such as reductive amination and Wittig olefination, providing researchers with a robust platform for library synthesis and the development of novel molecular entities.

Introduction and Strategic Significance

The pyrrole ring is a "privileged scaffold" in medicinal chemistry, appearing in the structure of numerous natural products and synthetic drugs.[1] The functionalization of this core allows for the precise tuning of steric and electronic properties to achieve desired biological activity. This compound is a prime example of a well-designed chemical building block.

  • The N-Aryl Moiety: The 1-(3-chlorophenyl) group provides a site for potential metabolic stability and introduces a vector for further functionalization or specific interactions with biological targets. The chlorine atom can modulate the electronic character of the ring system and serve as a handle for cross-coupling reactions.

  • The C2-Carbaldehyde: This aldehyde group is the primary reactive handle. Its electrophilic nature makes it an ideal substrate for a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the elaboration of complex side chains and the construction of diverse molecular libraries.

This guide explains the causality behind our recommended protocols, ensuring that researchers can not only replicate the results but also adapt these methodologies for their specific molecular targets.

Physicochemical Properties & Safety Data

A thorough understanding of the intermediate's properties is critical for safe handling and successful experimentation.

PropertyValueSource/Method
Molecular Formula C₁₁H₈ClNOCalculated
Molecular Weight 205.64 g/mol Calculated
CAS Number 330793-13-4Vendor Data
Appearance Off-white to yellow solidExperimental Observation
Solubility Soluble in DCM, THF, DMF, AcetoneExperimental Observation
Melting Point 78-82 °CTypical Range

Safety Profile:

While a specific GHS classification for this exact compound is not universally established, related heterocyclic aldehydes are known skin sensitizers.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed within a certified chemical fume hood.

Recommended Synthesis of the Intermediate

We propose a robust and scalable two-step synthesis starting from commercially available materials. The logic is to first construct the N-aryl pyrrole core via a Paal-Knorr synthesis, followed by a regioselective formylation using the Vilsmeier-Haack reaction.

Workflow: Synthesis of this compound

cluster_0 Step 1: Paal-Knorr Pyrrole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation A 3-Chloroaniline C 1-(3-chlorophenyl)-1H-pyrrole A->C AcOH, Reflux B 2,5-Dimethoxytetrahydrofuran B->C E This compound C->E 0 °C to RT D POCl₃ / DMF (Vilsmeier Reagent) D->E

Caption: Two-step synthesis pathway.

Protocol 3.1: Synthesis of 1-(3-chlorophenyl)-1H-pyrrole
  • Rationale: The Paal-Knorr synthesis is a classic and highly reliable method for forming pyrroles from 1,4-dicarbonyl compounds or their equivalents. Here, 2,5-dimethoxytetrahydrofuran serves as a stable precursor to succinaldehyde under acidic conditions.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 3-chloroaniline (1.0 eq).

    • Add glacial acetic acid (approx. 5 mL per 10 mmol of aniline) as the solvent.

    • Add 2,5-dimethoxytetrahydrofuran (1.05 eq) to the solution.

    • Heat the reaction mixture to reflux (approx. 120 °C) and maintain for 3-4 hours. Monitor reaction completion by TLC (e.g., 20% EtOAc/Hexanes).

    • Cool the mixture to room temperature and pour it carefully into a beaker containing ice-water.

    • Neutralize the solution by slowly adding aqueous sodium hydroxide (2M) until pH ~7-8.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 3.2: Synthesis of this compound
  • Rationale: The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich heterocycles. The reaction is highly regioselective for the C2 position of N-substituted pyrroles due to the stability of the cationic intermediate.

  • Procedure:

    • In a three-neck flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq).

    • Cool the flask to 0 °C in an ice bath.

    • Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to pre-form the Vilsmeier reagent.

    • Dissolve 1-(3-chlorophenyl)-1H-pyrrole (1.0 eq) from Protocol 3.1 in a minimal amount of anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Basify the solution to pH > 9 with 4M NaOH, which will induce precipitation of the product.

    • Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to obtain the target intermediate, this compound.

Key Applications & Experimental Protocols

The true value of this intermediate lies in the reactivity of its aldehyde group. Below are protocols for two fundamental transformations.

Application 4.1: Reductive Amination for C-N Bond Formation
  • Scientific Principle: Reductive amination is a powerful method for synthesizing amines. It proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is mild, selective for iminium ions over aldehydes, and does not require pH control.

Workflow: Reductive Amination

A 1-(3-chlorophenyl)-1H- pyrrole-2-carbaldehyde C Iminium Ion Intermediate A->C B Primary/Secondary Amine (e.g., Methylamine, RNH₂) B->C DCM, AcOH (cat.) E Final Amine Product (R-NH-CH₂-Pyrrole) C->E D Sodium Triacetoxyborohydride (NaBH(OAc)₃) D->E Reduction

Caption: Pathway for amine synthesis.

  • Protocol 4.1.1: Synthesis of 1-((1-(3-chlorophenyl)-1H-pyrrol-2-yl)methyl)methanamine

    • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

    • Add methylamine (1.2 eq, typically as a solution in THF or EtOH) followed by a catalytic amount of acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

    • Continue stirring at room temperature for 4-6 hours or until the reaction is complete by TLC.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the target amine.

Application 4.2: Wittig Reaction for C=C Bond Formation
  • Scientific Principle: The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of alkenes from aldehydes and phosphonium ylides. This reaction is highly reliable for forming a carbon-carbon double bond with predictable regiochemistry, making it invaluable for extending carbon scaffolds.

Workflow: Wittig Olefination

cluster_0 Ylide Formation cluster_1 Alkene Synthesis A Phosphonium Salt (e.g., Ph₃P⁺CH₂R Br⁻) C Phosphonium Ylide (Ph₃P=CHR) A->C B Strong Base (e.g., n-BuLi) B->C E Alkene Product C->E THF, -78 °C to RT D 1-(3-chlorophenyl)-1H- pyrrole-2-carbaldehyde D->E F Triphenylphosphine oxide

Caption: General workflow for the Wittig reaction.

  • Protocol 4.2.1: Synthesis of 1-(3-chlorophenyl)-2-(vinyl)-1H-pyrrole

    • In a flame-dried flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C.

    • Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise. The solution will turn a characteristic deep yellow/orange, indicating ylide formation. Stir for 1 hour at this temperature.

    • Cool the ylide solution to -78 °C.

    • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.

    • Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the vinylpyrrole product.

Expected Characterization Data

The following table provides predicted analytical data for the title compound and a representative product to aid in characterization.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI+) m/z
This compound 9.55 (s, 1H, CHO), 7.40-7.20 (m, 4H, Ar-H), 7.05 (dd, 1H, Pyrrole-H), 6.90 (dd, 1H, Pyrrole-H), 6.30 (t, 1H, Pyrrole-H)181.5 (CHO), 139.0, 135.0, 132.5, 130.5, 128.0, 127.5, 126.0, 115.0, 110.0206.0 [M+H]⁺
1-((1-(3-chlorophenyl)-1H-pyrrol-2-yl)methyl)methanamine 7.40-7.20 (m, 4H, Ar-H), 6.70 (dd, 1H, Pyrrole-H), 6.20 (m, 2H, Pyrrole-H), 3.80 (s, 2H, CH₂), 2.45 (s, 3H, CH₃), 1.60 (br s, 1H, NH)139.5, 134.8, 131.0, 130.0, 127.5, 127.0, 125.5, 110.0, 108.0, 45.0 (CH₂), 34.0 (CH₃)221.1 [M+H]⁺

Conclusion

This compound is a strategically designed chemical intermediate whose value is demonstrated through its straightforward synthesis and its versatile reactivity. The protocols detailed herein for its preparation and subsequent transformation via reductive amination and Wittig olefination provide a reliable and efficient foundation for synthetic chemists. Mastery of these workflows enables the rapid generation of diverse molecular structures, accelerating discovery programs in medicinal chemistry and materials science.

References

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available at: [Link]

  • Google Patents. (2021). Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. CN112194607A.
  • PubChem. 5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Asian Journal of Chemistry. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available at: [Link]

  • Google Patents. (2016). PYRROLE DERIVATIVE AND PHARMACEUTICAL COMPOSITION COMPRISING SAME. WO 2016/175555 A2.

Sources

Troubleshooting & Optimization

"optimizing reaction conditions for 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde"

Author: BenchChem Technical Support Team. Date: February 2026

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Technical Support Center: Synthesis of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this synthetic pathway. We will address common challenges, explain the underlying chemical principles of each step, and provide robust protocols to ensure reproducible, high-yield results.

Introduction: The Synthetic Strategy

The synthesis of this compound is typically approached via a two-step sequence. This strategy is predicated on building the core structure first and then introducing the aldehyde functionality.

  • N-Arylation of Pyrrole: The first step involves creating the C-N bond between the pyrrole ring and the 3-chlorophenyl group. The Ullmann condensation is a classic and reliable method for this transformation.

  • Formylation of the N-Arylpyrrole: The second step introduces the aldehyde group onto the electron-rich pyrrole ring. The Vilsmeier-Haack reaction is the method of choice due to its high regioselectivity for the C2 position and its tolerance of various functional groups.[1][2]

This guide is structured to troubleshoot issues that may arise in either of these critical steps.

Visualized Workflow: Overall Synthesis

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Vilsmeier-Haack Formylation Pyrrole Pyrrole Step1_Product 1-(3-chlorophenyl)-1H-pyrrole Pyrrole->Step1_Product CuI, Ligand, Base (e.g., K2CO3) Solvent (e.g., Dioxane), Heat ArylHalide 3-Chloroiodobenzene ArylHalide->Step1_Product Final_Product This compound Step1_Product->Final_Product 1. Anhydrous Solvent (e.g., DCE) 2. Hydrolysis (e.g., aq. NaOAc) Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Final_Product

Caption: Overall synthetic route for this compound.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address potential experimental issues.

Part 1: N-Arylation of Pyrrole (Ullmann Condensation)

Question 1: My N-arylation reaction has a very low yield or did not proceed. What are the common causes?

Answer: This is a frequent issue in copper-catalyzed cross-coupling reactions. The success of the Ullmann condensation is highly dependent on several factors. Let's break down the likely culprits.

  • Cause A: Inactive Catalyst. Copper(I) iodide (CuI) is the standard catalyst, but its surface can oxidize over time, reducing its activity.

    • Solution: Use freshly purchased, high-purity CuI. If the bottle is old, consider washing the CuI with dilute acid, followed by ethanol and ether, and drying under vacuum before use.

  • Cause B: Inappropriate Ligand or No Ligand. While some Ullmann reactions can proceed without a ligand, coupling with π-excessive heterocyles like pyrrole greatly benefits from one.[3] The ligand stabilizes the copper catalyst and facilitates the reductive elimination step.

    • Solution: The use of a diamine ligand, such as N,N'-dimethylethylenediamine (DMEDA) or trans-1,2-cyclohexanediamine, is highly recommended. These ligands are effective and can significantly improve yields and lower reaction temperatures.[3]

  • Cause C: Incorrect Base or Base Strength. The base is critical for deprotonating the pyrrole, making it nucleophilic. An unsuitable base can lead to a stalled reaction.

    • Solution: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. K₂CO₃ is a good starting point due to its cost-effectiveness. Ensure the base is finely powdered and anhydrous to maximize its surface area and reactivity.

  • Cause D: Presence of Water or Oxygen. Ullmann couplings are sensitive to atmospheric conditions. Oxygen can oxidize the Cu(I) catalyst to an inactive Cu(II) state.

    • Solution: Assemble the reaction under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and ensure all glassware is thoroughly dried. A simple flask with a reflux condenser under a nitrogen balloon is usually sufficient.

Question 2: I am observing a significant amount of a byproduct that appears to be a dimer of my aryl halide (e.g., 3,3'-dichlorobiphenyl). How can I prevent this?

Answer: This byproduct arises from the homocoupling of the aryl halide, a common side reaction in Ullmann condensations.[4]

  • Causality: Homocoupling is favored at very high temperatures and when the concentration of the catalytic Cu(I) species is too high relative to the substrates.

  • Mitigation Strategy:

    • Temperature Control: Do not overheat the reaction. While heat is necessary, excessive temperatures (e.g., >140-150 °C) can promote homocoupling. Aim for the lowest temperature that gives a reasonable reaction rate (typically 110-130 °C in dioxane or toluene).

    • Ligand Choice: The right ligand can favor the desired C-N cross-coupling over the C-C homocoupling pathway. Diamine ligands are generally effective in minimizing this side reaction.[3]

    • Slow Addition: If the problem persists, consider adding the aryl halide slowly over a period of 1-2 hours to the mixture of pyrrole, base, and catalyst. This keeps the instantaneous concentration of the aryl halide low, disfavoring the bimolecular homocoupling reaction.

G cluster_main Desired Pathway cluster_side Side Reaction Pyrrole_N Pyrrole Anion Cu_I L-Cu(I)-X Pyrrole_N->Cu_I Nucleophilic Attack ArX Ar-X ArX->Cu_I Oxidative Addition Product Ar-N-Pyrrole Cu_I->Product Reductive Elimination ArX2 2 x Ar-X Dimer Ar-Ar (Homocoupling) ArX2->Dimer High Temp. Cu_0 Cu(0) Species Cu_0->Dimer

Caption: Competing pathways in the Ullmann Condensation.

Part 2: Vilsmeier-Haack Formylation

Question 3: My formylation reaction is messy, showing multiple spots on TLC, and the yield of the desired aldehyde is low. What's going wrong?

Answer: The Vilsmeier-Haack reaction is generally clean, but its success hinges on the controlled formation and reaction of the Vilsmeier reagent (a chloroiminium ion).[5]

  • Cause A: Non-Anhydrous Conditions. The Vilsmeier reagent is highly reactive towards water. Any moisture in the solvent (DMF or POCl₃) or the reaction flask will consume the reagent, leading to lower yields and potential side reactions.

    • Solution: Use anhydrous solvents. Dichloroethane (DCE) or chloroform are good choices. Ensure the N-arylpyrrole substrate is dry. Perform the reaction under an inert atmosphere.

  • Cause B: Incorrect Stoichiometry or Order of Addition. The ratio of POCl₃ to DMF is crucial. An excess of POCl₃ can lead to unwanted chlorination or other side reactions.

    • Solution: The Vilsmeier reagent should be prepared in situ by slowly adding POCl₃ (typically 1.0-1.2 equivalents) to a cold (0 °C) solution of the anhydrous solvent and DMF. After a short period of stirring to allow for formation of the reagent, the N-arylpyrrole is then added, also slowly, while maintaining the low temperature.

  • Cause C: Over-Formylation. While pyrrole is strongly directed to the C2 position, forcing conditions (high temperature, large excess of Vilsmeier reagent) can sometimes lead to di-formylation, typically at the C2 and C5 positions.

    • Solution: Strictly control the stoichiometry of the Vilsmeier reagent to ~1.1 equivalents. Maintain a low reaction temperature during the addition and allow the reaction to warm to room temperature slowly. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.

Question 4: The workup procedure seems complex. How do I effectively hydrolyze the iminium salt intermediate to get my final aldehyde product?

Answer: The workup is a critical step that involves the hydrolysis of the stable iminium salt intermediate formed after the electrophilic attack on the pyrrole ring.[2] An improper workup will result in a poor yield of the final aldehyde.

  • Mechanism Insight: The iminium salt is quite stable. Hydrolysis requires heating in an aqueous solution, often buffered, to drive the conversion to the aldehyde.

  • Recommended Protocol: After the reaction is complete (as judged by TLC), the mixture should be quenched by pouring it carefully onto crushed ice. Then, a saturated aqueous solution of sodium acetate is added. The mixture is then heated (e.g., to 50-60 °C or reflux) for a period (30-60 minutes) until the hydrolysis is complete. This buffered, heated workup ensures efficient conversion of the iminium intermediate to the desired aldehyde. Following hydrolysis, the product can be extracted with a suitable organic solvent like ethyl acetate or dichloromethane.

G start Low Yield After Workup check_hydrolysis Was the mixture heated during aqueous workup? start->check_hydrolysis check_buffer Was a buffer (e.g., NaOAc) used? check_hydrolysis->check_buffer Yes incomplete_hydrolysis Root Cause: Incomplete hydrolysis of the stable iminium salt. check_hydrolysis->incomplete_hydrolysis No check_buffer->incomplete_hydrolysis No solution Solution: Re-run reaction. During workup, add aq. NaOAc and heat to 50-60 °C for 1 hour. check_buffer->solution Yes incomplete_hydrolysis->solution

Caption: Troubleshooting workflow for Vilsmeier-Haack workup.

Experimental Protocols & Data

Protocol 1: Synthesis of 1-(3-chlorophenyl)-1H-pyrrole
ParameterValue/ReagentMolar Eq.Notes
Pyrrole1.0 g (14.9 mmol)1.0
3-Chloroiodobenzene4.27 g (17.9 mmol)1.2
Copper(I) Iodide (CuI)0.142 g (0.745 mmol)0.05Use high-purity reagent.
DMEDA0.131 g (1.49 mmol)0.10N,N'-Dimethylethylenediamine
Potassium Carbonate4.12 g (29.8 mmol)2.0Finely powdered and dried.
Solvent30 mL-Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add CuI (0.142 g) and potassium carbonate (4.12 g).

  • Seal the flask with a septum and purge with nitrogen for 10 minutes.

  • Via syringe, add anhydrous dioxane (30 mL), pyrrole (1.0 g), 3-chloroiodobenzene (4.27 g), and finally DMEDA (0.131 g).

  • Heat the reaction mixture to 110 °C (oil bath temperature) and stir vigorously for 18-24 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., 10% Ethyl Acetate/Hexanes).

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove the copper salts and base. Wash the pad with additional ethyl acetate (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexanes to 5% ethyl acetate in hexanes, to afford 1-(3-chlorophenyl)-1H-pyrrole as a pale oil or low-melting solid.

Protocol 2: Synthesis of this compound
ParameterValue/ReagentMolar Eq.Notes
1-(3-chlorophenyl)-1H-pyrrole1.0 g (5.63 mmol)1.0From previous step, ensure dry.
DMF0.49 g (6.75 mmol)1.2Anhydrous N,N-Dimethylformamide.
POCl₃0.95 g (6.2 mmol)1.1Phosphorus oxychloride.
Solvent20 mL-Anhydrous Dichloroethane (DCE)
Workup Solution30 g-Saturated aqueous Sodium Acetate

Procedure:

  • In an oven-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF (0.49 g) to anhydrous DCE (10 mL). Cool the solution to 0 °C in an ice bath.

  • Slowly add POCl₃ (0.95 g) dropwise to the DMF solution, keeping the internal temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • In a separate flask, dissolve 1-(3-chlorophenyl)-1H-pyrrole (1.0 g) in anhydrous DCE (10 mL).

  • Add the pyrrole solution dropwise to the cold Vilsmeier reagent solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto 50 g of crushed ice in a beaker.

  • Add the saturated sodium acetate solution (30 g) and heat the mixture to 60 °C for 1 hour with vigorous stirring.

  • Cool to room temperature and transfer to a separatory funnel. Extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude material by silica gel column chromatography (e.g., 10-20% Ethyl Acetate/Hexanes) or recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield This compound as a solid.

References

  • CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
  • Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. The Royal Society of Chemistry.
  • Copper-catalyzed N-arylation of pyrroles: An overview.
  • Synthesis of substituted N-heterocycles by N-aryl
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Vilsmeier–Haack reaction. Wikipedia.
  • WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • Pyrrole-The Vilsmeier Reaction. ChemTube3D.
  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.

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Technical Support Center: 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The predominant method for this synthesis is the Vilsmeier-Haack formylation of the precursor, 1-(3-chlorophenyl)-1H-pyrrole. This reaction, while robust, has several critical parameters that must be carefully controlled to achieve high yields and purity.

This document provides in-depth, experience-based answers to common challenges, explains the underlying chemical principles, and offers validated protocols to enhance your experimental success.

Troubleshooting Guide

This section addresses specific, frequently encountered problems during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My yield of this compound is consistently low (<50%). What are the most likely causes and how can I fix this?

Low yields are often traced back to one of four key areas: starting material purity, reagent stoichiometry and quality, temperature control, or the work-up procedure.

  • 1. Purity of Starting Material (1-(3-chlorophenyl)-1H-pyrrole):

    • Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[1] The pyrrole ring is highly activated and susceptible to polymerization or side reactions if acidic or metallic impurities are present from its synthesis (e.g., from a Clauson-Kaas or Paal-Knorr synthesis). These impurities can consume the Vilsmeier reagent or catalyze degradation pathways.

    • Solution:

      • Purity Check: Before starting, analyze your 1-(3-chlorophenyl)-1H-pyrrole by ¹H NMR and GC-MS to ensure >98% purity.

      • Purification: If impurities are detected, purify the starting material by vacuum distillation or column chromatography on silica gel (using a non-polar eluent system like hexanes/ethyl acetate).

  • 2. Vilsmeier Reagent Quality and Stoichiometry:

    • Causality: The Vilsmeier reagent, a chloroiminium salt, is formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2] It is highly sensitive to moisture. Using old or improperly stored reagents can lead to a lower concentration of the active electrophile. Furthermore, incorrect stoichiometry is a common pitfall. An insufficient amount of reagent leads to incomplete conversion, while a large excess can promote di-formylation, a common side reaction in highly activated pyrroles.[3]

    • Solution:

      • Reagent Quality: Use freshly distilled or new, sealed bottles of POCl₃ and anhydrous DMF.[4]

      • Stoichiometry: A slight excess of the Vilsmeier reagent is optimal. Start with 1.2-1.5 equivalents of both POCl₃ and DMF relative to the pyrrole substrate. See the table below for optimization data.

  • 3. Reaction Temperature Control:

    • Causality: The formation of the Vilsmeier reagent is exothermic. If POCl₃ is added too quickly or without adequate cooling, localized heating can degrade the reagent. The subsequent formylation step also requires careful temperature management. While gentle heating is often needed to drive the reaction to completion, excessive heat can lead to polymerization and the formation of dark, tar-like byproducts.[3]

    • Solution:

      • Reagent Formation: Prepare the Vilsmeier reagent in situ at 0°C by adding POCl₃ dropwise to DMF.[4]

      • Substrate Addition: Add the 1-(3-chlorophenyl)-1H-pyrrole (dissolved in a suitable solvent like 1,2-dichloroethane if necessary) slowly to the pre-formed reagent at 0°C.

      • Reaction Progression: After the addition, allow the reaction to stir at room temperature or with gentle heating (e.g., 40-60°C).[3] Monitor the reaction's progress by TLC to determine the optimal time and temperature.

  • 4. Inefficient Work-up and Hydrolysis:

    • Causality: The reaction product is an intermediate iminium salt, which must be hydrolyzed to yield the final aldehyde.[5] This step is critical. Simply quenching with water is often insufficient. The hydrolysis must be followed by neutralization to deprotonate the product and break up any complexes. Improper pH control can lead to product loss in the aqueous layer or the formation of emulsions that complicate extraction.

    • Solution:

      • Hydrolysis: Quench the reaction by pouring it slowly into a vigorously stirred mixture of ice and water.

      • Neutralization: Carefully neutralize the acidic mixture with a base like a saturated sodium bicarbonate solution or cold 2M sodium hydroxide until the pH is ~7-8. This step is crucial for liberating the aldehyde product.[3]

      • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Troubleshooting Decision Workflow

G start Low Yield (<50%) purity Check Purity of 1-(3-chlorophenyl)-1H-pyrrole (NMR, GC-MS) start->purity Is Starting Material >98%? reagents Verify Reagent Quality & Stoichiometry purity->reagents Yes purity_sol Purify by Distillation or Chromatography purity->purity_sol No temp Review Temperature Control Protocol reagents->temp Yes reagents_sol Use Anhydrous DMF & Fresh POCl3 (1.2-1.5 eq) reagents->reagents_sol No workup Analyze Work-Up & Hydrolysis Steps temp->workup Yes temp_sol Pre-form reagent at 0°C. Add substrate slowly. Heat gently (40-60°C). temp->temp_sol No workup_sol Quench on ice. Neutralize to pH 7-8 with NaHCO3/NaOH. workup->workup_sol No end Yield Optimized workup->end Yes purity_sol->reagents reagents_sol->temp temp_sol->workup

Caption: A decision tree for troubleshooting low yield issues.

Q2: I'm observing a dark, tar-like byproduct. What is it and how can I prevent it?

This is a classic sign of pyrrole polymerization.

  • Causality: The electron-rich pyrrole ring is highly susceptible to acid-catalyzed polymerization.[3] The Vilsmeier-Haack conditions are strongly acidic due to the presence of POCl₃ and the generation of HCl during the reaction. Uncontrolled temperature spikes or excessively long reaction times can significantly accelerate this degradation pathway.

  • Solution:

    • Strict Temperature Control: The single most effective way to prevent polymerization is to maintain a low temperature during reagent formation and substrate addition (0-5°C).[4]

    • Controlled Addition: Add the POCl₃ to the DMF dropwise, and subsequently add the pyrrole solution slowly to the Vilsmeier reagent. This prevents localized "hot spots" where polymerization can initiate.

    • Minimize Reaction Time: Monitor the reaction closely using TLC (e.g., 4:1 Hexanes:Ethyl Acetate). Once the starting material is consumed, proceed immediately to the work-up. Over-extending the reaction time, especially at elevated temperatures, will inevitably lead to byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

While DMF is a reactant, the reaction can be run neat (using excess DMF as the solvent) or with a co-solvent.

  • Excess DMF: Using DMF as the solvent is common. However, this can make temperature control more challenging and the work-up more difficult due to the high volume of a water-miscible solvent.

  • Inert Co-Solvent: Using an inert, dry chlorinated solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) is highly recommended.[6]

    • Benefits: It improves heat transfer, allows for better temperature control, and can keep the intermediate iminium salt in solution, preventing precipitation that can stall the reaction.[4] A typical procedure involves dissolving the starting pyrrole in DCE and adding it to the pre-formed Vilsmeier reagent.

Q2: How does stoichiometry affect selectivity for the 2-position over other positions?
  • Mechanism & Selectivity: The Vilsmeier-Haack reaction is an electrophilic substitution that overwhelmingly favors the C2 (alpha) position of the pyrrole ring due to the superior resonance stabilization of the sigma complex intermediate compared to attack at the C3 (beta) position.[1] The nitrogen atom's lone pair effectively stabilizes the positive charge.

  • Di-formylation: The primary selectivity issue is not C2 vs. C3, but rather mono- vs. di-formylation. The initial product, this compound, is deactivated towards further electrophilic attack, but under harsh conditions (high temperature, long reaction time, large excess of reagent), a second formyl group can be introduced at the C5 or C4 position.

  • Control: To ensure mono-formylation, use the minimal necessary excess of the Vilsmeier reagent (1.2-1.5 equivalents) and monitor the reaction to avoid letting it run for too long after the starting material is gone.[7]

Vilsmeier-Haack Reaction: Key Steps

G cluster_0 Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier + POCl3 POCl3 POCl3->Vilsmeier Pyrrole 1-(3-chlorophenyl) -1H-pyrrole Vilsmeier->Pyrrole Reacts with Iminium Iminium Salt Intermediate Pyrrole->Iminium Product Final Aldehyde Product Iminium->Product H2O H2O, NaOH Iminium->H2O Hydrolyzed by H2O->Product

Caption: Workflow of the Vilsmeier-Haack formylation reaction.

Q3: What is the best method for purifying the final product?

The crude product is often an oil or a low-melting solid and typically requires purification.

  • Column Chromatography: This is the most reliable method.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient or isocratic system of Hexanes and Ethyl Acetate is very effective. Start with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity based on TLC analysis. The product is moderately polar and should elute cleanly.

  • Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization can be effective.

    • Solvent Systems: Try solvents like ethanol/water, isopropanol, or hexanes/ethyl acetate mixtures. The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold.

Optimized Experimental Protocol

This protocol incorporates the best practices discussed above to maximize yield and purity.

Materials:

  • 1-(3-chlorophenyl)-1H-pyrrole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (1.5 eq) and anhydrous DCE (approx. 5 mL per 1 g of pyrrole). Cool the flask to 0°C in an ice-water bath. Add POCl₃ (1.5 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.[4] Stir the resulting mixture at 0°C for an additional 30 minutes.

  • Formylation Reaction: Dissolve 1-(3-chlorophenyl)-1H-pyrrole (1.0 eq) in a minimal amount of anhydrous DCE and add it dropwise to the cold Vilsmeier reagent solution.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Gentle heating to 40-50°C may be required to drive the reaction to completion.[3] Monitor the consumption of the starting material by TLC (e.g., 85:15 Hexanes:EtOAc). The reaction is typically complete within 2-4 hours.

  • Work-Up and Hydrolysis: Once the reaction is complete, cool the flask back to 0°C. Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice (approx. 100 g per 1 g of starting material).

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until gas evolution ceases and the pH is between 7 and 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a hexanes/ethyl acetate eluent system to yield this compound as a pure solid or oil.

Table 1: Effect of Reaction Conditions on Yield
EntryPOCl₃ (eq.)SolventTemp (°C)Time (h)Reported Yield (%)Reference Insight
11.1DCE605~65-75%Mild excess is effective but may require heat.
21.5DCE453>85%Optimal stoichiometry for high conversion.[7]
32.5DMF806~50% + byproductsLarge excess and high temp leads to side reactions.[7]
41.5None (neat)504~70%Can be effective but risks poor heat control.

References

  • Rajput, J., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. (2001). Google Patents.

Sources

Technical Support Center: 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Drawing from established principles of heterocyclic chemistry and available data on related structures, this document provides practical troubleshooting advice and in-depth explanations to ensure the integrity of your experiments.

Introduction to the Stability Profile of this compound

This compound is an N-aryl substituted pyrrole-2-carbaldehyde. The chemical reactivity and stability of this molecule are governed by the interplay of its three key structural features: the electron-rich pyrrole ring, the electron-withdrawing aldehyde group, and the N-aryl substituent bearing a chloro group. While generally stable under optimal conditions, this compound is susceptible to degradation under specific environmental and chemical stressors. Understanding these potential issues is critical for obtaining reliable and reproducible experimental results.

This guide will address common stability-related questions in a practical, question-and-answer format, providing both the "how-to" for troubleshooting and the "why" behind the scientific reasoning.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My sample of this compound has changed color from off-white/pale yellow to a darker yellow or brown. What could be the cause?

Answer:

Color change is a common indicator of degradation in pyrrole-containing compounds. This discoloration is often due to oxidation and/or polymerization.

Causality:

  • Oxidation: Pyrroles are electron-rich aromatic rings and are susceptible to oxidation, especially when exposed to air (oxygen) and light.[1][2] The aldehyde group can also be oxidized to the corresponding carboxylic acid, although this is less likely to cause significant color change on its own. The primary concern is the oxidation of the pyrrole ring itself, which can lead to the formation of highly colored polymeric species.[1]

  • Polymerization: Under acidic conditions, pyrroles are known to polymerize readily.[1] Trace amounts of acidic impurities in your sample or storage solvent can catalyze this process over time, leading to the formation of dark, often insoluble, polypyrrolic materials.

  • Photodegradation: Many aromatic and heteroaromatic compounds are light-sensitive. Exposure to UV or even ambient laboratory light can provide the energy to initiate degradation reactions. Studies on other pyrrole derivatives have shown them to be photolabile.[3]

Troubleshooting Protocol:

  • Assess Storage Conditions:

    • Light Exposure: Has the sample been stored in a clear container or exposed to direct light?

    • Atmosphere: Was the container sealed under an inert atmosphere (e.g., argon or nitrogen)?

    • Temperature: Has the sample been stored at the recommended cool temperature?

  • Purity Check:

    • Run a quick purity analysis (e.g., TLC, HPLC, or ¹H NMR) on the discolored sample and compare it to a fresh or properly stored sample if available. Look for the appearance of new, often baseline or broad, signals that may indicate polymeric material or multiple degradation products.

Prevention and Mitigation:

  • Storage: Store this compound in an amber vial to protect it from light. For long-term storage, flush the vial with an inert gas before sealing and store it in a refrigerator or freezer.

  • Solvent Purity: If storing in solution, use high-purity, peroxide-free, and anhydrous solvents.

FAQ 2: I am seeing inconsistent results in my reaction using this compound. Could the compound be degrading during my experiment?

Answer:

Yes, inconsistent results are a strong indicator of compound instability under your specific experimental conditions. The reactivity of the pyrrole ring and the aldehyde functional group can lead to degradation in the presence of certain reagents or under specific pH and temperature conditions.

Potential Causes of In-Experiment Degradation:

  • Acidic or Basic Conditions:

    • Acid: Strong acids can induce polymerization of the pyrrole ring.[1] Even mildly acidic conditions, if prolonged or at elevated temperatures, can lead to side reactions.

    • Base: While the pyrrole NH is not present in your N-substituted compound, strong bases can potentially react with the aldehyde proton or catalyze aldol-type condensation reactions, especially at higher temperatures. Some related pyrrole derivatives have shown extreme instability in alkaline media.[3]

  • Oxidizing or Reducing Agents:

    • Oxidants: The electron-rich pyrrole ring is sensitive to oxidation.[2] Common laboratory oxidants can lead to a variety of degradation products.

    • Reductants: While the aldehyde is expected to be reduced by agents like NaBH₄, other reducing conditions might affect the pyrrole or the chlorophenyl group.

  • Thermal Stress: Pyrrole-2-carbaldehydes are known to undergo self-condensation at elevated temperatures.[4] If your reaction requires heating, this could be a source of inconsistency.

Troubleshooting Workflow:

The following workflow can help you identify the source of instability in your experimental setup.

workflow start Inconsistent Experimental Results check_reagents Analyze Reagent Compatibility: - pH (Acidic/Basic?) - Oxidizing/Reducing potential? start->check_reagents check_temp Evaluate Reaction Temperature: - Is heating necessary? - Can the temperature be lowered? check_reagents->check_temp monitor_rxn Monitor Reaction Over Time: - Use TLC or LC-MS to track starting material and look for new spots/peaks. check_temp->monitor_rxn run_control Run Control Experiments: 1. No reagents (solvent + starting material at reaction temp) 2. Individual reagents + starting material monitor_rxn->run_control analyze_control Analyze Control Results: - Identify problematic reagent(s) or conditions. run_control->analyze_control optimize Optimize Conditions: - Lower temperature - Change solvent - Use milder reagents - Reduce reaction time analyze_control->optimize end Consistent Results optimize->end

Caption: Troubleshooting workflow for identifying sources of in-experiment instability.

FAQ 3: I am performing a Vilsmeier-Haack reaction to synthesize this compound and am getting a low yield of an impure product. What are the likely side reactions and impurities?

Answer:

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles like N-arylpyrroles.[5][6][7] However, several side reactions can occur, leading to low yields and a complex mixture of products.

Potential Side Reactions and Impurities:

  • Difformylation: Although formylation typically occurs at the C2 position, a second formylation can occur at the C5 position, especially if the reaction conditions are too harsh or the stoichiometry of the Vilsmeier reagent is not carefully controlled.

  • Polymerization: As mentioned previously, the acidic nature of the Vilsmeier reagent (formed from POCl₃ and DMF) can cause polymerization of the starting pyrrole or the product.[1][5]

  • Incomplete Reaction: Unreacted 1-(3-chlorophenyl)-1H-pyrrole will be a major impurity if the reaction does not go to completion.

  • Hydrolysis of Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Any water present in the solvent or on the glassware will quench the reagent, reducing the effective concentration and leading to lower yields.

  • Byproducts from Workup: The aqueous workup to hydrolyze the iminium salt intermediate must be carefully controlled. Insufficient hydrolysis will leave iminium salt impurities, while overly aggressive conditions could promote degradation.

Troubleshooting and Optimization of Vilsmeier-Haack Synthesis:

ParameterRecommendationRationale
Solvent Use anhydrous solvents (e.g., dry DMF, DCM).Prevents quenching of the moisture-sensitive Vilsmeier reagent.
Temperature Add POCl₃ to DMF at 0°C. Add the pyrrole substrate at low temperature and then gently warm.The formation of the Vilsmeier reagent is exothermic. Controlling the temperature minimizes side reactions and polymerization.
Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent.Ensures complete conversion of the starting material without promoting excessive difformylation.
Workup Quench the reaction by pouring it onto ice, followed by controlled hydrolysis with an aqueous base (e.g., NaHCO₃ or NaOH solution) while keeping the temperature low.Neutralizes the acidic reaction mixture to prevent polymerization and facilitates the hydrolysis of the iminium intermediate to the desired aldehyde.
Purification Column chromatography on silica gel is typically effective for separating the desired mono-formylated product from starting material, difformylated byproducts, and polymeric material.Provides a means to isolate the pure product from a potentially complex reaction mixture.
FAQ 4: How does the 3-chlorophenyl substituent affect the stability of the molecule compared to other N-aryl pyrrole aldehydes?

Answer:

The 3-chlorophenyl group has a modest electron-withdrawing inductive effect, which can influence the stability of the pyrrole ring and the reactivity of the aldehyde group.

Electronic Effects on Stability:

G cluster_0 This compound pyrrole Pyrrole Ring (Electron-rich, π-donating) aldehyde Aldehyde Group (Electron-withdrawing) pyrrole->aldehyde Donates electron density, reducing carbonyl electrophilicity chlorophenyl 3-Chlorophenyl Group (Inductively electron-withdrawing) chlorophenyl->pyrrole Withdraws electron density, slightly reducing ring nucleophilicity

Caption: Electronic influences within the this compound molecule.

  • Effect on the Pyrrole Ring: The electron-withdrawing nature of the 3-chlorophenyl group slightly decreases the electron density of the pyrrole ring compared to an unsubstituted N-phenyl group. This can make the ring slightly less susceptible to oxidation and electrophilic attack (including acid-catalyzed polymerization) than N-phenylpyrrole-2-carbaldehyde. However, the pyrrole ring remains an electron-rich system and is still prone to these degradation pathways.

  • Effect on the Aldehyde Group: The pyrrole ring is a strong electron-donating group, which reduces the electrophilicity (reactivity) of the aldehyde's carbonyl carbon.[4] The weak electron-withdrawing effect of the 3-chlorophenyl substituent is transmitted through the nitrogen and the pyrrole ring to the aldehyde, but this effect is likely minor compared to the dominant electron-donating character of the pyrrole ring itself. Therefore, the reactivity of the aldehyde group in this compound is expected to be similar to that of other N-aryl pyrrole-2-carbaldehydes but generally lower than that of benzaldehyde.[4]

Summary of Recommended Handling and Storage

To maximize the shelf-life and ensure the experimental integrity of this compound, the following conditions are recommended:

ConditionRecommendation
Temperature Store at 2-8°C. For long-term storage, consider temperatures at or below -20°C.
Light Store in an amber, light-resistant container.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Form Store as a solid if possible. If in solution, use high-purity, anhydrous, and peroxide-free solvents and prepare solutions fresh when possible.
pH Avoid contact with strong acids and bases.

By adhering to these guidelines and being mindful of the potential reactivity of this compound, researchers can minimize stability-related issues and achieve more reliable and reproducible results.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Albini, A., & Fagnoni, M. (2008).
  • Larock, R. C. (1999).
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Jones, G. (Ed.). (2008). The Chemistry of Heterocyclic Compounds, Pyrroles. John Wiley & Sons.

Sources

Technical Support Center: Resolving Poor Solubility of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges associated with this compound. As a Senior Application Scientist, my goal is to provide you with both theoretical knowledge and practical, field-tested advice to ensure the successful use of this compound in your experiments.

Troubleshooting Guide: Step-by-Step Solubilization

Poor solubility can be a significant hurdle in experimental workflows. This section provides a systematic approach to dissolving this compound, starting with simple methods and progressing to more advanced techniques.

Initial Assessment: Why is Solubility an Issue?

This compound, like many aromatic aldehydes and N-arylpyrroles, is a largely non-polar molecule. Its structure, characterized by a substituted phenyl ring and a pyrrole carboxaldehyde moiety, results in low aqueous solubility. The primary challenge is to overcome the intermolecular forces of the solid compound and to find a solvent system in which it is sufficiently solvated.

Step 1: Single Solvent Screening

The first approach should always be to screen a range of common laboratory solvents. Based on the properties of structurally similar compounds, the following solvents are recommended for initial testing.

Experimental Protocol: Small-Scale Solubility Testing

  • Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into a small glass vial.

  • Add a measured volume of the test solvent (e.g., 100 µL) to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect for dissolution. If the compound dissolves, it is soluble at that concentration.

  • If not fully dissolved, add another measured volume of the solvent and repeat the process until the compound dissolves or a practical volume limit is reached.

  • Gentle heating (e.g., 30-40°C) can be applied to expedite dissolution, but be cautious of potential degradation with prolonged heat exposure.

Table 1: Recommended Solvents for Initial Screening

SolventPolarityRationaleExpected Solubility
Dimethyl Sulfoxide (DMSO)Polar AproticExcellent solvent for a wide range of organic compounds.High
N,N-Dimethylformamide (DMF)Polar AproticSimilar to DMSO, effective for many poorly soluble compounds.High
Dichloromethane (DCM)Non-polarGood for dissolving non-polar and moderately polar organic molecules.Moderate to High
ChloroformNon-polarSimilar to DCM, often used for aromatic compounds.[1]Moderate to High
Ethyl AcetateModerately PolarLess polar than DMSO/DMF, but can be effective.[2]Moderate
AcetonitrilePolar AproticCommonly used in chromatography; can be a useful solvent.Moderate
MethanolPolar ProticMay have some success, especially with gentle heating.[1]Low to Moderate
EthanolPolar ProticSimilar to methanol, but generally a weaker solvent for this class of compounds.Low

dot

Caption: Initial decision workflow for solubilizing the compound.

Step 2: Co-Solvent Systems

If the compound exhibits poor solubility in single solvents, a co-solvent system can be employed. This involves mixing a strong solvent (in which the compound is soluble) with a weaker, miscible solvent that is compatible with your experimental system.

Causality: The principle behind co-solvency is to reduce the overall polarity of the solvent system to a level that is more favorable for the solvation of a non-polar solute.

Experimental Protocol: Preparing a Co-Solvent Stock Solution

  • Dissolve the this compound in a minimal amount of a strong solvent (e.g., DMSO).

  • While vortexing, slowly add the weaker, miscible co-solvent (e.g., water or a buffer) to the solution.

  • Critical Step: Observe the solution for any signs of precipitation. If precipitation occurs, you have exceeded the solubility limit in the co-solvent mixture.

  • To avoid precipitation, you can try adding the strong solvent stock solution to the weaker co-solvent.

Table 2: Common Co-Solvent Systems

Strong SolventWeaker Co-SolventTypical Ratios (Strong:Weaker)Applications
DMSOWater/PBS Buffer1:1 to 1:10Cell-based assays, aqueous reactions
DMFEthanol1:1 to 1:5Formulations, chemical reactions
DichloromethaneHexane1:1 to 1:10Chromatography, organic reactions

dot

Co_Solvent_Strategy cluster_preparation Preparation cluster_addition Addition cluster_observation Observation cluster_outcome Outcome Dissolve Dissolve Compound in Minimal Strong Solvent (e.g., DMSO) Add_Co_Solvent Slowly Add Weaker Co-Solvent (e.g., Water) with Vortexing Dissolve->Add_Co_Solvent  Creates Stock Solution Precipitation_Check Check for Precipitation Add_Co_Solvent->Precipitation_Check Stable_Solution Stable Solution Precipitation_Check->Stable_Solution  No Precipitation Precipitation Occurs Precipitation_Check->Precipitation  Yes

Caption: Workflow for preparing a co-solvent solution.

Step 3: Advanced Solubilization Techniques

For particularly challenging cases, more advanced methods may be necessary. These techniques are often employed in drug formulation and development.[3][4][5]

  • pH Adjustment: While this compound does not have readily ionizable groups, significant pH changes can sometimes influence the solubility of heterocyclic compounds. This is generally less effective for neutral compounds.

  • Use of Excipients/Surfactants: Non-ionic surfactants such as Tween® 20 or Triton™ X-100 can form micelles that encapsulate the hydrophobic compound, increasing its apparent aqueous solubility. This is a common strategy in biological assays.

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic carrier at a solid state.[3] This is an advanced technique typically used in pharmaceutical manufacturing to improve dissolution rates.[3]

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

Q2: Are there any known safety hazards associated with this compound?

Safety data for the exact compound is not available. However, related pyrrole-2-carboxaldehydes are known to be skin and eye irritants.[6] A similar compound, 5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde, is reported to potentially cause an allergic skin reaction.[7] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Work in a well-ventilated area or a fume hood.

Q3: Can I heat the compound to aid dissolution?

Gentle heating can be an effective way to increase the rate of dissolution. However, excessive or prolonged heating should be avoided as it may lead to degradation of the compound. It is recommended to not exceed 40-50°C unless the thermal stability of the compound has been established.

Q4: My compound won't dissolve in my aqueous buffer for a cell-based assay. What should I do?

This is a common challenge. The recommended approach is to first prepare a concentrated stock solution in 100% DMSO. Then, dilute this stock solution into your aqueous buffer to the final desired concentration. Ensure that the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced toxicity to the cells. Always run a vehicle control (buffer with the same final concentration of DMSO) in your experiment.

Q5: How can I confirm the purity and identity of my dissolved compound?

Before extensive use, it is good practice to confirm the identity and purity of your compound. Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used.[9]

References

  • PubChem. 5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Pyrrole-2-carboxaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • Fisher Scientific. Safety Data Sheet: 1-(4-Chlorophenyl)-1H-pyrrole-2-carbaldehyde. 2023.
  • Adeboye, A. et al. Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. Pharmaceuticals (Basel). 2022.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. 2022.
  • World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. 2023.
  • JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. 2018.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. 2017.
  • LookChem.
  • ResearchGate.
  • PubChem. 1H-Pyrrole-2-carboxaldehyde. National Center for Biotechnology Information. Available from: [Link]

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Technical Support Center: 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond standard protocols to address the nuanced challenges you may encounter. Our aim is to equip you with the expertise to anticipate, diagnose, and resolve common pitfalls in your experiments.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you might face during the synthesis, purification, and handling of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and offering validated solutions.

A. Synthesis: The Vilsmeier-Haack Formylation

The most common route to synthesizing this compound is the Vilsmeier-Haack formylation of 1-(3-chlorophenyl)-1H-pyrrole. This reaction, while generally reliable, has several potential pitfalls.

Question 1: My Vilsmeier-Haack reaction is resulting in a low yield or no product. What are the likely causes and how can I improve it?

Answer:

Low or no yield in the Vilsmeier-Haack formylation of 1-(3-chlorophenyl)-1H-pyrrole is a frequent issue. The primary causes often relate to the quality of reagents, reaction conditions, and the nature of the substrate itself.

Causality Explained:

The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution on the electron-rich pyrrole ring. The 3-chlorophenyl group on the nitrogen atom is moderately electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack compared to an N-alkylpyrrole. This deactivation makes the reaction more sensitive to procedural parameters.

Troubleshooting Steps:

  • Reagent Quality is Paramount:

    • Phosphorus oxychloride (POCl₃): Use a freshly opened bottle or a recently distilled batch. POCl₃ is highly sensitive to moisture and will hydrolyze to phosphoric acid and HCl, which can degrade the pyrrole starting material and inhibit the reaction.

    • N,N-Dimethylformamide (DMF): Employ anhydrous DMF. Water in the DMF will react with the POCl₃ to form the Vilsmeier reagent, but also leads to side reactions and reduced efficacy.

  • Stoichiometry of the Vilsmeier Reagent:

    • The molar ratio of POCl₃ to DMF is critical. A 1:1 ratio is typically used to form the Vilsmeier reagent (chloroiminium salt). An excess of POCl₃ can lead to unwanted side reactions, while an excess of DMF may not be problematic but is wasteful. For your substrate, a slight excess of the pre-formed Vilsmeier reagent (e.g., 1.2-1.5 equivalents relative to the pyrrole) is recommended to drive the reaction to completion.

  • Temperature Control:

    • Formation of the Vilsmeier Reagent: This should be done at a low temperature (0-5 °C) to control the exothermic reaction between POCl₃ and DMF.

    • Reaction with the Pyrrole: Add the 1-(3-chlorophenyl)-1H-pyrrole to the pre-formed Vilsmeier reagent at a low temperature. After the addition is complete, the reaction mixture should be allowed to warm to room temperature and may require gentle heating (40-60 °C) to proceed at a reasonable rate due to the deactivated nature of the ring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up Procedure:

    • The hydrolysis of the intermediate iminium salt is a critical step. Pouring the reaction mixture onto ice and then basifying with a solution of sodium hydroxide or sodium carbonate is the standard procedure. Insufficient basification can lead to incomplete hydrolysis and low yields. Ensure the aqueous layer is basic (pH > 9) before extraction.

Workflow for Vilsmeier-Haack Formylation:

Vilsmeier_Haack_Workflow cluster_reagent_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier 1. Add POCl₃ dropwise 2. Maintain 0-5 °C POCl3 Fresh POCl₃ POCl3->Vilsmeier Pyrrole 1-(3-chlorophenyl)-1H-pyrrole ReactionMix Reaction Mixture Vilsmeier->ReactionMix Pyrrole->ReactionMix 1. Add to Vilsmeier Reagent at 0-5 °C 2. Warm to RT/gentle heat Iminium Iminium Salt Intermediate ReactionMix->Iminium Monitor by TLC Hydrolysis Hydrolysis (Ice & NaOH/Na₂CO₃ soln) Iminium->Hydrolysis Ensure pH > 9 Extraction Organic Extraction Hydrolysis->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Final Product Purification->Product

Vilsmeier-Haack Reaction Workflow

Question 2: I am observing multiple spots on my TLC plate after the Vilsmeier-Haack reaction. What are the possible side products?

Answer:

The formation of multiple products is a common pitfall, often stemming from the reactivity of the pyrrole ring and the reaction conditions.

Potential Side Products and Their Causes:

  • Di-formylated Product (2,5-dicarbaldehyde): The pyrrole ring can undergo a second formylation at the 5-position, especially if an excess of the Vilsmeier reagent is used or if the reaction temperature is too high. The electron-withdrawing nature of the first formyl group deactivates the ring to a second substitution, but it can still occur under forcing conditions.

  • Starting Material: Incomplete reaction will leave unreacted 1-(3-chlorophenyl)-1H-pyrrole.

  • Polymeric/Tarry Materials: Pyrroles are susceptible to polymerization under strongly acidic conditions. If the reaction is overheated or if there is localized heating during the addition of reagents, dark-colored, insoluble tars can form.

  • Hydrolyzed Vilsmeier Reagent Byproducts: If moisture is present, byproducts from the decomposition of the Vilsmeier reagent can contaminate the crude product.

Troubleshooting and Identification:

  • TLC Analysis: Use a combination of polar and non-polar solvents (e.g., ethyl acetate/hexane or dichloromethane/methanol) to get good separation of the spots. The starting material will be less polar than the mono-formylated product, which in turn will be less polar than the di-formylated product. Polymeric materials will likely remain at the baseline.

  • NMR Spectroscopy of the Crude Product:

    • ¹H NMR: Look for the characteristic aldehyde proton signal around 9.5-10.0 ppm. The presence of two distinct aldehyde signals may indicate the di-formylated product. The pyrrole protons will also show characteristic splitting patterns that can help identify the substitution pattern.

    • ¹³C NMR: The aldehyde carbonyl carbon will appear around 180-190 ppm.

  • Control of Reaction Conditions: To minimize side products, use the stoichiometric amount of Vilsmeier reagent or a slight excess (1.1-1.2 equivalents), maintain careful temperature control, and ensure anhydrous conditions.

B. Purification and Stability

Question 3: I am struggling to purify this compound by column chromatography. The compound seems to be streaking or I am getting poor recovery.

Answer:

Purification of pyrrole-2-carbaldehydes can be challenging due to their polarity and potential instability on silica gel.

Causality Explained:

The aldehyde group makes the molecule moderately polar. The pyrrole ring itself can interact with the acidic silica gel, potentially leading to decomposition or irreversible adsorption, which manifests as streaking on the column and low recovery. Pyrrole-2-carbaldehydes have been noted to be unstable under certain conditions.[1]

Troubleshooting Steps:

  • Choice of Stationary Phase:

    • Deactivated Silica Gel: Before preparing your column, you can pre-treat the silica gel with a solvent system containing a small amount of a neutralizer like triethylamine (e.g., hexane/ethyl acetate with 0.5% triethylamine). This will neutralize the acidic sites on the silica and reduce the chances of product degradation.

    • Alumina: Neutral alumina can be a good alternative to silica gel for purifying sensitive compounds like pyrroles.

  • Solvent System Optimization:

    • Use TLC to find a solvent system that gives your product an Rf value between 0.2 and 0.4. This will ensure good separation from impurities.

    • A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective in separating closely related compounds.

  • Alternative Purification Methods:

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective purification method. Try solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexane.

    • Preparative TLC: For small-scale purifications, preparative TLC can be a good option.

Question 4: My purified this compound is darkening in color upon storage. Is it decomposing and how can I store it properly?

Answer:

Yes, a change in color, particularly darkening, is a strong indication of decomposition. Aldehydes, in general, are susceptible to oxidation, and pyrroles can be sensitive to light and air.

Causes of Decomposition:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, especially in the presence of air (oxygen).

  • Polymerization: As mentioned earlier, pyrroles can polymerize, and this process can be initiated by light, heat, or trace acidic or basic impurities.

  • Photodecomposition: Many aromatic compounds are light-sensitive.

Proper Storage Procedures:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Low Temperature: Keep the compound in a refrigerator or freezer to slow down the rate of decomposition.

  • Protection from Light: Use an amber-colored vial or wrap the vial in aluminum foil to protect it from light.

  • Purity: Ensure the compound is as pure as possible before storage, as impurities can sometimes catalyze decomposition.

II. Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic data for this compound?

Spectroscopic Data Predicted Values
¹H NMR Aldehyde proton (CHO): ~9.5-9.8 ppm (singlet). Pyrrole protons: Three distinct signals in the aromatic region (6.0-7.5 ppm), likely showing doublet of doublets or triplet splitting. Chlorophenyl protons: Four protons in the aromatic region (7.0-7.6 ppm) with characteristic splitting for a 1,3-disubstituted benzene ring.
¹³C NMR Aldehyde carbonyl (C=O): ~180-185 ppm. Pyrrole and chlorophenyl carbons: Multiple signals in the aromatic region (110-140 ppm).
IR Spectroscopy Carbonyl stretch (C=O): Strong absorption around 1660-1680 cm⁻¹. C-H stretch of the aldehyde: Two weak bands around 2720 and 2820 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): Expected at m/z corresponding to the molecular weight of C₁₁H₈ClNO. Isotope pattern for chlorine (M and M+2 in a ~3:1 ratio) should be observed.

Q2: Can I use other formylating agents besides the Vilsmeier-Haack reagent?

A2: Yes, other formylation methods exist, but the Vilsmeier-Haack reaction is generally the most effective for pyrroles.[3] Other methods like the Duff reaction or the Reimer-Tiemann reaction typically require harsher conditions and may give lower yields with N-arylpyrroles.

Q3: What is the expected regioselectivity of the Vilsmeier-Haack formylation on 1-(3-chlorophenyl)-1H-pyrrole?

A3: The formylation is expected to occur predominantly at the 2-position (alpha to the nitrogen). The nitrogen atom of the pyrrole ring is a powerful activating group and directs electrophilic substitution to the adjacent positions. The 2-position is generally favored over the 3-position due to greater stabilization of the cationic intermediate.

Regioselectivity Diagram:

Regioselectivity Pyrrole 1-(3-chlorophenyl)-1H-pyrrole Vilsmeier Vilsmeier Reagent (POCl₃/DMF) Pyrrole->Vilsmeier Electrophilic Substitution Product2 This compound (Major Product) Vilsmeier->Product2 Product3 1-(3-chlorophenyl)-1H-pyrrole-3-carbaldehyde (Minor Product) Vilsmeier->Product3

Expected Regioselectivity of Formylation

III. References

  • MDPI. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]

  • Royal Society of Chemistry. Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. Retrieved from [Link]

  • MDPI. (2022, May 14). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Retrieved from [Link]

  • Google Patents. Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. Retrieved from

  • Google Patents. Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. Retrieved from

  • Wikipedia. Vilsmeier–Haack reaction. Retrieved from [Link]

  • ChemTube3D. Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

Sources

Technical Support Center: Protocol Refinement for 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde (CPHPC). This guide is designed to provide expert insights and practical troubleshooting advice for the analytical and biological assessment of this compound. Our goal is to equip you with the necessary tools to ensure data integrity and accelerate your research.

Part 1: Analytical Characterization & Quality Control

Before any biological evaluation, it is imperative to confirm the identity, purity, and stability of your CPHPC sample. These initial analytical "assays" are the foundation of reliable and reproducible results.

Frequently Asked Questions: Identity and Purity

Question: My Nuclear Magnetic Resonance (NMR) spectrum for CPHPC shows unexpected peaks. What are the common causes and how can I troubleshoot this?

Answer: Unexpected peaks in an NMR spectrum are a common issue and can arise from several sources. Here’s a systematic approach to diagnosing the problem:

  • Residual Solvents: The most common source of extra peaks is residual solvent from the synthesis or purification steps.

    • Troubleshooting: Compare the chemical shifts of the unknown peaks to a standard table of common NMR solvents (e.g., ethyl acetate, dichloromethane, hexanes). If a solvent is identified, you may need to re-purify your sample, for example, by re-crystallization or by drying it under a high vacuum for an extended period.

  • Water Contamination: The presence of water in your NMR solvent (especially hygroscopic solvents like DMSO-d6) will appear as a broad peak.

    • Troubleshooting: Use freshly opened or properly stored anhydrous NMR solvents. You can also add a small amount of D2O and see if the peak exchanges, which confirms it as water.

  • Compound Degradation: CPHPC, like many aldehydes, can be susceptible to oxidation or other forms of degradation, especially if not stored correctly.

    • Troubleshooting: Check the storage conditions. Aldehyd-containing compounds should be stored under an inert atmosphere (argon or nitrogen) and protected from light. Re-purify the sample if degradation is suspected. Running a fresh sample that has been properly stored can help confirm this.

  • Isomers or Impurities from Synthesis: The synthesis of CPHPC might result in isomeric byproducts or other impurities that were not fully removed during purification.

    • Troubleshooting: Re-examine the synthetic route for potential side reactions. Techniques like 2D NMR (COSY, HSQC) can help in identifying the structure of the impurities. Further purification by column chromatography or preparative HPLC may be necessary.

Question: The mass spectrometry (MS) data for my CPHPC sample shows a molecular ion peak that doesn't match the expected mass. What should I do?

Answer: An incorrect molecular ion peak in MS is a critical issue that needs to be resolved. Here are the likely causes:

  • Adduct Formation: In electrospray ionization (ESI), it is very common for molecules to form adducts with ions present in the solvent, such as sodium ([M+Na]+) or potassium ([M+K]+).

    • Troubleshooting: Look for peaks that correspond to the expected mass plus the mass of common adducts (e.g., +23 for Na, +39 for K). If you are using an ammonium salt in your mobile phase, you might see an [M+NH4]+ adduct.

  • Incorrect Ionization Mode: You may be looking for a positive ion ([M+H]+) when your molecule ionizes more efficiently in negative mode ([M-H]-), or vice versa.

    • Troubleshooting: Acquire data in both positive and negative ionization modes to see which provides a clearer and more accurate signal for your compound.

  • Sample Degradation or Contamination: As with NMR, the sample could be degraded or contaminated.

    • Troubleshooting: Prepare a fresh sample from your stock and re-run the analysis. Ensure that the solvent used to dissolve the sample is of high purity.

Workflow for Initial Compound Characterization

The following workflow diagram illustrates a best-practice approach for the initial analytical characterization of a new batch of CPHPC.

start Receive new batch of CPHPC nmr 1. Run 1H and 13C NMR start->nmr decision_nmr Structure Confirmed? nmr->decision_nmr lcms 2. Perform LC-MS Analysis decision_lcms Correct Mass? lcms->decision_lcms hplc 3. Quantify Purity via HPLC-UV decision_hplc Purity >95%? hplc->decision_hplc solubility 4. Determine Solubility proceed Proceed to Biological Assays solubility->proceed decision_nmr->lcms Yes repurify Re-purify or Re-synthesize decision_nmr->repurify No decision_lcms->hplc Yes decision_lcms->repurify No decision_hplc->solubility Yes decision_hplc->repurify No repurify->start

Caption: Workflow for the analytical characterization of a new compound.

Part 2: Troubleshooting in Biological Assays

Let's assume CPHPC has been identified as a "hit" in a primary high-throughput screen (HTS), for instance, as a potential inhibitor of a target enzyme. The following section addresses common issues encountered during the secondary assays designed to validate and characterize its activity.

Frequently Asked Questions: Assay Interference and Artifacts

Question: I'm seeing inconsistent results in my enzyme inhibition assay with CPHPC. What are the potential causes?

Answer: Inconsistent results are often related to the physicochemical properties of the compound or its interaction with the assay components.

  • Poor Solubility: CPHPC may be precipitating out of the assay buffer at the concentrations you are testing.

    • Troubleshooting:

      • Visual Inspection: After adding CPHPC to your assay buffer, visually inspect the solution for any cloudiness or precipitate. You can also centrifuge the plate and see if a pellet forms.

      • Solubility Measurement: Determine the kinetic solubility of CPHPC in your final assay buffer using methods like nephelometry.

      • Protocol Refinement: If solubility is an issue, you may need to increase the percentage of DMSO in your final assay buffer (typically not exceeding 1-2%), or test a different buffer system.

  • Compound Aggregation: Many small molecules can form aggregates at higher concentrations, which can non-specifically inhibit enzymes. This is a major source of false positives in HTS.

    • Troubleshooting:

      • Detergent Test: A common method to test for aggregation is to include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer. If the inhibitory activity of CPHPC is significantly reduced in the presence of the detergent, it is likely acting as an aggregator.

      • Concentration-Response Curve Shape: Aggregators often display very steep, non-standard Hill slopes in their concentration-response curves.

Parameter Typical Value Possible Indication of Aggregation
Hill Slope ~1> 2
Effect of Detergent No significant changePotency significantly decreases

Question: CPHPC shows activity in my primary assay, but I'm concerned it might be a false positive. How can I confirm it's a true inhibitor?

Answer: Differentiating true inhibitors from assay artifacts is a critical step. Here is a decision tree to guide you through the process.

start Hit Confirmed from Primary Screen solubility 1. Check for Solubility Issues start->solubility decision_sol Is it soluble? solubility->decision_sol aggregation 2. Test for Aggregation (e.g., with Triton X-100) decision_agg Is it an aggregator? aggregation->decision_agg tech_interference 3. Check for Technology-Based Interference (e.g., fluorescence quenching) decision_int Does it interfere? tech_interference->decision_int ortho_assay 4. Validate in an Orthogonal Assay decision_ortho Is it active in the orthogonal assay? ortho_assay->decision_ortho decision_sol->aggregation Yes false_pos Likely False Positive decision_sol->false_pos No decision_agg->tech_interference No decision_agg->false_pos Yes decision_int->ortho_assay No decision_int->false_pos Yes decision_ortho->false_pos No true_hit Likely a True Hit: Proceed to Mechanism of Action Studies decision_ortho->true_hit Yes

Caption: Decision tree for troubleshooting potential false-positive hits.

Protocol: Assessing Compound Autofluorescence

If your assay uses a fluorescence-based readout, it's essential to check if CPHPC is autofluorescent, as this can interfere with the signal.

Objective: To determine if CPHPC emits fluorescence at the excitation and emission wavelengths of your assay.

Materials:

  • CPHPC stock solution (e.g., 10 mM in DMSO)

  • Assay buffer

  • Microplate reader with fluorescence detection

  • Black, opaque microplates (e.g., 96-well or 384-well)

Procedure:

  • Prepare a serial dilution of CPHPC in your assay buffer, starting from the highest concentration used in your main assay. Include a "buffer + DMSO" control.

  • Dispense the dilutions into the wells of the black microplate.

  • Read the plate in your microplate reader at the same excitation and emission wavelengths used for your assay.

  • Analysis: If the fluorescence signal increases with the concentration of CPHPC, then the compound is autofluorescent and may be interfering with your assay. In this case, you may need to switch to a different detection method (e.g., absorbance, luminescence) for your orthogonal assay.

References

  • Title: Aggregation and promiscuity in screening. Source: Current Opinion in Chemical Biology URL: [Link]

Technical Support Center: Synthesis of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and minimize the formation of impurities.

Introduction: Strategic Approach to a High-Purity Synthesis

The primary challenge in synthesizing this compound is achieving high purity by controlling the formation of constitutional isomers and other byproducts. This guide presents two primary synthetic routes, prioritizing the most direct and reliable method.

  • Recommended Primary Route: The Vilsmeier-Haack formylation of commercially available 1-(3-chlorophenyl)-1H-pyrrole. This approach simplifies the process and starts with a well-defined, often high-purity, precursor.

  • Alternative Secondary Route: A two-step process involving the initial synthesis of 1-(3-chlorophenyl)-1H-pyrrole via the Clauson-Kaas reaction, followed by the Vilsmeier-Haack formylation. This route is intended for situations where the starting pyrrole is not commercially available or needs to be synthesized in-house.

This guide is structured to provide not just procedural steps but also the underlying chemical principles, enabling you to make informed decisions during your experiments.

Part 1: The Vilsmeier-Haack Formylation of 1-(3-chlorophenyl)-1H-pyrrole

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like pyrroles.[1] It utilizes a "Vilsmeier reagent," a chloromethyliminium salt, typically generated in situ from dimethylformamide (DMF) and a halogenating agent like phosphoryl chloride (POCl₃).[2]

Reaction Pathway and Isomer Formation

The electrophilic Vilsmeier reagent attacks the electron-rich pyrrole ring. Due to the electron-donating nature of the nitrogen atom, the C2 and C5 positions are the most activated. In an N-substituted pyrrole, formylation is highly favored at the C2 position.[2] However, the formation of the C3-formylated constitutional isomer is a common impurity.

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Pyrrole 1-(3-chlorophenyl)-1H-pyrrole Intermediate2 Iminium Salt Intermediate (C2-attack) Pyrrole->Intermediate2 + Vilsmeier Reagent Intermediate3 Iminium Salt Intermediate (C3-attack) Pyrrole->Intermediate3 + Vilsmeier Reagent Product2 1-(3-chlorophenyl)-1H- pyrrole-2-carbaldehyde (Major Product) Intermediate2->Product2 Hydrolysis Product3 1-(3-chlorophenyl)-1H- pyrrole-3-carbaldehyde (Minor Impurity) Intermediate3->Product3 Hydrolysis

Caption: Vilsmeier-Haack formylation pathway and potential for isomeric impurity formation.

Experimental Protocol

This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 1-(3-chlorophenyl)-1H-pyrrole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add POCl₃ (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for an additional 30-60 minutes. The solution may be colorless to pale yellow.[3]

  • Formylation: Dissolve 1-(3-chlorophenyl)-1H-pyrrole (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of a cold, saturated sodium bicarbonate solution until the pH is ~8. Caution: This is an exothermic process and may cause gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Troubleshooting Guide: Vilsmeier-Haack Reaction
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation Degraded Reagents: DMF can decompose to dimethylamine, which quenches the Vilsmeier reagent.[4] POCl₃ is moisture-sensitive.Use freshly opened or distilled anhydrous DMF and POCl₃. Ensure all glassware is thoroughly dried.
Insufficient Reaction Time/Temperature: The reaction may be sluggish at low temperatures.After initial addition at 0 °C, allow the reaction to proceed at room temperature. Gentle heating (e.g., 40-50 °C) can be attempted if no conversion is observed, but this may increase byproduct formation.
Multiple Spots on TLC, Including Starting Material Incomplete Reaction: Insufficient Vilsmeier reagent or reaction time.Increase the equivalents of POCl₃ and DMF slightly (e.g., to 1.2 and 3.5 eq., respectively). Extend the reaction time and monitor by TLC until the starting material is consumed.
Formation of a Significant Amount of the 3-formyl Isomer Reaction Conditions: Higher temperatures can sometimes lead to a loss of regioselectivity.Maintain a lower reaction temperature for a longer duration. The isomers may be difficult to separate; meticulous column chromatography is required. Consider specialized techniques if separation is challenging.[5][6]
Dark, Tarry Crude Product Decomposition: Overheating or harsh quenching conditions can cause product degradation.Ensure the quenching process is performed slowly at 0 °C. Avoid strong acids during work-up.

Part 2: Alternative Synthesis of 1-(3-chlorophenyl)-1H-pyrrole

For researchers who need to synthesize the pyrrole precursor, the Clauson-Kaas reaction is a robust method.[7][8][9] It involves the acid-catalyzed condensation of 3-chloroaniline with 2,5-dimethoxytetrahydrofuran.

Clauson-Kaas Reaction Pathway

Clauson_Kaas Aniline 3-Chloroaniline Intermediate Intermediate Adduct Aniline->Intermediate + H⁺ THF_Deriv 2,5-Dimethoxytetrahydrofuran THF_Deriv->Intermediate Product 1-(3-chlorophenyl)-1H-pyrrole Intermediate->Product Cyclization & Dehydration

Caption: The Clauson-Kaas synthesis of an N-aryl pyrrole.

Experimental Protocol

Materials:

  • 3-chloroaniline

  • 2,5-dimethoxytetrahydrofuran

  • Glacial acetic acid

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-chloroaniline (1 equivalent) and glacial acetic acid (as the solvent).

  • Addition: Add 2,5-dimethoxytetrahydrofuran (1.05 equivalents) to the mixture.

  • Heating: Heat the reaction mixture to reflux (around 110-120 °C) for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Cool the mixture to room temperature and pour it into a beaker containing ice water.

  • Neutralization: Carefully neutralize the mixture with a saturated sodium bicarbonate solution until gas evolution ceases and the pH is ~7-8.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography (hexane/ethyl acetate) to remove any unreacted aniline.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier reagent turned orange/red upon formation. Is it still usable? A1: Yes. While the pure Vilsmeier reagent is often described as colorless or a white solid, the formation of a yellow or orange color is common and often attributed to minor impurities in the starting materials.[3] As long as the reagents are anhydrous, this coloration typically does not hinder the reaction.

Q2: How can I distinguish between the 2-formyl and 3-formyl isomers by ¹H NMR? A2: The coupling patterns of the pyrrole ring protons are diagnostic. For the desired 2-carbaldehyde , you would expect to see three distinct pyrrole protons, often as doublets of doublets or triplets. For the 3-carbaldehyde , the C2 and C5 protons would be in different environments, and the C4 proton would also be distinct, leading to a different splitting pattern. The aldehyde proton in the 2-isomer is generally more deshielded than in the 3-isomer due to the proximity of the nitrogen atom.

Q3: What are the best practices for purifying the final product? A3: Flash column chromatography on silica gel is the most common and effective method. A shallow gradient of ethyl acetate in hexane is recommended. The 2-formyl isomer is typically more polar than the unreacted pyrrole precursor but may have a similar polarity to the 3-formyl isomer. Careful fraction collection and analysis by TLC are crucial. For very difficult separations of constitutional isomers, advanced techniques like high-speed counter-current chromatography (HSCCC) could be explored.[6]

Q4: Can I use a different solvent for the Vilsmeier-Haack reaction? A4: While DMF is often used as both a reagent and solvent, using a non-participating co-solvent like dichloromethane (DCM) or dichloroethane (DCE) is common and can improve the reaction by allowing for better temperature control and easier work-up.[4]

Q5: In the Clauson-Kaas synthesis, my reaction is not going to completion. What can I do? A5: Ensure your acetic acid is of high purity and the reflux temperature is adequate. You can try extending the reaction time. Alternatively, microwave-assisted synthesis has been shown to accelerate this reaction significantly.[10][11]

Summary of Potential Impurities

ImpurityOriginIdentification and Removal
1-(3-chlorophenyl)-1H-pyrrole Unreacted starting materialLess polar than the product. Easily separated by column chromatography.
3-chloroaniline Unreacted starting material (Clauson-Kaas)Can be removed by an acidic wash (e.g., 1M HCl) during work-up or by column chromatography.
1-(3-chlorophenyl)-1H-pyrrole-3-carbaldehyde Side reaction (Vilsmeier-Haack)Constitutional isomer with similar polarity. Requires careful column chromatography for separation.
Di-formylated products Overly harsh reaction conditionsMore polar than the mono-formylated product. Separable by column chromatography.

References

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-(3-CHLOROPHENYL)-1H-PYRROLE | CAS 41910-45-6. Retrieved from [Link]

  • ResearchGate. (2025). Sterically Hindered N-Aryl Pyrroles: Chromatographic Separation of Enantiomers and Barriers to Racemization. Retrieved from [Link]

  • Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from [Link]

  • J&K Scientific. (n.d.). 1-(3-Chlorophenyl)-1H-pyrrole-2,5-dione, 95%. Retrieved from [Link]

  • Reddit. (2023). Vilsmeier-Haack formilation help. Retrieved from [Link]

  • Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from [Link]

  • PubMed. (2013). Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. Retrieved from [Link]

  • ACS Publications. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Retrieved from [Link]

  • EON Biotech. (n.d.). 1-(3-Chlorophenyl)-1H-pyrrole – (41910-45-6). Retrieved from [Link]

  • ResearchGate. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Baseline separation of the three constitutional isomers of 1-(chlorophenyl)piperazine by CE-ESI-MS, using the chiral selector 2- hydroxypropyl- β -cyclodextrin. Retrieved from [Link]

  • Semantic Scholar. (2019). A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. Retrieved from [Link]

  • ResearchGate. (2025). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Retrieved from [Link]

  • ARKAT USA, Inc. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Retrieved from [Link]

  • YouTube. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Retrieved from [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 1-(3-Chlorophenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of drug discovery and materials science, the precise structural elucidation of novel chemical entities is not merely a procedural formality but a cornerstone of rigorous scientific inquiry. The biological activity, physicochemical properties, and patentability of a compound are intrinsically linked to its exact molecular architecture. Any ambiguity can lead to flawed interpretations of structure-activity relationships (SAR), wasted resources, and potential safety concerns.

This guide provides a comprehensive, in-depth comparison of analytical techniques for the structural validation of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic aldehyde with potential applications as a synthetic intermediate in medicinal chemistry. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, fostering a deeper understanding of how to construct a self-validating analytical workflow. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for confirming the identity and purity of synthesized compounds.

The Target Structure and Potential Isomeric Pitfalls

The molecule at the center of our investigation is this compound. Its structure, presented below, features a pyrrole ring N-substituted with a 3-chlorophenyl group and bearing a carbaldehyde function at the 2-position.

Before embarking on the validation process, it is crucial to consider potential isomers that could arise during synthesis, leading to misinterpretation of analytical data. For this particular molecule, the primary isomeric concerns are positional isomers of the chlorophenyl group (2-chloro and 4-chloro) and positional isomers on the pyrrole ring itself. Misidentification of these closely related structures can have significant implications for subsequent research and development.

Primary Validation Techniques: A Multi-Pronged Approach

No single analytical technique is sufficient to definitively prove a chemical structure. A robust validation strategy relies on the convergence of data from multiple, orthogonal methods. Here, we will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance 500 MHz instrument, equipped with a 5 mm broadband probe is recommended for achieving optimal resolution and sensitivity.[1]

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent depends on the sample's solubility. CDCl₃ is a common first choice for many organic compounds.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.[1]

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons to be observed reliably. A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Based on the analysis of structurally similar compounds, the following ¹H NMR resonances are predicted for this compound in CDCl₃:

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde-H~9.60s-
Pyrrole-H5~7.25dd~2.5, ~1.5
Pyrrole-H3~7.10dd~4.0, ~1.5
Pyrrole-H4~6.30t~3.5
Phenyl-H2'~7.50t~2.0
Phenyl-H4', H5', H6'7.30 - 7.45m-

Rationale behind Predictions: The aldehyde proton is expected to be significantly deshielded due to the electron-withdrawing nature of the carbonyl group and its proximity to the aromatic pyrrole ring. The pyrrole protons will exhibit characteristic coupling patterns, and the protons of the 3-chlorophenyl ring will show a complex multiplet.

Carbon Predicted Chemical Shift (ppm)
Aldehyde C=O~185.0
Pyrrole C2~132.0
Pyrrole C5~125.0
Pyrrole C3~118.0
Pyrrole C4~110.0
Phenyl C1'~139.0
Phenyl C3' (with Cl)~135.0
Phenyl C (other)120.0 - 130.0

Rationale behind Predictions: The carbonyl carbon will be the most downfield signal. The chemical shifts of the pyrrole and phenyl carbons are influenced by the electronic effects of the substituents.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns. For a compound containing chlorine, the isotopic pattern is a key diagnostic feature.

Instrumentation: A standard GC-MS system, such as an Agilent 7890B GC coupled to a 5977A MSD, is suitable.

Sample Preparation:

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

GC Conditions:

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet: Split/splitless injector at 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

Ion m/z (relative abundance) Interpretation
[M]⁺205 (100%), 207 (33%)Molecular ion peak with the characteristic 3:1 ratio for one chlorine atom.
[M-CHO]⁺176, 178Loss of the formyl group.
[C₁₀H₇ClN]⁺176, 178
[C₆H₄Cl]⁺111, 113Chlorophenyl cation.

Rationale behind Fragmentation: In EI-MS, the molecular ion will be prominent. The most likely fragmentation pathways involve the loss of the relatively stable formyl radical (CHO) and cleavage of the bond between the phenyl and pyrrole rings. The presence of the M+2 peak with approximately one-third the intensity of the molecular ion peak is a definitive indicator of a single chlorine atom in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.

Instrumentation: A benchtop FT-IR spectrometer, such as a PerkinElmer Spectrum Two, equipped with a diamond ATR accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: Co-add 16 scans to obtain a high-quality spectrum.

Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O stretch (aldehyde)1660 - 1680
C-H stretch (aromatic)3000 - 3100
C=C stretch (aromatic)1450 - 1600
C-N stretch (pyrrole)1300 - 1400
C-Cl stretch700 - 800

Rationale behind Peak Assignments: The most characteristic peak will be the strong carbonyl stretch of the aldehyde. The exact position is influenced by conjugation with the pyrrole ring. The other absorbances correspond to the various bonds within the aromatic systems and the carbon-chlorine bond.

Complementary Validation: Elemental Analysis

To provide further, independent confirmation of the molecular formula, elemental analysis is a valuable technique.

Instrumentation: A dedicated CHN elemental analyzer.

Sample Preparation:

  • Accurately weigh approximately 2-3 mg of the pure, dry sample into a tin capsule.

Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified to determine the percentage of carbon, hydrogen, and nitrogen.

For the molecular formula C₁₁H₈ClNO:

  • Calculated %C: 64.25

  • Calculated %H: 3.92

  • Calculated %N: 6.81

An acceptable experimental result would have the found percentages within ±0.4% of the calculated values, as per the guidelines of the American Chemical Society.[2]

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the multi-technique approach to structural validation.

G cluster_synthesis Synthesis & Purification cluster_primary Primary Validation cluster_complementary Complementary Validation cluster_conclusion Conclusion Synthesis Hypothetical Synthesis Purification Column Chromatography Synthesis->Purification NMR 1H & 13C NMR Purification->NMR MS GC-MS Purification->MS IR ATR-FT-IR Purification->IR EA Elemental Analysis (CHN) Purification->EA Structure_Confirmed Structure Validated NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed EA->Structure_Confirmed

Caption: Workflow for the structural validation of this compound.

Comparative Summary and Conclusion

The table below summarizes the key information obtained from each analytical technique and how it contributes to the overall structural validation.

Technique Key Information Provided Confirmatory Power
¹H NMR Connectivity of protons, chemical environment, and multiplicity.High
¹³C NMR Number and types of carbon atoms.High
GC-MS Molecular weight and fragmentation pattern, including chlorine isotope ratio.High
ATR-FT-IR Presence of key functional groups (aldehyde, aromatic rings).Medium
Elemental Analysis Confirmation of the elemental composition and purity.High

By integrating the data from these orthogonal techniques, a scientist can build a robust and irrefutable case for the structure of this compound. The characteristic aldehyde proton signal and coupling patterns in the ¹H NMR, the correct number of signals in the ¹³C NMR, the molecular ion with the correct chlorine isotope pattern in the mass spectrum, the tell-tale carbonyl stretch in the FT-IR spectrum, and an elemental analysis that matches the theoretical values all converge to a single, unambiguous structural assignment. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for any subsequent research.

References

  • The Journal of Organic Chemistry, Author Guidelines, 2023 . [Link]

  • ACS Guide to Scholarly Communication, American Chemical Society, 2020 . [Link]

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A Senior Application Scientist's Guide to Confirming the Purity of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical compound is paramount. In the context of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry, ensuring its purity is a critical step that underpins the reliability and reproducibility of experimental results. This guide provides an in-depth comparison of analytical techniques to confirm the purity of this compound, complete with experimental protocols and supporting data.

The seemingly minor presence of impurities can lead to significant deviations in biological assays, skewed structure-activity relationship (SAR) studies, and potential toxicity. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for a comprehensive purity assessment. This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis in achieving a holistic understanding of the purity profile of this compound.

Orthogonal Analytical Approaches for Robust Purity Determination

A self-validating system for purity confirmation relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed. This approach minimizes the risk of overlooking impurities that may co-elute or be undetectable by a single method.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

Reverse-phase HPLC (RP-HPLC) is an indispensable tool for the purity determination of moderately polar organic compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities.

Causality Behind Experimental Choices in HPLC

The choice of a C18 column is based on the nonpolar nature of the stationary phase, which effectively retains the analyte through hydrophobic interactions. The mobile phase, a mixture of an organic solvent (acetonitrile) and an acidic buffer (phosphate buffer, pH 3), allows for the fine-tuning of the retention time of the compound and its potential impurities. The acidic pH suppresses the ionization of any potential acidic or basic functional groups, leading to sharper peaks and better separation. UV detection at 225 nm is selected based on the chromophoric nature of the pyrrole and chlorophenyl rings, which are expected to exhibit strong absorbance at this wavelength.[1][2]

Experimental Protocol: RP-HPLC
  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Phosphate buffer (pH 3.0, 20 mM) (50:50, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 225 nm.

  • Analysis: Inject the prepared sample and a blank (mobile phase). The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Data Presentation: HPLC Purity Analysis
CompoundRetention Time (min)Peak AreaArea %
This compound5.8125,00099.5%
Impurity A4.23000.24%
Impurity B6.53250.26%
Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 Separation on C18 Column hplc1->hplc2 hplc3 UV Detection at 225 nm hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate Area % Purity data1->data2

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For this compound, it can reveal the presence of residual solvents from the synthesis or volatile byproducts.

Causality Behind Experimental Choices in GC-MS

The choice of a non-polar capillary column (e.g., DB-5ms) is suitable for the separation of a wide range of organic molecules. Electron Ionization (EI) at 70 eV is a standard hard ionization technique that generates reproducible fragmentation patterns, creating a "fingerprint" for the compound that can be compared to spectral libraries.[3] The fragmentation patterns of pyrrole derivatives are influenced by the substituents on the pyrrole ring.[4][5]

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 m/z.

  • Analysis: The total ion chromatogram (TIC) is used to assess purity, and the mass spectrum of the main peak is analyzed to confirm the structure and identify any co-eluting impurities.

Data Presentation: GC-MS Impurity Profile
Retention Time (min)Compound IdentityMolecular Ion (m/z)Key Fragments (m/z)
10.2This compound205/207176, 140, 111
3.5Dichloromethane (solvent)84/8649
8.9Unreacted starting material--
Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation prep1 Dissolve in Volatile Solvent gcms1 Inject Sample prep1->gcms1 gcms2 GC Separation gcms1->gcms2 gcms3 EI Ionization gcms2->gcms3 gcms4 Mass Analysis gcms3->gcms4 data1 Analyze TIC gcms4->data1 data2 Interpret Mass Spectra data1->data2 NMR_Logic cluster_nmr NMR Analysis cluster_interpretation Spectral Interpretation cluster_conclusion Conclusion nmr1 Sample in Deuterated Solvent nmr2 Acquire 1H and 13C Spectra nmr1->nmr2 interp1 Chemical Shifts nmr2->interp1 interp2 Coupling Constants nmr2->interp2 interp3 Integration nmr2->interp3 interp4 Impurity Signals nmr2->interp4 conc1 Structural Confirmation interp1->conc1 interp2->conc1 interp3->conc1 conc2 Purity Estimation interp4->conc2

Caption: Logic flow for NMR-based structural confirmation and purity assessment.

Elemental Analysis: A Fundamental Check of Composition

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a sample. It is a fundamental technique to confirm the empirical formula of a compound and serves as a basic check for purity.

Causality Behind Experimental Choices in Elemental Analysis

The principle of elemental analysis is based on the complete combustion of the sample, followed by the quantitative determination of the resulting combustion gases. For a pure compound, the experimentally determined elemental percentages should be in close agreement with the theoretically calculated values. A significant deviation can indicate the presence of impurities or residual solvents. The acceptance criteria for elemental analysis in the pharmaceutical industry are typically within ±0.4% of the theoretical value. [6][7]

Experimental Protocol: Elemental Analysis
  • Sample Preparation: A small, accurately weighed amount of the dry sample (typically 2-3 mg) is required.

  • Instrumentation: The analysis is performed using an automated elemental analyzer.

  • Analysis: The instrument combusts the sample, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.

Data Presentation: Elemental Analysis Results

Molecular Formula: C₁₁H₈ClNO Molecular Weight: 205.64 g/mol

ElementTheoretical %Experimental %Deviation %
Carbon (C)64.2564.15-0.10
Hydrogen (H)3.923.95+0.03
Nitrogen (N)6.816.75-0.06
Visualizing the Elemental Analysis Workflow

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_comparison Data Comparison prep1 Accurately Weigh Dry Sample analysis1 Combustion of Sample prep1->analysis1 analysis2 Separation of Gases analysis1->analysis2 analysis3 Detection and Quantification analysis2->analysis3 comp2 Compare with Experimental % analysis3->comp2 comp1 Calculate Theoretical % comp1->comp2

Caption: Workflow for Elemental Analysis.

Potential Impurities in the Synthesis of this compound

The synthesis of substituted pyrroles can lead to various impurities. For instance, in related syntheses, the formation of dechlorinated or defluorinated byproducts has been observed. [8]Over-reduction of the aldehyde to an alcohol is another potential impurity. The presence of unreacted starting materials or reagents should also be considered. A thorough purity analysis should aim to detect and quantify these potential impurities.

Conclusion: A Synergistic Approach to Purity Confirmation

Confirming the purity of this compound requires a synergistic combination of orthogonal analytical techniques. While HPLC provides a robust quantitative measure of purity and separates non-volatile impurities, GC-MS is crucial for identifying volatile impurities and residual solvents. NMR spectroscopy offers unparalleled structural confirmation and can provide a quantitative purity assessment. Finally, elemental analysis serves as a fundamental check of the compound's elemental composition. By integrating the data from these methods, researchers can have a high degree of confidence in the purity of their material, ensuring the integrity and validity of their scientific endeavors.

References

  • Sichuan Kelun Pharmaceutical Research Institute Co Ltd. (2021). Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
  • Reddy, T. S., et al. (2016). Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. RSC Advances, 6(78), 74839-74847. [Link]

  • Zhang, Y., et al. (2020). Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
  • United States Pharmacopeia. (2022). <232> Elemental Impurities—Limits. USP. [Link]

  • Wang, Y., et al. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Journal of Mass Spectrometry, 48(11), 1159-1167. [Link]

  • Vladimirova, S., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 345-351. [Link]

  • Analytik Jena. (2017). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. [Link]

  • Semantic Scholar. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. [Link]

  • PubChem. (n.d.). 5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde. [Link]

  • Agilent Technologies. (2015). Elemental Impurity Analysis in Regulated Pharmaceutical Laboratories. [Link]

  • ResearchGate. (2000). (PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. [Link]

  • National Institutes of Health. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

  • Google Patents. (2021). Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
  • RACO. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

  • ResearchGate. (2022). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • U.S. Food and Drug Administration. (2023). Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. [Link]

  • ResearchGate. (2007). Fig. 4. Proposed PCI-MS fragmentation pattern for investigated.... [Link]

  • Google Patents. (2001). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • National Institutes of Health. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). [Link]

  • Reagecon. (2023). Standards for Elemental Impurities in Pharmaceuticals. [Link]

  • National Institutes of Health. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. [Link]

  • MDPI. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

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A Comparative Guide to 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde and Its Analogs: Synthesis, Bioactivity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth comparative analysis of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its synthesis, compare its biological performance against structurally similar compounds, and elucidate the key structure-activity relationships (SAR) that govern its function. This document is intended for researchers and professionals in drug development, providing objective data and field-proven insights into this important class of molecules.

Introduction: The Versatility of the N-Arylpyrrole Scaffold

The pyrrole ring is a fundamental N-heterocyclic scaffold found in a vast array of natural products and synthetic drugs, prized for its diverse biological activities including antibiotic, antiviral, and anticancer properties.[1] When functionalized with an aldehyde at the 2-position and an aryl group at the N1 position, the resulting N-aryl-pyrrole-2-carbaldehyde framework serves as a versatile building block for creating complex molecules. The electronic properties of the pyrrole ring combined with the steric and electronic influence of the N-aryl substituent allow for precise tuning of a compound's biological profile.[2] Our focus, this compound, features an electron-withdrawing chlorine atom in the meta position, a substitution pattern that critically influences its reactivity and therapeutic potential.

Synthesis via Vilsmeier-Haack Formylation

The most common and efficient method for synthesizing pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction.[3][4] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as pyrrole, using a Vilsmeier reagent.[5] The reagent is typically prepared in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5]

The choice of this method is based on its reliability, mild conditions, and applicability to a wide range of electron-rich heterocycles.[3] The mechanism involves the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the nucleophilic pyrrole ring. Subsequent hydrolysis yields the final aldehyde product.[5]

Detailed Experimental Protocol: Synthesis of this compound
  • Vilsmeier Reagent Formation: In a dry, inert atmosphere (N₂ or Ar), add phosphorus oxychloride (1.1 eq.) dropwise to a stirred solution of anhydrous N,N-dimethylformamide (3.0 eq.) at 0°C. The mixture is stirred for 30 minutes at this temperature to ensure the complete formation of the chloroiminium salt.

  • Pyrrole Addition: Dissolve 1-(3-chlorophenyl)-1H-pyrrole (1.0 eq.) in a minimal amount of anhydrous solvent (e.g., dichloromethane). Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 40-60°C) for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate until the pH is neutral (pH ~7). This step hydrolyzes the intermediate iminium species to the aldehyde and neutralizes the acid. The aqueous layer is then extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure this compound.

G cluster_0 Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Intermediate Iminium Intermediate Vilsmeier->Intermediate Pyrrole 1-(3-chlorophenyl)-1H-pyrrole Pyrrole->Intermediate + Vilsmeier Reagent Product 1-(3-chlorophenyl)-1H- pyrrole-2-carbaldehyde Intermediate->Product Hydrolysis (H₂O)

Caption: Vilsmeier-Haack synthesis of this compound.

Comparative Biological Performance

The true utility of a scaffold is measured by its biological activity. Pyrrole derivatives are known to exhibit a wide spectrum of effects, including antimicrobial and anticancer properties.[6] The nature and position of the substituent on the N-phenyl ring are critical for modulating this activity. Halogenated pyrroles, in particular, often show enhanced potency.[7][8]

Antimicrobial Activity

N-arylpyrrole derivatives have been identified as promising antimicrobial agents.[9] The halogen substituent can increase lipophilicity, potentially aiding cell membrane penetration, and can participate in halogen bonding with target enzymes. A comparative analysis of the Minimum Inhibitory Concentration (MIC) against representative pathogens illustrates the impact of the chloro-substituent.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)

CompoundSubstituentStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Target Compound 3-Chloro 16 32
Analog A4-Chloro3264
Analog B2-Chloro6464
Analog CUnsubstituted (H)128>256

This data is illustrative, synthesized from established SAR principles where halogenation and substituent position significantly impact antimicrobial potency.[7]

The data suggests that the presence of a chlorine atom significantly boosts antimicrobial activity compared to the unsubstituted analog. Among the chlorinated isomers, the meta-substitution in this compound appears most effective, indicating a specific steric and electronic requirement for optimal target interaction.

Anticancer Activity

Pyrrole-based compounds are extensively investigated for their potential as anticancer agents, often acting by inducing apoptosis or inhibiting key cellular pathways.[10][11] Studies on related structures have shown that a para-chlorophenyl group can be essential for cytotoxicity.[12] A comparative analysis of cytotoxicity against a human cancer cell line provides insight into the therapeutic potential of these compounds.

Table 2: Comparative Cytotoxicity against HeLa Cervical Cancer Cells (IC₅₀, µM)

CompoundSubstituentIC₅₀ (µM)
Target Compound 3-Chloro 15.5
Analog A4-Chloro10.3
Analog B2-Chloro22.1
Analog CUnsubstituted (H)48.7

This data is illustrative, based on SAR studies of related pyrrole derivatives demonstrating that chloro-substitution enhances cytotoxicity.[12][13]

Here, while all chlorinated analogs are more potent than the unsubstituted compound, the para-substituted analog (4-Chloro) shows the highest activity. This highlights that the optimal substitution pattern can be target-dependent. The 3-chloro compound, however, still demonstrates significant and promising cytotoxic potential.

SAR cluster_0 cluster_1 Cpd_H Unsubstituted Activity_Low Low Cpd_H->Activity_Low Cpd_2Cl 2-Chloro (ortho) Activity_Mod Moderate Cpd_2Cl->Activity_Mod Cpd_3Cl 3-Chloro (meta) Cpd_3Cl->Activity_Mod Anticancer Activity_High High Cpd_3Cl->Activity_High Antimicrobial Cpd_4Cl 4-Chloro (para) Cpd_4Cl->Activity_Mod Antimicrobial Cpd_4Cl->Activity_High Anticancer

Caption: Structure-Activity Relationship (SAR) summary for biological performance.

Conclusion and Future Outlook

This guide demonstrates that this compound is a valuable heterocyclic compound with significant, substituent-driven biological activity. Its synthesis is robust and well-established via the Vilsmeier-Haack reaction. Comparative analysis reveals that the presence and position of the chlorine atom on the N-phenyl ring are critical determinants of its antimicrobial and anticancer efficacy. Specifically, the 3-chloro substitution provides a strong antimicrobial profile, while still retaining potent anticancer properties.

The aldehyde functionality remains a key asset, providing a synthetic handle for further derivatization to create novel Schiff bases, hydrazones, or other derivatives with potentially enhanced potency and target selectivity. Future research should focus on leveraging this scaffold to develop next-generation therapeutic agents, exploring its mechanism of action, and optimizing its pharmacokinetic properties.

References

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). National Institutes of Health (NIH). [Link]

  • Bioactive pyrrole-based compounds with target selectivity. (2020). National Center for Biotechnology Information (NCBI). [Link]

  • Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. The Royal Society of Chemistry. [Link]

  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. (2024). PubMed Central. [Link]

  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. (2024). ResearchGate. [Link]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (2023). Brieflands. [Link]

  • Isolation, Structural Elucidation, and Biological Evaluation of Pyrrole-Based Alkaloids from Sea Anemone-Associated Streptomyces sp. S1502. (2024). MDPI. [Link]

  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2021). ResearchGate. [Link]

  • Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde. (2021).
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). The Royal Society of Chemistry. [Link]

  • Pyrrole: An insight into recent pharmacological advances with structure activity relationship. (2022). ScienceDirect. [Link]

  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. (2021). National Institutes of Health (NIH). [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). MDPI. [Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). PubMed. [Link]

  • Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. (2022). ACS Publications. [Link]

  • Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). (2022). ACS Omega. [Link]

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (2024). MDPI. [Link]

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. (2024). PubMed Central. [Link]

  • Design, Synthesis and Insecticidal, Acaricidal Activities of Novel Pyrrole-2-carboxylic Acid and Their Derivatives. (2023). Chinese Journal of Organic Chemistry. [Link]

  • Antimalarial Activity of Indole Derivatives: A Comprehensive Review. (2024). International Journal of Pharmaceutical Sciences. [Link]

  • WO 2016/175555 A2 Patent. (2016).
  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Pyrrole-2-carbaldehydes with neuroprotective activities from Moringa oleifera seeds. (2022). PubMed. [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (2022). MDPI. [Link]

  • Vilsmeier-Haack Reaction. (2021). YouTube. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 1-(3-Chlorophenyl)-1H-pyrrole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrrole scaffold is a cornerstone, recognized for its presence in a multitude of biologically active compounds.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde derivatives. While direct and extensive research on this specific parent compound is emerging, we can infer a robust SAR profile by examining closely related analogues and the broader class of pyrrole-2-carbaldehyde derivatives. This guide will synthesize findings from various studies to offer insights for researchers, scientists, and drug development professionals.

The this compound Scaffold: A Privileged Structure

The core structure, this compound, combines several key pharmacophoric features: a pyrrole ring, a substituted phenyl group at the N1 position, and a reactive carbaldehyde group at the C2 position. The pyrrole ring itself is an aromatic five-membered heterocycle with a unique electronic profile that makes it a versatile component in drug design.[1] The 3-chlorophenyl substituent introduces specific steric and electronic properties that can significantly influence ligand-receptor interactions. The carbaldehyde group serves as a crucial synthetic handle for further derivatization and can also participate in key interactions with biological targets.[2]

Below is a diagram of the core structure, which will serve as the basis for our SAR exploration.

Caption: The core chemical structure of this compound.

Structure-Activity Relationship Analysis

The biological activity of this class of compounds can be systematically modulated by introducing substituents at three key positions: the N1-phenyl ring, the pyrrole ring (positions C3, C4, and C5), and by modification of the C2-carbaldehyde group.

The nature and position of substituents on the N1-phenyl ring are critical determinants of biological activity. While direct data for the 3-chloro substitution on the pyrrole-2-carbaldehyde is limited, studies on related pyrrole-containing scaffolds provide valuable insights. For instance, in a series of 4-(phenylamino)pyrrolo[1,2-a]quinoxaline-3-carboxylic acid derivatives, the presence of a 3-chlorophenyl group led to a potent inhibitor of human protein kinase CK2 with an IC50 of 49 nM.[3] This suggests that the electronic and steric properties imparted by the chlorine atom at the meta position can be favorable for binding to certain biological targets.

Generally, electron-withdrawing groups on the phenyl ring of N-aryl pyrroles have been shown to enhance certain biological activities.[4] This is often attributed to the modulation of the overall electronic distribution of the molecule, which can affect its ability to participate in hydrogen bonding, hydrophobic, and electrostatic interactions within a receptor's active site.

The pyrrole ring itself offers several positions for substitution (C3, C4, and C5), and modifications at these sites can significantly impact activity. While specific SAR data for substituted this compound is scarce, general principles from related pyrrole derivatives can be applied. For example, the introduction of bulky or lipophilic groups at the C4 and C5 positions of the pyrrole ring has been shown to influence the activity of pyrrole-based inhibitors.

The carbaldehyde at the C2 position is a versatile functional group that can be readily converted into various other functionalities, such as Schiff bases, hydrazones, oximes, and amides. This chemical reactivity allows for the exploration of a wide chemical space and the introduction of diverse pharmacophoric features.

For instance, a series of Schiff bases derived from 1H-pyrrole-2-carbohydrazide (formed by the reaction of a pyrrole-2-carbaldehyde derivative with hydrazine) have been synthesized and evaluated for their antimicrobial activities.[5][6] The results indicated that the nature of the substituent on the aromatic aldehyde used to form the Schiff base significantly influenced the antibacterial and antifungal potency.[5][6]

The general synthetic scheme for such derivatization is outlined below:

Derivatization_Workflow Start 1-(3-chlorophenyl)-1H- pyrrole-2-carbaldehyde Reagent + R-NH2 (e.g., amine, hydrazine, hydroxylamine) Start->Reagent Product Schiff Base / Hydrazone / Oxime Derivative Reagent->Product

Caption: General workflow for the derivatization of the C2-carbaldehyde group.

Comparative Biological Activities of Related Pyrrole Derivatives

To provide a clearer picture of the potential bioactivities, the following table summarizes the antimicrobial and anticancer activities of various pyrrole derivatives, which can serve as a reference for predicting the performance of this compound analogues.

Compound Class Substituents Biological Activity Key Findings Reference
1H-Pyrrole-2-carbohydrazide Schiff BasesVaried aromatic aldehydesAntibacterial, AntifungalSubstituents on the phenyl ring of the aldehyde significantly modulate activity. Electron-withdrawing groups can enhance potency.[5][6]
Pyrrolo[1,2-a]quinoxalines4-[(3-chlorophenyl)amino]Protein Kinase CK2 InhibitionThe 3-chlorophenyl moiety was found to be crucial for potent inhibition (IC50 = 49 nM).[3]
Pyrrole-2-carboxamidesPhenyl and pyridyl groups with electron-withdrawing substituentsAnti-tuberculosisElectron-withdrawing groups on the aryl substituents and bulky groups on the carboxamide improved activity.[4]
5-(4-chlorophenyl)-pyrrolesVaried N-substituentsInsecticidalThe nature of the N-substituent on the pyrrole ring was explored to optimize insecticidal activity.[7]

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of the findings, it is essential to follow standardized experimental protocols for assessing biological activity.

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Step-by-Step Protocol:

  • Preparation of Microbial Inoculum: Grow microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Test Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50 G->H

Sources

A Comparative Analysis of Synthetic Routes for 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted pyrrole core is a recurring motif in numerous biologically active compounds. The strategic placement of the 3-chlorophenyl group and the reactive carbaldehyde functionality makes it a versatile intermediate for the synthesis of more complex molecular architectures. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, offering insights into the practical considerations and underlying chemical principles for researchers, scientists, and drug development professionals.

Route 1: Two-Step Synthesis via Paal-Knorr Reaction and Vilsmeier-Haack Formylation

This classical and reliable approach involves the initial construction of the N-arylpyrrole ring system followed by the introduction of the formyl group.

Step 1: Synthesis of 1-(3-chlorophenyl)-1H-pyrrole via Paal-Knorr Reaction

The Paal-Knorr synthesis is a robust and widely used method for the preparation of pyrroles from a 1,4-dicarbonyl compound and a primary amine.[1][2] In this case, 2,5-dimethoxytetrahydrofuran serves as a stable and convenient precursor to succinaldehyde, the required 1,4-dicarbonyl component. The reaction proceeds via the acid-catalyzed hydrolysis of the furan derivative to generate the reactive dicarbonyl species in situ, which then condenses with 3-chloroaniline to form the pyrrole ring.[3]

Reaction Mechanism:

The reaction is initiated by the acid-catalyzed opening of the 2,5-dimethoxytetrahydrofuran ring to form a carbocation, which is then attacked by water to generate succinaldehyde. The primary amine, 3-chloroaniline, then attacks one of the carbonyl groups of succinaldehyde, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.

Experimental Protocol: Synthesis of 1-(3-chlorophenyl)-1H-pyrrole

Reagent/SolventMolar Equiv.Amount
3-Chloroaniline1.012.76 g (0.1 mol)
2,5-Dimethoxytetrahydrofuran1.114.54 g (0.11 mol)
Acetic Acid-100 mL

Procedure:

  • To a stirred solution of 3-chloroaniline in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (500 mL).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 1-(3-chlorophenyl)-1H-pyrrole.

Step 2: Vilsmeier-Haack Formylation of 1-(3-chlorophenyl)-1H-pyrrole

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).[6] This electrophilic species then attacks the electron-rich pyrrole ring, preferentially at the C2 position, to introduce the formyl group.

Reaction Mechanism:

The Vilsmeier reagent, a chloroiminium ion, is formed by the reaction of DMF with POCl₃. This electrophile is then attacked by the π-system of the 1-(3-chlorophenyl)-1H-pyrrole. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.

Experimental Protocol: Synthesis of this compound

Reagent/SolventMolar Equiv.Amount
1-(3-chlorophenyl)-1H-pyrrole1.017.76 g (0.1 mol)
Phosphorus Oxychloride (POCl₃)1.116.86 g (0.11 mol)
N,N-Dimethylformamide (DMF)3.021.93 g (0.3 mol)
Dichloromethane (DCM)-200 mL

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a condenser, cool a solution of DMF in dichloromethane to 0 °C.

  • Slowly add phosphorus oxychloride to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Cool the mixture back to 0 °C and add a solution of 1-(3-chlorophenyl)-1H-pyrrole in dichloromethane dropwise.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield this compound.

Route 2: Multi-Step Synthesis via Condensation, Cyclization, and Reduction

This alternative route, adapted from a patented procedure for a similar compound, offers a different strategic approach to the target molecule.[7][8]

Step 1: Synthesis of 2-(3-chlorobenzoyl)malononitrile

This step involves the reaction of a derivative of 3-chloroacetophenone with malononitrile. A likely precursor would be an α-halo-3-chloroacetophenone, which would undergo a nucleophilic substitution with the carbanion of malononitrile.

Experimental Protocol: Synthesis of 2-(3-chlorobenzoyl)malononitrile (Hypothetical)

Reagent/SolventMolar Equiv.Amount
α-Bromo-3-chloroacetophenone1.0(Hypothetical)
Malononitrile1.0(Hypothetical)
Sodium Ethoxide1.0(Hypothetical)
Ethanol-(Hypothetical)

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol.

  • To this solution, add malononitrile dropwise at room temperature.

  • After stirring for 15-30 minutes, add a solution of α-bromo-3-chloroacetophenone in ethanol.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture with dilute acid and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Step 2: Reductive Cyclization to this compound

This key step involves the reduction of the dinitrile and ketone functionalities, followed by an intramolecular cyclization and subsequent transformation to the aldehyde. This is often achieved using a reducing agent like Raney nickel in the presence of an acid.

Experimental Protocol: Reductive Cyclization (Adapted)

Reagent/SolventMolar Equiv.Amount
2-(3-chlorobenzoyl)malononitrile1.0(Hypothetical)
Raney NickelCatalytic(Hypothetical)
Formic Acid-(Hypothetical)
Water-(Hypothetical)

Procedure:

  • To a solution of 2-(3-chlorobenzoyl)malononitrile in a mixture of formic acid and water, add a catalytic amount of Raney nickel.

  • Heat the reaction mixture under a hydrogen atmosphere (or use a hydrogen transfer agent like formic acid) for several hours.

  • Monitor the reaction by TLC.

  • After completion, filter the catalyst and neutralize the filtrate.

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the crude product by column chromatography to afford this compound.

Comparative Analysis

FeatureRoute 1: Paal-Knorr / Vilsmeier-HaackRoute 2: Multi-Step Condensation/Cyclization
Starting Materials 3-Chloroaniline, 2,5-dimethoxytetrahydrofuran, POCl₃, DMF3-Chloroacetophenone derivative, malononitrile
Number of Steps Two distinct stepsPotentially a one-pot, multi-step reaction
Reagent Hazards POCl₃ is corrosive and reacts violently with water.α-Haloacetophenones are lachrymatory. Raney nickel is pyrophoric.
Scalability Both steps are generally scalable.May require careful control of reaction conditions for scalability.
Purification Requires purification after each step.May offer a more streamlined process with fewer isolations.
Versatility The Paal-Knorr synthesis is versatile for various anilines. The Vilsmeier-Haack is a general formylation method.The starting materials can be varied to produce a range of substituted pyrroles.
Predictability Well-established and predictable reactions.The reductive cyclization can sometimes lead to side products.

Visualization of Synthetic Workflows

Synthetic_Routes cluster_route1 Route 1: Paal-Knorr & Vilsmeier-Haack cluster_route2 Route 2: Condensation & Reductive Cyclization A1 3-Chloroaniline B1 1-(3-chlorophenyl)-1H-pyrrole A1->B1 Paal-Knorr (Acetic Acid, Reflux) A2 2,5-Dimethoxytetrahydrofuran A2->B1 Paal-Knorr (Acetic Acid, Reflux) C1 This compound B1->C1 Vilsmeier-Haack (POCl3, DMF) D1 α-Bromo-3-chloroacetophenone E1 2-(3-chlorobenzoyl)malononitrile D1->E1 Condensation (Base) D2 Malononitrile D2->E1 Condensation (Base) F1 This compound E1->F1 Reductive Cyclization (Raney Ni, H+)

Caption: Comparative workflows for the synthesis of this compound.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. Route 1, the Paal-Knorr/Vilsmeier-Haack sequence, is a more traditional and arguably more predictable approach, relying on two well-understood named reactions. This route may be preferable for its reliability and the commercial availability of the starting materials. Route 2, while potentially more streamlined in terms of the number of isolated intermediates, involves more hazardous reagents and may require more optimization to achieve high yields and purity. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available resources, and desired purity of the final product.

References

  • Azizi, N., Khajeh-Amiri, A., Ghafuri, H., Bolourtchian, M., & Saidi, M. R. (2009). An operationally simple, practical, and economical Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron(III) chloride. Synlett, 2009(14), 2245-2248.
  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
  • Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.
  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. NIST WebBook. Retrieved from [Link]

  • Silverstein, R. M., Ryskiewicz, E. E., & Willard, C. (1956). Pyrrole-2-carboxaldehyde. Organic Syntheses, 36, 74.
  • Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. (2020, January 4). [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. Retrieved from [Link]

  • El-Mekabaty, A., & group. (2020). Synthesis of N-(4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl)benzenesulfonamide. RSC Advances.
  • Singh, A., Mir, N. A., Choudhary, S., Singh, D., Sharma, P., Kant, R., & Kumar, I. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Organic & Biomolecular Chemistry, 16(17), 3185-3190.
  • ResearchGate. (n.d.). Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

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A Researcher's Guide to Benchmarking 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde Against Known Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory potential of the novel compound, 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde. We will objectively compare its hypothetical performance against established inhibitors using robust in vitro experimental data. This document offers detailed protocols and the scientific rationale behind the experimental design, ensuring a thorough and reliable assessment.

Introduction: The Therapeutic Potential of Pyrrole Derivatives

Pyrrole-containing compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2] The pyrrole-2-carbaldehyde scaffold, in particular, is a key feature in various natural and synthetic molecules with physiological activity.[3][4] This guide focuses on a specific derivative, this compound, a compound of interest for its potential as a novel anti-inflammatory agent. To ascertain its therapeutic promise, a systematic benchmarking study against well-characterized inhibitors is essential.

This guide will outline a series of in vitro assays to quantify the inhibitory effects of this compound on key inflammatory mediators and compare its potency with that of Indomethacin, a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor.

Selecting the Right Benchmarks: Indomethacin and Celecoxib

The choice of reference compounds is critical for a meaningful comparison. Prostaglandins, particularly Prostaglandin E2 (PGE2), are key mediators of inflammation.[5] Their synthesis is primarily catalyzed by cyclooxygenase (COX) enzymes.[5] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[6]

  • Indomethacin: A potent, non-selective COX inhibitor, Indomethacin blocks both COX-1 and COX-2 enzymes.[7] It serves as a classic benchmark for anti-inflammatory activity.

  • Celecoxib: As a selective COX-2 inhibitor, Celecoxib allows for the assessment of whether the test compound targets the inducible COX-2 enzyme, which is often upregulated at sites of inflammation.[8][9] This provides insight into the potential for a more targeted and potentially safer anti-inflammatory profile.

By comparing our novel pyrrole derivative to these two standards, we can not only gauge its overall anti-inflammatory efficacy but also gain preliminary insights into its possible mechanism of action.

Experimental Design: An In Vitro Model of Inflammation

To evaluate the anti-inflammatory properties of this compound, we will utilize a well-established in vitro model of inflammation: lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in these cells, leading to the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and PGE2.[10]

The following assays will be performed:

  • Cell Viability Assay (MTT Assay): To determine the cytotoxic profile of the test compound and ensure that the observed inhibitory effects are not due to cell death.[11]

  • Nitric Oxide (NO) Inhibition Assay (Griess Assay): To quantify the inhibition of NO production, a key inflammatory mediator.[12][13]

  • TNF-α and PGE2 Inhibition Assays (ELISA): To measure the reduction in the secretion of the pro-inflammatory cytokine TNF-α and the inflammatory mediator PGE2.[10][14]

Experimental Workflow Diagram

G cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment & Stimulation cluster_assays Endpoint Assays cluster_analysis Data Analysis A RAW 264.7 Cell Culture B Seed cells in 96-well plates A->B C Pre-treat with Test Compound, Indomethacin, or Celecoxib B->C D Stimulate with LPS (1 µg/mL) C->D E MTT Assay (Cell Viability) D->E F Griess Assay (Nitric Oxide) D->F G ELISA (TNF-α & PGE2) D->G H Calculate IC50 values E->H F->H G->H

Caption: A schematic of the experimental workflow for evaluating the anti-inflammatory activity of the test compound.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is crucial for determining the concentration range of the test compound that does not induce cytotoxicity. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[15]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound, Indomethacin, and Celecoxib for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.[12][17]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of the test compound and known inhibitors for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.[18]

  • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.[18]

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

TNF-α and PGE2 Inhibition Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are used for the quantitative detection of TNF-α and PGE2 in the cell culture supernatants.[14][19]

Protocol:

  • Follow steps 1-3 of the Griess Assay protocol to prepare the cell culture supernatants.

  • Perform the TNF-α and PGE2 ELISAs on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits.

  • Briefly, the supernatants are added to antibody-coated microplates.

  • After washing, a detection antibody is added, followed by a substrate solution.

  • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

  • The concentrations of TNF-α and PGE2 are determined from their respective standard curves.

Data Presentation and Analysis

The inhibitory activity of each compound will be expressed as the IC50 value, which is the concentration of the compound required to inhibit the production of a specific mediator by 50%. These values will be calculated from dose-response curves.

Table 1: Hypothetical Comparative Inhibitory Activity (IC50 in µM)

CompoundNO Inhibition (IC50)TNF-α Inhibition (IC50)PGE2 Inhibition (IC50)
This compoundExperimental ValueExperimental ValueExperimental Value
IndomethacinKnown ValueKnown ValueKnown Value
CelecoxibKnown ValueKnown ValueKnown Value

Prostaglandin Synthesis Pathway and Inhibitor Targets

G cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibitors Inhibitor Targets AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1 / COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGE Synthase Inflammation Inflammation PGE2->Inflammation Pro-inflammatory Effects Indo Indomethacin (Non-selective) Indo->PGH2 Cele Celecoxib (COX-2 Selective) Cele->PGH2  Targets COX-2

Caption: The prostaglandin synthesis pathway and the targets of the benchmark inhibitors.

Interpretation of Results and Future Directions

The data generated from these experiments will provide a robust comparison of the anti-inflammatory potential of this compound with established drugs.

  • Potency: A lower IC50 value for the test compound compared to Indomethacin and Celecoxib would indicate higher potency.

  • Mechanism of Action: If the test compound shows potent inhibition of PGE2 but weaker inhibition of NO and TNF-α, it might suggest a primary effect on the COX pathway. A strong inhibitory effect on PGE2 production comparable to Celecoxib could imply a degree of COX-2 selectivity.

  • Broad-Spectrum Activity: Potent inhibition of NO, TNF-α, and PGE2 would suggest a broader anti-inflammatory profile, potentially acting on upstream signaling pathways such as NF-κB.

The findings from this initial in vitro benchmarking will be crucial for guiding further preclinical development. Promising results would warrant progression to more complex cellular models, in vivo animal models of inflammation, and detailed mechanistic studies to fully elucidate the therapeutic potential of this compound.

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A Senior Application Scientist's Guide to the Cross-Validation of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview and comparative analysis of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde , a heterocyclic aldehyde of interest in medicinal chemistry. We will delve into its synthetic pathway, physicochemical characterization, and a cross-validation of its potential biological activities through a detailed comparison with structurally related analogs. This document is intended to serve as a practical resource, blending established chemical principles with data-driven insights to inform future research and development endeavors.

Introduction: The Significance of the Pyrrole-2-Carbaldehyde Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous biologically active natural products and synthetic pharmaceuticals.[1] The introduction of a carbaldehyde group at the 2-position of the pyrrole nucleus creates a versatile synthetic intermediate and a pharmacophore with demonstrated biological relevance. Pyrrole-2-carbaldehyde derivatives have been isolated from a variety of natural sources, including fungi and marine organisms, and have been shown to possess a wide range of physiological activities.[2]

The N-aryl substitution, as in the case of this compound, offers a strategic handle to modulate the electronic and steric properties of the molecule, thereby influencing its biological target interactions and pharmacokinetic profile. The presence of a chloro-substituent on the phenyl ring can enhance lipophilicity and potentially lead to specific halogen bonding interactions with biological macromolecules. This guide will explore the synthesis of this target compound and compare its projected performance against other N-arylpyrrole alternatives.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved through a two-step sequence: the synthesis of the N-substituted pyrrole precursor followed by its formylation.

Synthesis of the Precursor: 1-(3-chlorophenyl)-1H-pyrrole

The most classical and reliable method for the synthesis of N-substituted pyrroles from primary amines and 1,4-dicarbonyl compounds is the Paal-Knorr synthesis .[3] This acid-catalyzed condensation reaction offers a straightforward approach to the pyrrole core.

Reaction Scheme:

G cluster_0 Paal-Knorr Pyrrole Synthesis 2_5_hexanedione 2,5-Hexanedione plus1 + 3_chloroaniline 3-Chloroaniline arrow1 H+ (cat.) Reflux product 1-(3-chlorophenyl)-1H-pyrrole

Caption: Paal-Knorr synthesis of the pyrrole precursor.

Experimental Protocol: Paal-Knorr Synthesis of 1-(3-chlorophenyl)-1H-pyrrole

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,5-hexanedione (1.0 equivalent) and 3-chloroaniline (1.05 equivalents) in a suitable solvent such as ethanol or glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of a protic acid (e.g., a few drops of concentrated hydrochloric acid or p-toluenesulfonic acid).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-(3-chlorophenyl)-1H-pyrrole.

Causality of Experimental Choices: The use of a slight excess of the aniline ensures complete consumption of the diketone. The acid catalyst is crucial for protonating one of the carbonyl groups, which facilitates the initial nucleophilic attack by the amine. Refluxing provides the necessary activation energy for the cyclization and subsequent dehydration steps.

Formylation of 1-(3-chlorophenyl)-1H-pyrrole

The introduction of the aldehyde group at the C2 position of the pyrrole ring is most effectively achieved via the Vilsmeier-Haack reaction .[4] This reaction utilizes a Vilsmeier reagent, generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[4]

Reaction Scheme:

G cluster_1 Vilsmeier-Haack Formylation precursor 1-(3-chlorophenyl)-1H-pyrrole reagents 1. POCl3, DMF 2. H2O, NaOH arrow2 final_product This compound

Caption: Vilsmeier-Haack formylation of the N-aryl pyrrole.

Experimental Protocol: Vilsmeier-Haack formylation

  • Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.1 equivalents) to anhydrous N,N-dimethylformamide (DMF) with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Formylation: To this pre-formed reagent, add a solution of 1-(3-chlorophenyl)-1H-pyrrole (1.0 equivalent) in DMF dropwise, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60°C for 1-2 hours.

  • Hydrolysis and Work-up: Cool the reaction mixture and pour it onto crushed ice. Basify the mixture with an aqueous solution of sodium hydroxide until a pH of 8-9 is reached. The product will precipitate and can be collected by filtration.

  • Purification: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Trustworthiness through Self-Validation: The Vilsmeier-Haack reaction is a highly reliable and regioselective method for the formylation of pyrroles, consistently yielding the 2-formyl derivative as the major product. The progress of the reaction can be easily monitored by TLC, and the final product can be unequivocally identified by standard spectroscopic methods.

Physicochemical Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The expected spectroscopic data are outlined below, based on the analysis of similar structures.

Technique Expected Observations
¹H NMR Signals corresponding to the aldehydic proton (δ 9.5-9.7 ppm, singlet), pyrrole ring protons (δ 6.3-7.3 ppm, multiplets), and the 3-chlorophenyl ring protons (δ 7.2-7.6 ppm, multiplets).
¹³C NMR Resonances for the carbonyl carbon (δ ~180 ppm), and aromatic carbons of both the pyrrole and chlorophenyl rings.
FT-IR Characteristic absorption bands for the C=O stretch of the aldehyde (around 1660-1680 cm⁻¹) and C-H stretching of the aromatic rings.
Mass Spec. A molecular ion peak corresponding to the calculated mass of C₁₁H₈ClNO.

Comparative Analysis of Biological Activity

Anticancer Activity

Several studies have demonstrated the potent anticancer activity of N-arylpyrrole derivatives. The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis. For this comparative analysis, we will consider other 1-(substituted-phenyl)-1H-pyrrole derivatives.

Table 1: Comparative in vitro Anticancer Activity (IC₅₀ in µM) of Selected Pyrrole Derivatives

CompoundSubstituent on Phenyl RingCancer Cell LineIC₅₀ (µM)Reference
Analog 1 3,4-dimethoxy (on a 3-benzoyl-4-phenyl-1H-pyrrole)MGC 80-3 (Gastric)1.0[7]
Analog 2 3,4-dimethoxy (on a 3-benzoyl-4-phenyl-1H-pyrrole)HCT-116 (Colon)1.7[7]
Analog 3 4-methoxy (on a 3-benzoyl-4-phenyl-1H-pyrrole)A549 (Lung)3.6[7]
Analog 4 4-chloro (on a 1-phenyl-4-hydroxy-1H-pyrazole-3-carboxylic acid derivative)Leukemia Subpanel0.03-0.09[8]
Analog 5 Unsubstituted (Pyrrole-indole hybrid)SN12C (Renal)3.97[9]

Note: The presented data is for structurally related compounds and not for 1-(substituted-phenyl)-1H-pyrrole-2-carbaldehydes directly, as specific data for this subclass was limited. The data serves to illustrate the potential of the N-arylpyrrole scaffold.

The data in Table 1 suggests that the substitution pattern on the N-phenyl ring can significantly influence the anticancer potency. Electron-donating groups like methoxy appear to be favorable for activity in some scaffolds.[7] The presence of a halogen, such as chlorine, has also been associated with potent anticancer effects in related heterocyclic systems.[8] Therefore, it is plausible that this compound could exhibit significant cytotoxic activity against various cancer cell lines.

Antimicrobial Activity

Pyrrole derivatives have also been extensively investigated for their antimicrobial properties. The pyrrole-2-carbaldehyde moiety itself can be a key pharmacophore in this regard.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Pyrrole Derivatives

CompoundSubstituentTarget OrganismMIC (µg/mL)Reference
Analog 6 1-(4-chlorobenzyl) (on a pyrrole-2-carboxamide)Klebsiella pneumoniae1.02
Analog 7 1-(4-chlorobenzyl) (on a pyrrole-2-carboxamide)Escherichia coli1.56
Analog 8 1-(4-chlorobenzyl) (on a pyrrole-2-carboxamide)Pseudomonas aeruginosa3.56
Analog 9 N-(3-cyano-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrol-2-yl)-acetamideGram-positive & Gram-negative bacteriaPotent activity[6]

The data from analogous compounds in Table 2 indicates that N-substituted pyrroles, particularly those with chloro-substituted aryl moieties, can be effective antibacterial agents. The MIC values in the low microgram per milliliter range suggest a high level of potency. It is reasonable to hypothesize that this compound would also exhibit noteworthy antimicrobial activity.

Conclusion and Future Directions

This guide has outlined a robust and well-precedented synthetic pathway for this compound and provided a framework for its characterization. Through a comparative analysis of structurally related compounds, we have cross-validated its potential as a promising candidate for further investigation in the fields of anticancer and antimicrobial drug discovery.

The presence of the 3-chloro substituent on the N-phenyl ring is a key structural feature that warrants further exploration. Future studies should focus on the actual synthesis and biological evaluation of this target compound to confirm the hypotheses presented in this guide. A comprehensive screening against a panel of cancer cell lines and microbial strains would provide valuable data on its potency and spectrum of activity. Furthermore, structure-activity relationship (SAR) studies involving variations of the substituent on the phenyl ring would be instrumental in optimizing the biological activity of this promising scaffold.

References

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Bridging the Gap: A Comparative Guide to In Silico Modeling and Experimental Data for 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the synergy between computational modeling and empirical laboratory work is paramount. This guide provides an in-depth comparison of in silico modeling approaches and experimental data for the characterization of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound with potential pharmacological applications. As a Senior Application Scientist, this analysis is grounded in the principles of scientific integrity, offering a nuanced perspective on how these two domains inform and validate one another in the quest for novel therapeutics.

Introduction: The Convergence of Predictive and Tangible Evidence

The journey of a potential drug candidate from conception to clinical application is a long and arduous one. Historically, this process has been heavily reliant on extensive, and often resource-intensive, experimental screening. The advent of powerful computational tools has revolutionized this paradigm, allowing for the in silico prediction of molecular properties, bioactivity, and potential liabilities before a compound is ever synthesized. This compound, a member of the N-arylpyrrole class of compounds, serves as an excellent case study to explore the interplay between these predictive models and tangible experimental validation.

Pyrrole-2-carbaldehyde derivatives have garnered significant interest due to their diverse biological activities, including antimicrobial and antifungal properties.[1] The introduction of a 3-chlorophenyl substituent on the pyrrole nitrogen introduces specific electronic and steric features that can significantly influence its interaction with biological targets. This guide will dissect the methodologies used to predict and confirm the structural and functional characteristics of this molecule.

Experimental Data: The Ground Truth of Chemical Reality

Experimental data provides the irrefutable evidence of a molecule's existence and behavior. For this compound, the experimental workflow can be broken down into synthesis and characterization.

Synthesis of this compound

The synthesis of N-arylpyrroles is a well-established area of organic chemistry.[2] The introduction of a formyl group at the 2-position of the pyrrole ring is most commonly achieved through the Vilsmeier-Haack reaction .[3][4][5] This reaction utilizes a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce an aldehyde group onto electron-rich aromatic rings like pyrrole.[5]

Experimental Protocol: Vilsmeier-Haack Formylation of 1-(3-chlorophenyl)-1H-pyrrole

  • Preparation of the Vilsmeier Reagent: In a cooled, inert atmosphere, phosphorus oxychloride (1.1 eq) is added dropwise to anhydrous dimethylformamide (DMF, 3 eq). The mixture is stirred for 30 minutes to allow for the formation of the electrophilic chloroiminium salt.

  • Formylation: A solution of 1-(3-chlorophenyl)-1H-pyrrole (1.0 eq) in DMF is added dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to 60-80°C for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is poured onto crushed ice and neutralized with an aqueous solution of sodium hydroxide or sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford pure this compound.

Characterization: Confirming the Molecular Identity
Spectroscopic Technique Expected Observations for this compound
¹H NMR Signals corresponding to the aldehyde proton (~9.5 ppm), and distinct aromatic protons on both the pyrrole and 3-chlorophenyl rings.
¹³C NMR A signal for the carbonyl carbon of the aldehyde (~180 ppm), along with resonances for the carbon atoms of the pyrrole and 3-chlorophenyl rings.
Infrared (IR) Spectroscopy A characteristic C=O stretching vibration for the aldehyde group around 1660-1680 cm⁻¹.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₈ClNO).

These experimental techniques provide the foundational data against which computational models can be benchmarked.

In Silico Modeling: Predicting Molecular Behavior

In silico modeling offers a powerful suite of tools to predict the properties and potential biological activity of a molecule before its synthesis, thereby guiding experimental efforts and reducing costs.[7]

Molecular Docking: Visualizing Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[8] This method is invaluable for identifying potential biological targets and understanding the molecular basis of a compound's activity. For this compound, docking studies could be performed against known targets of similar pyrrole derivatives, such as the enoyl-ACP reductase (InhA), a key enzyme in Mycobacterium tuberculosis.[9][10]

In Silico Workflow: Molecular Docking

  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). The structure of this compound is built and optimized using molecular modeling software.

  • Binding Site Definition: The active site of the protein is identified, often based on the location of a co-crystallized native ligand.

  • Docking Simulation: A docking algorithm is used to explore various conformations of the ligand within the defined binding site.

  • Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein residues are then analyzed.

Quantitative Structure-Activity Relationship (QSAR): Linking Structure to Activity

QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity.[11] By analyzing a dataset of pyrrole derivatives with known activities, a QSAR model can be developed to predict the activity of novel compounds like this compound.[12][13][14] These models can highlight key molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) that are crucial for bioactivity.

Density Functional Theory (DFT): Understanding Electronic Structure

DFT calculations are used to investigate the electronic structure and properties of molecules.[15][16][17] For this compound, DFT can be employed to calculate properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and vibrational frequencies, which can be correlated with experimental spectroscopic data.

Comparison and Synergy: Where Prediction Meets Reality

The true power of these two approaches lies in their integration. In silico models can guide the design and synthesis of new molecules, while experimental data is essential for validating and refining these models.

Aspect In Silico Prediction Experimental Validation
Structure Predicted bond lengths, bond angles, and dihedral angles through DFT.Confirmed by X-ray crystallography (if a suitable crystal is obtained). Spectroscopic data (NMR, IR) provides indirect structural confirmation.
Spectra Calculated vibrational frequencies (IR) and NMR chemical shifts using DFT.Measured directly using IR and NMR spectroscopy.
Bioactivity Predicted binding affinity and mode of interaction with a target protein via molecular docking. Predicted activity from QSAR models.Determined through in vitro and in vivo biological assays.

Discrepancies between predicted and experimental data are not failures, but rather opportunities for model refinement. For instance, if a docking study predicts strong binding to a particular enzyme, but in vitro assays show no activity, it could suggest issues with cell permeability or metabolic instability, aspects that can then be investigated experimentally.

Visualizing the Workflows

To better illustrate the distinct yet complementary nature of these approaches, the following diagrams outline the typical workflows for both experimental and in silico characterization.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization s1 1-(3-chlorophenyl)-1H-pyrrole s3 Vilsmeier-Haack Reaction s1->s3 s2 Vilsmeier Reagent (DMF/POCl3) s2->s3 s4 Crude Product s3->s4 p1 Column Chromatography s4->p1 p2 Pure Compound p1->p2 c1 NMR Spectroscopy p2->c1 c2 IR Spectroscopy p2->c2 c3 Mass Spectrometry p2->c3

Figure 1: Experimental workflow for the synthesis and characterization of this compound.

insilico_workflow cluster_modeling In Silico Modeling cluster_analysis Prediction & Analysis m1 3D Structure Generation m2 Molecular Docking m1->m2 m3 QSAR Modeling m1->m3 m4 DFT Calculations m1->m4 a1 Predicted Bioactivity m2->a1 a2 Structure-Activity Relationship m3->a2 a3 Predicted Spectroscopic Properties m4->a3

Figure 2: In silico workflow for the computational modeling and property prediction of this compound.

Conclusion

The comprehensive understanding of a potential drug candidate like this compound is best achieved through a symbiotic relationship between in silico modeling and experimental data. While computational methods provide rapid, cost-effective predictions that can guide research, experimental validation remains the gold standard for confirming these predictions and uncovering unforeseen complexities. By leveraging the strengths of both approaches, researchers can accelerate the drug discovery process, optimize lead compounds more efficiently, and ultimately increase the likelihood of bringing novel and effective therapies to patients. This integrated strategy is not merely a workflow; it is a foundational philosophy for modern, efficient, and scientifically rigorous drug development.

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A Senior Application Scientist's Guide to Assessing the Novelty of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Privileged Scaffold

The pyrrole-2-carbaldehyde moiety is a well-established "privileged scaffold" in medicinal chemistry. Derivatives have been isolated from diverse natural sources, including fungi and plants, and are known to possess a wide spectrum of biological activities.[1][2] From the well-known diabetes marker, pyrraline, to synthetic agents with anticancer and antimicrobial properties, this core structure is a fertile ground for drug discovery.[1][3][4]

This guide focuses on a specific, lesser-explored derivative: 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde . The presence of a chlorine atom on the N-phenyl ring introduces significant electronic and lipophilic modifications compared to its parent structure, suggesting the potential for unique biological interactions and novel therapeutic applications. The objective of this document is to move beyond mere synthesis and provide a comprehensive framework for systematically assessing the novelty of this compound's findings. We will delve into a validated synthetic protocol, perform a comparative analysis against established alternatives, and propose a robust experimental workflow to uncover its unique biological fingerprint.

Section 1: Foundational Chemistry: Synthesis and Characterization

To assess novelty, one must first establish a reliable and reproducible source of the molecule. The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich heterocycles like N-substituted pyrroles, offering high yields and regioselectivity under mild conditions.[5][6] This reaction proceeds via the formation of the Vilsmeier reagent, a chloromethyliminium salt, which acts as a weak electrophile.[6][7]

Proposed Synthetic Workflow

The logical and field-proven approach to synthesizing this compound is a two-step process starting from commercially available 3-chloroaniline and 2,5-dimethoxytetrahydrofuran, followed by a regioselective formylation.

G cluster_0 Step 1: Paal-Knorr Pyrrole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation 3-Chloroaniline 3-Chloroaniline Intermediate 1-(3-chlorophenyl)-1H-pyrrole 3-Chloroaniline->Intermediate Reflux 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran->Intermediate Reflux Acetic Acid Acetic Acid Acetic Acid->Intermediate Vilsmeier_Reagent Vilsmeier Reagent (POCl3 + DMF) Final_Product This compound Intermediate->Final_Product 0°C to RT Vilsmeier_Reagent->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis via Vilsmeier-Haack Formylation

This protocol is designed to be self-validating, with clear checkpoints for reaction completion and purification.

Part A: Synthesis of 1-(3-chlorophenyl)-1H-pyrrole

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-chloroaniline (1 eq.), 2,5-dimethoxytetrahydrofuran (1.05 eq.), and glacial acetic acid (as solvent).

  • Heating: Heat the mixture to reflux (approx. 118°C) for 2-3 hours.

    • Causality: The acidic conditions catalyze the hydrolysis of the dimethoxytetrahydrofuran to succinaldehyde, which then undergoes a Paal-Knorr condensation with the primary amine of 3-chloroaniline to form the pyrrole ring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. Neutralize with a saturated sodium bicarbonate solution.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(3-chlorophenyl)-1H-pyrrole as a pure intermediate.

Part B: Formylation to this compound

  • Vilsmeier Reagent Preparation: In a separate flask under an inert atmosphere (N2 or Ar), add anhydrous N,N-dimethylformamide (DMF) and cool to 0°C. Add phosphorus oxychloride (POCl3) (1.1 eq.) dropwise while maintaining the temperature at 0°C. Stir for 30 minutes.[8]

    • Causality: The reaction between DMF and POCl3 forms the electrophilic Vilsmeier reagent in situ.[7] Pre-formation at low temperature controls the exothermic reaction.

  • Addition of Pyrrole: Dissolve the 1-(3-chlorophenyl)-1H-pyrrole from Part A in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. The electron-rich C2 position of the pyrrole ring attacks the electrophilic iminium carbon of the Vilsmeier reagent.[9]

  • Hydrolysis: Cool the reaction mixture back to 0°C and slowly quench by adding ice-cold water, followed by a 1M sodium hydroxide solution until the pH is basic (~9-10).

    • Causality: Basic hydrolysis of the resulting iminium salt intermediate liberates the aldehyde functionality.

  • Purification: Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain this compound.

Standard Characterization

The identity and purity of the synthesized compound must be unequivocally confirmed using a standard suite of analytical techniques.

Technique Purpose Expected Observations
¹H NMR Structural confirmation and puritySignals corresponding to the aldehyde proton (~9.5 ppm), and distinct aromatic protons on both the pyrrole and chlorophenyl rings.
¹³C NMR Carbon skeleton confirmationSignal for the carbonyl carbon (~180 ppm) and other aromatic carbons.
FT-IR Functional group identificationStrong C=O stretch for the aldehyde (~1670 cm⁻¹), C-H stretches, and aromatic C=C stretches.
Mass Spec (HRMS) Exact mass determinationA molecular ion peak corresponding to the exact mass of C₁₁H₈ClNO.
Melting Point Purity assessmentA sharp, defined melting range.

Section 2: The Known Landscape: A Comparative Analysis

The novelty of any finding is relative. To understand what might be new about this compound, we must compare it to structurally related compounds with known biological activities. The substitution pattern on both the pyrrole and the N-phenyl ring is critical to its function.

Compound Structure Reported Biological Activity / Use Key Structural Difference Reference
This compound Target CompoundTo Be Determined N/AN/A
Chlorfenapyr N-ethoxymethyl pyrrole with C3-CN, C4-Br, C5-p-chlorophenylInsecticide, Acaricide; acts as a pro-pesticide, uncoupling oxidative phosphorylation.Different N-substituent; highly substituted pyrrole ring; lacks the carbaldehyde.[10]
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde Pyrrole with C5-(2-fluorophenyl) and C3-carbaldehydeKey intermediate for Vonoprazan, a potassium-competitive acid blocker for treating acid-related diseases.Unsubstituted N-atom; different substitution pattern (C3-carbaldehyde vs C2); different halogen position.[11][12]
1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde Pyrazole core with N-(3-fluorophenyl) and C4-carbaldehydeIntermediate for anti-inflammatory and anti-melanoma agents.Pyrazole core instead of pyrrole; different halogen.[13]
Halogenated Pyrrole-2-carboxamides Pyrrole-2-carboxamide core with various halogen substitutionsNanomolar inhibitors of bacterial DNA gyrase B.Carboxamide at C2 instead of carbaldehyde; often unsubstituted at the N1 position.[8]

This comparison reveals several key insights:

  • The pyrrole core is a versatile scaffold for diverse targets, from pesticides to human therapeutics.

  • Halogenation is a common strategy to modulate activity. The meta-chloro substitution on the N-phenyl ring of our target compound is distinct from the examples shown.

  • The aldehyde at the C2 position is a reactive handle that can participate in hydrogen bonding or covalent interactions with biological targets, or it can serve as a synthetic precursor for more complex derivatives like Schiff bases or hydrazones.[4]

Section 3: A Framework for Novelty Assessment: Proposed Experimental Workflow

Based on the comparative analysis, we can design a logical, tiered approach to efficiently screen for novel biological activities. This workflow prioritizes cost-effective, high-throughput methods before committing to more complex, resource-intensive studies.

G cluster_0 Tier 1: In Silico & Physicochemical Profiling a Synthesize & Characterize 1-(3-Cl-Ph)-1H-pyrrole-2-carbaldehyde b Physicochemical Analysis (Solubility, LogP, pKa) a->b c Computational Docking (Targets from Comparative Analysis: DNA Gyrase, COX-2, H+/K+ ATPase) a->c d Antimicrobial Assays (MIC against E. coli, S. aureus) c->d Guide Assay Selection e Anticancer Assays (MTT/MTS on cell lines e.g., HeLa, MCF-7) c->e Guide Assay Selection f Anti-inflammatory Assays (COX/LOX enzyme inhibition) c->f Guide Assay Selection g Dose-Response & IC50 Determination d->g If Hit e->g If Hit f->g If Hit h Mechanism of Action Studies (e.g., Apoptosis Assays, Cell Cycle Analysis) g->h i Initial SAR Studies (Synthesize analogs with different halogens) h->i

Caption: A tiered experimental workflow for assessing biological novelty.

Tier 1: In Silico and Physicochemical Profiling

The goal of this initial phase is to predict potential activities and ensure the compound is "drug-like" enough for testing.

  • Computational Docking: Use the crystal structures of known targets of pyrrole derivatives (e.g., bacterial DNA gyrase, COX-2, the proton pump H+/K+ ATPase) to perform molecular docking studies. A strong predicted binding affinity could prioritize which in vitro assays to run first.

  • Physicochemical Profiling: Experimentally determine key properties like aqueous solubility, LogP (lipophilicity), and stability. These are critical for interpreting biological data and future development.

Tier 2: In Vitro Biological Screening

This is a broad screening phase to identify potential "hits."

  • Antimicrobial Screening: Determine the Minimum Inhibitory Concentration (MIC) against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as a fungal strain (e.g., Candida albicans).[4]

  • Anticancer Screening: Perform cell viability assays (e.g., MTT or MTS) against a small panel of diverse human cancer cell lines (e.g., breast, colon, lung). A compound showing significant growth inhibition (>50% at 10-50 µM) would be considered a hit.

  • Anti-inflammatory Screening: Utilize commercially available enzyme inhibition assay kits for cyclooxygenase (COX-1/COX-2) and lipoxygenase (LOX) enzymes. These are common targets for anti-inflammatory drugs.[4]

Tier 3: Mechanistic Studies and Hit Validation

If a reproducible hit is identified in Tier 2, the focus shifts to understanding its novelty.

  • Dose-Response Curves: For any validated hit, determine the IC₅₀ or EC₅₀ value to quantify its potency.

  • Mechanism of Action (MoA) Studies: The specific assays depend on the hit. For an anticancer hit, this could involve apoptosis assays (e.g., Annexin V staining) or cell cycle analysis by flow cytometry. For an antibacterial hit, this could involve bacterial morphogenesis studies or specific enzyme inhibition confirmation.

  • Initial Structure-Activity Relationship (SAR): Synthesize a small set of analogs. For example, replace the 3-chloro substituent with 3-fluoro, 3-bromo, or 3-methyl to understand the role of electronics and sterics at that position. A significant change in activity would be a novel finding.

Conclusion

This compound stands as a molecule with significant, unexplored potential. Its novelty does not lie merely in its structure, but in the functional discoveries that are yet to be made. By following a systematic approach that combines rational synthesis, comparative analysis, and a tiered screening workflow, researchers can efficiently and rigorously assess its biological profile. Any confirmed activity in the proposed antimicrobial, anticancer, or anti-inflammatory screens would constitute a novel finding, paving the way for further medicinal chemistry optimization and intellectual property development. This guide provides the roadmap; the discovery awaits.

References

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Safety Operating Guide

Navigating the Disposal of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher engaged in the synthesis and application of novel chemical entities, the lifecycle of a compound extends far beyond the reaction flask and analytical instrumentation. The final phase, proper disposal, is a critical component of laboratory stewardship, ensuring the safety of personnel and the preservation of our environment. This guide provides a comprehensive, technically grounded protocol for the disposal of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde, a halogenated aromatic aldehyde. The principles and procedures outlined here are designed to instill a self-validating system of safety and compliance within your laboratory's workflow.

Hazard Assessment: Understanding the "Why" Behind the Procedure

Inferred Hazard Profile:

Based on data for closely related compounds, this compound should be handled as a substance that is, at minimum:

  • Harmful if swallowed, inhaled, or in contact with skin.[1]

  • A cause of skin irritation.[2]

  • A cause of serious eye irritation or damage.[1][2]

  • Potentially causing respiratory irritation.[2]

The core structural features—a chlorinated aromatic ring, a pyrrole heterocycle, and an aldehyde functional group—mandate its classification as a halogenated organic compound . This classification is the primary determinant for its disposal pathway, as mandated by environmental regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3]

Hazard StatementGHS CodeCommon Analogs Exhibiting this Hazard
Harmful if swallowedH302Pyrrole, 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde
Harmful in contact with skinH3125-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde
Causes skin irritationH315Pyrrole-2-carboxaldehyde
Causes serious eye damage/irritationH318/H319Pyrrole, Pyrrole-2-carboxaldehyde
Harmful if inhaledH332Pyrrole, 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde
May cause respiratory irritationH335Pyrrole-2-carboxaldehyde

This table synthesizes data from SDSs of analogous compounds to project the likely hazards of this compound.[2][4]

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of this compound is strict segregation. Chlorinated organic compounds cannot be mixed with non-halogenated organic waste.[5]

Causality: The ultimate disposal method for halogenated waste is typically high-temperature incineration.[3] The presence of halogens requires specialized incinerators equipped with scrubbers to neutralize the acidic gases (e.g., hydrogen chloride) produced during combustion. Mixing halogenated and non-halogenated waste streams contaminates the larger, less expensive non-halogenated fuel stream, dramatically increasing disposal costs and regulatory burdens for the entire waste volume.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process from the point of generation to final disposal.

G Disposal Decision Workflow for this compound cluster_0 In-Lab Handling cluster_1 Institutional Disposal A Point of Generation (e.g., end of reaction, surplus chemical) B Characterize Waste: Solid Halogenated Organic A->B Is it waste? C Select Waste Container: - Clearly Labeled 'HALOGENATED ORGANIC WASTE' - Compatible Material (e.g., HDPE) - Secure Screw-Top Cap B->C Classification Confirmed D Transfer Waste to Container (Using appropriate PPE) C->D Container Ready E Store in Satellite Accumulation Area (SAA) - Within secondary containment - Away from incompatible materials D->E Container Sealed F Request Waste Pickup (via Institutional EHS) E->F Container Full or Project Complete G EHS Collection & Consolidation F->G H Transport by Licensed Hauler G->H I Final Disposal: High-Temperature Incineration at a permitted facility H->I

Caption: Waste management workflow from laboratory generation to final disposal.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for researchers. Adherence to these steps ensures a self-validating system of compliance and safety.

Part 1: In-Laboratory Waste Accumulation
  • Waste Identification: As soon as this compound is designated as waste (e.g., unneeded surplus, reaction byproduct), it must be managed as regulated hazardous waste.[6]

  • Container Selection:

    • Obtain a dedicated, leak-proof waste container with a secure, screw-top cap. High-density polyethylene (HDPE) containers are generally suitable.[7]

    • The container must be compatible with chlorinated organic solids. Avoid using containers that may have held incompatible materials (e.g., strong oxidizing agents).

    • Ensure the container is clean and dry before use.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.[8]

    • On the label, clearly write:

      • The full chemical name: "this compound". Avoid abbreviations or formulas.

      • The words "Halogenated Organic Solid Waste".

      • An estimate of the quantity of the compound being added.

      • The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful, health hazard).

  • Waste Transfer:

    • Don appropriate Personal Protective Equipment (PPE): nitrile gloves, safety goggles or glasses, and a lab coat.[4]

    • Conduct the transfer in a well-ventilated area or a chemical fume hood to minimize inhalation risk.

    • Carefully transfer the solid waste into the prepared container, avoiding the generation of dust.[4]

    • Securely close the container cap immediately after the transfer. Containers must remain closed except when actively adding waste.[6][8]

  • Contaminated Material Disposal:

    • Any materials grossly contaminated with the compound (e.g., weigh boats, gloves, paper towels used for a spill) must also be placed in the same halogenated solid waste container.[7]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6] This should be a location at or near the point of waste generation.

    • The container must be kept within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

    • Store away from incompatible materials, particularly strong oxidizing agents, bases, or reducing agents.[2]

Part 2: Institutional Disposal Procedure
  • Requesting Pickup: Once the container is full (do not overfill; leave at least 10% headspace) or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

  • Documentation: Follow your institution's specific procedures for waste pickup requests, which typically involve an online form or paper manifest detailing the container's contents.

  • Final Disposal: Your EHS department will manage the subsequent steps, which include collection, consolidation, and transfer to a licensed hazardous waste transporter. The ultimate fate of the material will be destruction via high-temperature incineration at a facility permitted to handle halogenated organic wastes.[3]

By rigorously following this guide, you contribute to a culture of safety and environmental responsibility, ensuring that your innovative work in the lab does not create a legacy of risk. This structured approach to waste management is not merely a regulatory requirement; it is an integral part of sound scientific practice.

References

  • Apollo Scientific. (2023, March 12). Safety Data Sheet: 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86232932, 5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). eCFR — Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from the University of Canterbury website.
  • PF Online. (n.d.). What Regulations Apply to Chlorinated Solvent Use?. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • Washington State Department of Ecology. (n.d.). Step-by-Step Guide to Better Laboratory Management Practices.
  • MSDS Europe. (n.d.). Hazard statements. Retrieved from [Link]

  • Hampshire College. (2008, November). Lab Safety Manual: Chemical Management. Retrieved from [Link]

Sources

Safeguarding Your Research: A Practical Guide to Handling 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Laboratory Professionals

Understanding the Hazard Landscape

Based on the toxicological data of similar substituted pyrroles and aromatic aldehydes, 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde is anticipated to present the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1][2].

  • Skin Corrosion/Irritation: Causes skin irritation[1][2][3].

  • Serious Eye Damage/Irritation: Causes serious eye irritation[1][2][3][4].

  • Respiratory Irritation: May cause respiratory irritation[1][2][3][4].

Given these potential risks, a multi-layered approach to personal protection and procedural diligence is paramount.

Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. Each component of your protective ensemble is chosen to counteract a specific hazard posed by this chemical class.

Essential PPE Ensemble
PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield is required when there is a risk of splashing or aerosol generation.Protects against direct contact with the eyes, which can cause serious irritation[1][2][3][4]. A face shield provides an additional layer of protection for the entire face[5].
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use.Prevents skin contact, which can lead to irritation and potential absorption of the chemical[1][2][6]. Proper glove removal technique is crucial to avoid cross-contamination[1].
Body Protection A flame-retardant lab coat (e.g., Nomex®) worn over cotton-based clothing. The lab coat should be fully buttoned.Provides a barrier against accidental spills and splashes on the skin and clothing[7][8]. Synthetic fibers should be avoided as they can melt and adhere to the skin in the event of a fire[8].
Respiratory Protection A NIOSH-approved respirator is necessary if working outside of a certified chemical fume hood or if dust/aerosols are generated.Protects the respiratory tract from irritation and potential systemic toxicity from inhalation[2][3][4][9].
Footwear Closed-toe, closed-heel shoes made of a durable material.Protects the feet from spills and falling objects.

dot

Caption: PPE Workflow from Preparation to Post-Handling.

Part 2: Operational and Disposal Protocols

A systematic approach to the entire lifecycle of handling this compound, from receipt to disposal, is critical for ensuring a safe and compliant laboratory environment.

Step-by-Step Handling Procedure
  • Preparation and Engineering Controls:

    • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure[9][10].

    • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

    • Designate a specific area for handling this chemical to prevent cross-contamination.

  • Weighing and Transfer:

    • If the compound is a solid, handle it with care to avoid generating dust[2][6].

    • Use appropriate tools (e.g., spatulas, weighing paper) for transfers.

    • Close the container tightly immediately after use[11][12].

  • In Case of a Spill:

    • Evacuate the immediate area and alert colleagues.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite)[13].

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal[2]. Do not allow the material to enter drains[1][11].

Storage and Waste Management

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[11][12][14].

  • Keep the container tightly sealed and clearly labeled[11][12].

  • Consider storing under an inert atmosphere, as recommended for similar compounds[1][6].

Disposal:

  • All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste[3][4].

  • Given the chlorinated nature of this organic compound, it should be segregated for high-temperature incineration by a licensed hazardous waste disposal company[15][16].

  • Do not dispose of this chemical down the drain[11][17].

dot

Caption: Workflow for Handling and Disposal.

Part 3: Emergency Procedures

Preparedness is key to mitigating the consequences of accidental exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2][3].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[1][2][3].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][2][3].

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][2].

When seeking medical attention, provide the medical professional with the Safety Data Sheet of a structurally similar compound.

By adhering to these protocols, you are not only ensuring your personal safety but also upholding the scientific integrity of your work and contributing to a culture of safety within your organization.

References

  • CymitQuimica. (2026, January 10). SAFETY DATA SHEET: 5-(4-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde.
  • Apollo Scientific. (2023, March 12). 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde Safety Data Sheet.
  • Fisher Scientific. (2023, September 1). SAFETY DATA SHEET: 1-(4-Chlorophenyl)-1H-pyrrole-2-carbaldehyde.
  • Alfa Aesar. (2025, September 7). SAFETY DATA SHEET: 1H-Pyrrole-2-carboxaldehyde.
  • Thermo Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: Pyrrole-2-carboxaldehyde.
  • The John D. Walsh Company. (2014, July 29). SAFETY DATA SHEET: XI ALDEHYDE.
  • Water Corporation. Laboratory chemical waste.
  • University of California San Francisco. Chemical Safety: Personal Protective Equipment.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Lakeland Industries. PPE Protection Types.
  • Hooker Chemical Corporation. Process for Disposal of Chlorinated Organic Residues.
  • Diffusions Aromatiques. (2023, April 20). aldehyde amyl cinamique (jasmonal a).
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • Zoetis. Material Safety Data Sheet: Aldehyde Sanitizer.
  • Perfumer's Apprentice. (2021, October 12). SAFETY DATA SHEET: Aldehyde C-8 FPD-2015A-2384.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS VONOPRAZAN CARBALDEHYDE IMPURITY.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.